9-Methyladenine
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
9-methylpurin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5/c1-11-3-10-4-5(7)8-2-9-6(4)11/h2-3H,1H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXCXOUDSPTXNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=CN=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10220257 | |
| Record name | 9-Methyladenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10220257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
700-00-5 | |
| Record name | 9-Methyladenine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=700-00-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Methyladenine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000700005 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Methyladenine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7843 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Methyladenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10220257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-methyl-6,9-dihydro-1H-purin-6-imine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Biological Significance of 9-Methyladenine: A Technical Guide for Researchers
Abstract
9-Methyladenine (9-meA), a purine (B94841) derivative, has garnered interest within the scientific community for its role as a modulator of cellular signaling, primarily through its interaction with adenosine (B11128) receptors. This technical guide provides an in-depth overview of the biological significance of this compound, with a focus on its established function as an adenosine receptor antagonist. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways involved. While the endogenous biosynthesis and metabolism of this compound are not yet fully elucidated, its pharmacological profile provides a valuable tool for investigating purinergic signaling. This guide will distinguish this compound from other methylated adenines, such as N6-methyladenine (m6A) and N1-methyladenine (m1A), which have distinct and more extensively characterized biological roles.
Introduction
Adenine (B156593) and its derivatives are fundamental molecules in numerous biological processes, acting as building blocks for nucleic acids and as key signaling molecules. Methylation of adenine at various positions gives rise to a family of molecules with diverse functions. While N6-methyladenine (m6A) is a well-studied epigenetic and epitranscriptomic mark, and N1-methyladenine (m1A) is recognized for its role in RNA structure and function, the biological significance of this compound (9-meA) is primarily understood through its pharmacological activity as an antagonist of adenosine receptors.[1][2]
This compound is structurally distinct from other methylated adenines, with the methyl group attached to the nitrogen at position 9 of the purine ring.[1] This structural difference dictates its specific interactions with cellular targets. This guide will focus on the primary known biological role of this compound: its modulation of G-protein coupled adenosine receptor signaling.
Core Biological Function: Adenosine Receptor Antagonism
The most well-characterized biological effect of this compound is its competitive antagonism of adenosine receptors, specifically the A1 and A2 subtypes. Adenosine receptors are G-protein coupled receptors (GPCRs) that play crucial roles in a wide range of physiological processes, including cardiovascular function, neurotransmission, and inflammation. By blocking the binding of endogenous adenosine, this compound can inhibit the downstream signaling cascades initiated by these receptors.
Quantitative Data on Receptor Binding and Potency
The affinity and potency of this compound at adenosine receptors have been determined through radioligand binding assays and functional assays measuring the inhibition of adenylyl cyclase. The following table summarizes key quantitative data for this compound's interaction with rat A1 and A2 adenosine receptors.
| Receptor Subtype | Parameter | Value (µM) | Cell/Tissue Type |
| A1 Adenosine Receptor | K_i_ | 100 | Rat fat cells |
| K_i_ | 100 | Rat brain | |
| A2 Adenosine Receptor | K_B_ | 24 | Human platelets |
| K_B_ | 24 | Rat PC12 cells |
K_i_ (inhibitory constant) represents the concentration of the ligand that binds to 50% of the receptors in a competition binding assay. K_B_ (dissociation constant of an antagonist) is the concentration of antagonist that requires a doubling of the agonist concentration to produce the same response.
Signaling Pathway
This compound exerts its biological effects by interfering with the canonical adenosine signaling pathway. Upon binding to adenosine receptors, adenosine typically modulates the activity of adenylyl cyclase, leading to changes in intracellular cyclic AMP (cAMP) levels. This compound, by acting as an antagonist, prevents these downstream effects.
Experimental Protocols
The following protocols are foundational for studying the interaction of this compound with adenosine receptors and its effect on downstream signaling.
Radioligand Binding Assay for Adenosine A1 Receptor
This protocol is adapted for determining the binding affinity (K_i_) of this compound for the A1 adenosine receptor in rat brain membranes.
Objective: To determine the inhibitory constant (K_i_) of this compound at the A1 adenosine receptor.
Materials:
-
Rat brain membrane preparation
-
[³H]DPCPX (A1-selective radioligand)
-
This compound
-
Binding buffer (50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (GF/B)
-
Scintillation cocktail
-
Scintillation counter
-
Multi-well plates
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortices in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Binding buffer
-
A fixed concentration of [³H]DPCPX (typically at its K_d_ value)
-
Increasing concentrations of this compound (e.g., 10⁻⁹ to 10⁻³ M)
-
Rat brain membrane preparation (protein concentration to be optimized)
-
-
Incubation: Incubate the plates at 25°C for 120 minutes to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine non-specific binding in the presence of a saturating concentration of a known A1 agonist (e.g., R-PIA).
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Calculate the IC₅₀ value (the concentration of this compound that inhibits 50% of specific [³H]DPCPX binding) using non-linear regression.
-
Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
-
Adenylyl Cyclase Inhibition Assay
This protocol is designed to measure the functional antagonism of this compound at A1 adenosine receptors by quantifying its ability to reverse the inhibition of adenylyl cyclase by an A1 agonist.
Objective: To determine the functional potency (K_B_) of this compound as an A1 adenosine receptor antagonist.
Materials:
-
Cells or membranes expressing A1 adenosine receptors (e.g., rat fat cell membranes)
-
This compound
-
A1 adenosine receptor agonist (e.g., R-PIA)
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
ATP
-
cAMP standard
-
Assay buffer (containing Mg²⁺, ATP regeneration system)
-
Lysis buffer
-
cAMP assay kit (e.g., ELISA or radioimmunoassay)
Procedure:
-
Membrane/Cell Preparation: Prepare membranes or use whole cells expressing the A1 adenosine receptor.
-
Assay Setup: In microcentrifuge tubes or a 96-well plate, set up the following conditions in triplicate:
-
Basal (no agonist or antagonist)
-
Forskolin-stimulated (to activate adenylyl cyclase)
-
Agonist-inhibited (Forskolin + R-PIA to inhibit adenylyl cyclase)
-
Antagonist effect (Forskolin + R-PIA + increasing concentrations of this compound)
-
-
Incubation: Pre-incubate membranes/cells with this compound for 15 minutes at 30°C. Add the agonist and forskolin and incubate for a further 10-15 minutes at 30°C.
-
Reaction Termination: Stop the reaction by adding a lysis buffer or by heat inactivation.
-
cAMP Quantification: Measure the amount of cAMP produced in each sample using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the data to the forskolin-stimulated cAMP levels.
-
Plot the percentage of inhibition reversal against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value for this compound's ability to reverse the agonist-induced inhibition.
-
Calculate the K_B_ value using the Gaddum equation: K_B_ = IC₅₀ / (1 + [Agonist]/EC₅₀ of Agonist).
-
Broader Biological Context and Future Directions
While the primary focus of this guide is on the well-documented role of this compound as an adenosine receptor antagonist, it is important to acknowledge the broader context of adenine methylation. The study of N6-methyladenine (m6A) in RNA and DNA has revealed a complex regulatory network of "writer," "eraser," and "reader" proteins that dynamically control gene expression and cellular function.[3][4][5][6][7]
Currently, there is a significant knowledge gap regarding the endogenous biosynthesis, metabolism, and potential alternative signaling pathways of this compound. Future research should aim to:
-
Identify the enzymes responsible for the methylation of adenine at the N9 position in vivo.
-
Elucidate the metabolic pathways involved in the degradation of this compound.
-
Screen for other potential protein targets of this compound beyond adenosine receptors.
-
Determine the physiological and pathophysiological concentrations of endogenous this compound in various tissues and biofluids.
Answering these questions will provide a more complete understanding of the biological significance of this compound and may reveal novel therapeutic targets for a range of diseases. The use of deuterated this compound (this compound-d3) as an internal standard in mass spectrometry-based quantitative analysis will be a crucial tool in these future investigations.
Conclusion
This compound is a biologically active molecule with a clearly defined role as an antagonist of A1 and A2 adenosine receptors. This property makes it a valuable pharmacological tool for studying purinergic signaling and a potential lead compound for drug development. This technical guide has provided a comprehensive overview of its primary biological function, supported by quantitative data, a detailed signaling pathway diagram, and robust experimental protocols. As research into the broader landscape of adenine methylation continues to expand, further investigation into the endogenous roles of this compound is warranted and promises to unveil new layers of complexity in cellular regulation.
References
- 1. This compound | C6H7N5 | CID 69689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. DNAmod: this compound [dnamod.hoffmanlab.org]
- 3. m6A-binding proteins: the emerging crucial performers in epigenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic deamination of the epigenetic nucleoside N6-methyladenosine regulates gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N6-methyladenosine methyltransferases: functions, regulation, and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N6-methyladenosine modification-mediated mRNA metabolism is essential for human pancreatic lineage specification and islet organogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iris.unitn.it [iris.unitn.it]
An In-depth Technical Guide to the Discovery and History of 9-Methyladenine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 9-Methyladenine (9-meA), a naturally occurring modified purine (B94841) base. The document delves into the historical context of its discovery, details its physicochemical properties, and provides a robust experimental protocol for its synthesis. Furthermore, this guide explores the biological significance of 9-meA, primarily through the lens of its well-studied isomer, N6-methyladenine (m6A), and its role in the intricate signaling pathways governing gene expression. This whitepaper is intended to be a core resource for researchers in molecular biology, pharmacology, and drug development, offering foundational knowledge and practical methodologies for the study of this important biomolecule.
Discovery and History
The journey to understanding this compound is intrinsically linked to the foundational work on purine chemistry by Emil Fischer at the turn of the 20th century. Fischer's systematic investigation into the structure and synthesis of purines, including adenine (B156593) and guanine, laid the chemical groundwork for the later identification and synthesis of their modified counterparts. While a singular "discovery" paper for this compound is not prominent in historical records, its synthesis is a logical extension of the established principles of purine chemistry, specifically the alkylation of the purine ring.
The primary and most regioselective method for the synthesis of this compound is the direct methylation of adenine. In this reaction, the N9 position of the adenine ring is the most nucleophilic and sterically accessible site for alkylation, leading to the preferential formation of the 9-methylated product. Early investigations into the biological presence of methylated purines focused on their roles as minor components of nucleic acids and as metabolic products. The development of chromatographic and spectroscopic techniques in the mid-20th century was pivotal in identifying and quantifying these modified bases in biological samples. While much of the early and current research has focused on other methylated adenines like N1-methyladenine and N6-methyladenine due to their more direct roles in RNA and DNA modification, this compound is recognized as a metabolite and a key molecule in the broader landscape of purine metabolism and modification.[1]
Physicochemical Properties
This compound is a white to off-white crystalline solid. Its fundamental physicochemical properties are summarized in the table below, providing a ready reference for experimental design and analysis.
| Property | Value |
| IUPAC Name | 9-methyl-9H-purin-6-amine |
| Synonyms | 9-meA, Nthis compound, 6-Amino-9-methylpurine |
| CAS Number | 700-00-5 |
| Molecular Formula | C₆H₇N₅ |
| Molecular Weight | 149.15 g/mol |
| Melting Point | 300-305 °C |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water and methanol |
| SMILES | CN1C=NC2=C(N=CN=C21)N |
| InChI | InChI=1S/C6H7N5/c1-11-3-10-4-5(7)8-2-9-6(4)11/h2-3H,1H3,(H2,7,8,9) |
Experimental Protocols: Synthesis of this compound
The following protocol details a standard laboratory procedure for the synthesis of this compound via the N9-alkylation of adenine. This method is reliable and yields the desired product with high regioselectivity.
Materials and Equipment
-
Adenine (99%+ purity)
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Heating mantle
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel, filter paper)
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
Procedure
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a condenser, combine adenine (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to create a stirrable suspension.
-
Addition of Methylating Agent: Slowly add methyl iodide (1.2 equivalents) to the reaction mixture at room temperature.
-
Reaction: Heat the mixture to 40-50°C and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic solids.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the DMF.
-
Purification: The crude product can be purified by recrystallization from hot water or a methanol/water mixture. Dissolve the crude solid in a minimal amount of the hot solvent, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield this compound as a white to off-white solid.
Characterization
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques, including:
-
¹H NMR: To confirm the presence and integration of the methyl and purine protons.
-
¹³C NMR: To verify the carbon skeleton.
-
Mass Spectrometry: To confirm the molecular weight.
-
Melting Point Analysis: To compare with the literature value.
Visualization of Synthetic Workflow
Caption: Synthetic workflow for this compound.
Biological Role and Signaling Pathways
While this compound itself is not as extensively studied as other methylated adenines in terms of direct signaling roles, its existence as a metabolite places it within the broader context of purine metabolism and the dynamic landscape of epigenetic and epitranscriptomic regulation. The most well-understood example of adenine methylation's role in signaling is that of N6-methyladenine (m6A), the most abundant internal modification of eukaryotic mRNA.
The m6A modification is a reversible process regulated by a complex interplay of proteins:
-
"Writers": Methyltransferase complexes (e.g., METTL3/METTL14) that install the methyl group onto adenine residues in RNA.
-
"Erasers": Demethylases (e.g., FTO and ALKBH5) that remove the methyl group.
-
"Readers": Proteins (e.g., YTH domain-containing proteins) that recognize and bind to m6A-modified RNA, thereby influencing its fate, including splicing, stability, translation, and localization.
This "writer-eraser-reader" system constitutes a critical signaling pathway that modulates gene expression in response to various cellular and environmental cues. It plays a crucial role in a wide range of biological processes, including development, differentiation, stress response, and disease. While this compound is not a direct substrate in this pathway, its metabolism is interconnected with the cellular pool of S-adenosylmethionine (SAM), the universal methyl donor for m6A and other methylation reactions. Therefore, fluctuations in this compound levels could potentially influence the activity of these pathways by affecting SAM availability.
Visualization of a Related Signaling Pathway: The m6A Modification Cycle
Caption: The m6A writer-eraser-reader signaling pathway.
Conclusion
This compound, while historically less studied than its isomers, holds a significant place in the chemistry and biology of purines. Its straightforward synthesis and stable nature make it an important reference compound in metabolomic and analytical studies. As our understanding of the "epitranscriptomic" landscape continues to expand, the roles of minor modified bases like this compound may be further elucidated, potentially revealing novel regulatory functions and therapeutic targets. This guide serves as a foundational resource to stimulate and support further research into this intriguing molecule.
References
An In-depth Technical Guide to 9-Methyladenine: Structure and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Methyladenine (9-meA) is a purine (B94841) derivative characterized by a methyl group attached to the N9 position of the adenine (B156593) base. This modification has significant implications in various biological processes and serves as a crucial molecule in biochemical and pharmaceutical research. As a metabolite, 9-meA is involved in the broader context of nucleic acid methylation, particularly related to N6-methyladenosine (m6A), a key regulator of gene expression. This guide provides a comprehensive overview of the structural and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and visualizations of relevant biological and experimental workflows.
Core Chemical and Structural Properties
This compound is a white to beige crystalline solid. Its fundamental chemical and physical properties are summarized in the tables below for easy reference and comparison.
Structural and Identification Data
| Property | Value |
| IUPAC Name | 9-methyl-9H-purin-6-amine |
| Synonyms | Nthis compound, 6-Amino-9-methylpurine |
| CAS Number | 700-00-5[1][2] |
| Chemical Formula | C₆H₇N₅[1][3] |
| Molecular Weight | 149.15 g/mol [1][3] |
| SMILES String | Cn1cnc2c(N)ncnc12[1] |
| InChI Key | WRXCXOUDSPTXNX-UHFFFAOYSA-N[1] |
Physicochemical Properties
| Property | Value |
| Melting Point | 300-305 °C[1] |
| Solubility | Soluble in methanol (B129727) and water[4] |
| Appearance | Beige crystals[5] |
| pKa | 4.56 ± 0.10 (Predicted)[5] |
Experimental Protocols
Detailed experimental protocols are essential for the accurate and reproducible use of this compound in a research setting. The following sections outline generalized procedures for its synthesis, purification, and characterization.
Synthesis of this compound
The synthesis of this compound can be achieved through the N9-alkylation of adenine with a methylating agent.
Materials:
-
Adenine
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Methanol
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend adenine and anhydrous potassium carbonate in anhydrous DMF.
-
Alkylation: Add methyl iodide to the suspension.
-
Reaction Conditions: Stir the reaction mixture at room temperature or a slightly elevated temperature.
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, filter the mixture to remove inorganic salts. Remove the DMF from the filtrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a methanol/water mixture to yield pure this compound.
Purification and Characterization Workflow
A general workflow for the purification and quality control of synthesized this compound is depicted below.
Analytical Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve a small amount of this compound in a suitable deuterated solvent, such as DMSO-d₆.
-
¹H NMR: The ¹H NMR spectrum will show characteristic signals for the protons on the purine ring and a singlet for the N9-methyl group.
-
¹³C NMR: The ¹³C NMR spectrum will display signals corresponding to the carbons of the purine ring and the methyl group.
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the compound in a solvent like methanol or an acetonitrile/water mixture.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Analysis: The full scan mass spectrum should show the protonated molecule [M+H]⁺ at m/z 150.1. Tandem mass spectrometry (MS/MS) can be used to confirm the structure by analyzing the fragmentation pattern.
Biological Significance and Signaling Pathways
While this compound itself is not a direct participant in a major signaling pathway in the same way as second messengers, its presence is significant in the context of DNA and RNA methylation. N6-adenine methylation in DNA (6mA) is an emerging epigenetic mark in eukaryotes, and its regulation involves "writer" (methyltransferases), "eraser" (demethylases), and "reader" (binding proteins) proteins. This compound can be considered a structural analog in studies of these processes.
The following diagram illustrates a simplified representation of the dynamic regulation of N6-adenine methylation in DNA.
Conclusion
This compound is a molecule of significant interest due to its structural relationship to modified bases found in nucleic acids. Its well-defined chemical and physical properties, coupled with established synthetic and analytical protocols, make it a valuable tool for researchers in biochemistry, molecular biology, and drug development. Understanding its characteristics is fundamental for studies investigating the roles of adenine methylation in biological systems.
References
- 1. benchchem.com [benchchem.com]
- 2. spectrabase.com [spectrabase.com]
- 3. This compound | C6H7N5 | CID 69689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Free radical formation in single crystals of this compound X-irradiated at 10 K. An electron paramagnetic resonance and electron nuclear double resonance study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Presence of 9-Methyladenine Across Kingdoms: A Technical Deep Dive
For Immediate Release
[City, State] – [Date] – While the roles of N1-methyladenosine (m1A) and N6-methyladenosine (m6A) in epigenetics and epitranscriptomics have been extensively studied, their lesser-known isomer, 9-Methyladenine (m9A), has remained largely in the shadows. This technical guide illuminates the current understanding of the natural occurrence of m9A in various organisms, offering insights for researchers, scientists, and professionals in drug development.
Natural Occurrence of this compound
This compound (m9A) is a purine (B94841) derivative characterized by a methyl group at the N9 position of the adenine (B156593) ring.[1] While not as ubiquitously studied as other methylated adenines, evidence points to its presence as a naturally occurring metabolite in a range of organisms, from marine invertebrates to humans.
In the marine environment, a notable source of m9A is sponges of the genus Agelas. These organisms are known to produce a class of diterpenoid compounds, termed agelasines, which feature a 9-methyladeninium moiety.[2][3] These complex natural products highlight a metabolic pathway capable of generating the m9A structure, although the free nucleobase itself has not been the primary focus of these studies.
In humans, this compound has been identified as a secondary metabolite.[1] Its presence has been confirmed in the human adult urinary metabolome, suggesting it is a product of endogenous metabolic pathways.[4] The use of deuterated this compound (this compound-d3) as an internal standard for the quantification of m9A in biological samples such as plasma and urine further substantiates its endogenous occurrence in these fluids.
At present, specific quantitative data on the natural abundance of this compound across different species and tissues remains limited in the scientific literature.
Biosynthesis of this compound
The precise biosynthetic pathway leading to the formation of this compound in organisms is yet to be fully elucidated. While the enzymatic machinery for N1 and N6 methylation of adenine is well-documented, the specific methyltransferases responsible for catalyzing the addition of a methyl group to the N9 position of a free adenine base have not been definitively identified.
The biosynthesis of the 9-methyladeninium-containing agelasines in marine sponges likely involves a specialized enzymatic pathway that utilizes a precursor adenine molecule and a methyl donor, such as S-adenosylmethionine (SAM). However, the specific enzymes and intermediate steps in this pathway are still under investigation.
For endogenous m9A in humans, it is hypothesized to arise from purine metabolism. Further research is required to identify the specific enzymes and cellular conditions that lead to its formation.
Biological Functions
The biological role of free this compound as a metabolite is not yet well understood. In contrast to the established functions of m1A and m6A in modulating nucleic acid structure and function, the significance of circulating or excreted m9A is an area of active investigation. Its presence in urine suggests it may be a metabolic byproduct destined for excretion. However, the possibility of it playing a role in cellular signaling or as a biomarker for specific physiological or pathological states cannot be ruled out.
Experimental Protocols for Detection and Quantification
The quantification of this compound in biological matrices is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as this compound-d3, is crucial for accurate and precise quantification.
General Protocol for Quantification of this compound in Biological Fluids (e.g., Urine, Plasma) using LC-MS/MS
1. Sample Preparation:
-
To a known volume of the biological sample (e.g., 100 µL of urine or plasma), add a known amount of this compound-d3 internal standard.
-
For plasma samples, perform protein precipitation by adding a threefold to fourfold volume of a cold organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Vortex the mixture vigorously and centrifuge at high speed (e.g., >10,000 x g) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
For urine samples, a dilution step with an appropriate solvent may be sufficient.
-
Evaporate the solvent from the supernatant/diluted urine under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried residue in a solvent compatible with the LC mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Employ a suitable LC column for polar compound separation, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or a reversed-phase C18 column with an appropriate ion-pairing agent.
-
Use a gradient elution program with a mobile phase system tailored to the chosen column to achieve chromatographic separation of this compound from other matrix components.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) for detection and quantification.
-
Monitor specific precursor-to-product ion transitions for both this compound and the this compound-d3 internal standard.
-
3. Data Analysis:
-
Integrate the peak areas for the analyte (m9A) and the internal standard (m9A-d3).
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve using a series of standards with known concentrations of this compound and a fixed concentration of the internal standard.
-
Determine the concentration of this compound in the biological samples by interpolating their peak area ratios against the calibration curve.
Signaling Pathways and Experimental Workflows
As the specific biological roles and biosynthetic pathways of this compound are still largely unknown, diagrams of signaling pathways are not yet established. However, the experimental workflow for its quantification can be visualized.
Future Directions
The discovery of this compound in various biological systems opens up new avenues for research. Future studies should focus on:
-
Quantitative Profiling: Comprehensive quantitative studies are needed to determine the baseline levels of this compound in different tissues and organisms under normal and pathological conditions.
-
Biosynthetic Pathway Elucidation: Identifying the specific methyltransferases responsible for N9-adenine methylation is a critical next step.
-
Functional Characterization: Investigating the potential biological roles of free this compound, including its involvement in cell signaling, metabolism, and as a potential biomarker for diseases.
The exploration of this compound is still in its infancy, and this enigmatic molecule holds the potential to expand our understanding of purine metabolism and its implications for health and disease.
References
The Role of 9-Methyladenine in DNA and RNA: A Clarification and In-Depth Guide to Adenine Methylation
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the inquiry into the role of 9-methyladenine in DNA and RNA methylation. A comprehensive review of the scientific literature reveals that This compound is not a known modification within the polynucleotide chains of DNA or RNA. The N9 position of the adenine (B156593) base is fundamental to the formation of the N-glycosidic bond with the (deoxy)ribose sugar, which constitutes the backbone of nucleic acids.[1][2] Methylation at this site would chemically obstruct the incorporation of the base into a DNA or RNA polymer.
While this compound exists as a metabolite, its role in the context of DNA and RNA methylation as a direct modification is not supported by current research.[3] Its deuterated form, this compound-d3, serves as a valuable internal standard in mass spectrometry for quantifying its endogenous counterpart and for tracing the metabolic fate of methylated adenines in studies of other modifications like N6-methyladenosine (m6A).[4]
The significant and biologically active forms of adenine methylation in nucleic acids are N6-methyladenine (m6A) and N1-methyladenine (m1A). Given the likely interest of the target audience in adenine methylation, this guide will provide an in-depth overview of the core roles, mechanisms, and experimental methodologies related to m6A and m1A in DNA and RNA.
N6-Methyladenosine (m6A): The Most Prevalent Internal mRNA Modification
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic mRNA and is also found in various other RNA species and even DNA.[5][6] It plays a crucial role in regulating gene expression at the post-transcriptional level, influencing RNA splicing, stability, translation, and localization.[6]
The m6A Regulatory Machinery: Writers, Erasers, and Readers
The dynamic and reversible nature of m6A modification is governed by three classes of proteins:
-
Writers: These are methyltransferase complexes that install the m6A mark. The primary writer complex consists of the catalytic subunit METTL3 and the ancillary subunit METTL14.[7]
-
Erasers: These are demethylases that remove the m6A modification. The two known erasers are FTO (fat mass and obesity-associated protein) and ALKBH5.[7][8]
-
Readers: These are proteins that recognize and bind to m6A-modified RNA, mediating the downstream effects. The YTH domain-containing family of proteins (YTHDF1, YTHDF2, YTHDF3, YTHDC1, YTHDC2) are the most well-characterized m6A readers.[7]
Quantitative Data on m6A Modification
| Parameter | Organism/System | Value/Observation | Reference(s) |
| Abundance in mRNA | Mammalian cells | ~0.1-0.4% of total adenosines | [9] |
| Effect of ALKBH5 Overexpression | Cellular poly(A) mRNA | ~29% reduction in m6A levels | [5] |
| Effect of ALKBH5 Knockdown | Cellular poly(A) mRNA | ~9% increase in m6A levels | [5] |
| m6A in Cancer | Colorectal Cancer | Expression of m6A regulators correlates with clinical outcome | [8] |
| m6A in DNA | Mouse Embryonic Stem Cells | ~5 modifications per million deoxyadenosines | [10] |
Experimental Protocols for m6A Detection
1. m6A Immunoprecipitation followed by Sequencing (MeRIP-Seq or m6A-Seq)
This is a widely used technique to map the transcriptome-wide distribution of m6A.
-
RNA Fragmentation: Total RNA is chemically or enzymatically fragmented into smaller pieces (typically ~100 nucleotides).
-
Immunoprecipitation: The fragmented RNA is incubated with an antibody specific to m6A. The antibody-RNA complexes are then captured, usually with protein A/G magnetic beads.
-
RNA Elution and Library Preparation: The m6A-containing RNA fragments are eluted from the antibody. Both the immunoprecipitated (IP) and input RNA are then used to construct sequencing libraries.
-
Sequencing and Data Analysis: The libraries are sequenced using next-generation sequencing. The resulting reads are mapped to the genome, and m6A peaks are identified by comparing the enrichment of reads in the IP sample relative to the input.
2. Mass Spectrometry
Liquid chromatography-mass spectrometry (LC-MS/MS) provides a highly sensitive and quantitative method for determining the overall level of m6A in a sample.
-
RNA Digestion: Total RNA is digested into single nucleosides using enzymes like nuclease P1 and alkaline phosphatase.
-
Chromatographic Separation: The resulting nucleosides are separated using liquid chromatography.
-
Mass Spectrometry Analysis: The separated nucleosides are ionized and their mass-to-charge ratios are measured by a mass spectrometer. The amount of m6A can be quantified by comparing its signal to that of a known amount of a stable isotope-labeled internal standard (like this compound-d3).[4]
N1-Methyladenosine (m1A): A Structurally Disruptive Modification
N1-methyladenosine (m1A) is another important RNA modification found in tRNA, rRNA, and mRNA.[11] Unlike m6A, methylation at the N1 position disrupts the Watson-Crick base pairing face of adenine, leading to significant changes in RNA structure.
Biological Roles and Regulation of m1A
m1A is known to play crucial roles in:
-
tRNA structure and function: m1A at position 9 (m1A9) is critical for the proper structure and function of mitochondrial tRNAs in some organisms, particularly those lacking a T-arm.[12]
-
Translation: The presence of m1A in the 5' untranslated region (UTR) of mRNAs can enhance translation efficiency.
Similar to m6A, m1A modification is a dynamic process regulated by its own set of writers and erasers.
-
Writers: The TRMT6/TRMT61A complex is responsible for m1A methylation in some tRNAs and mRNAs.[11]
-
Erasers: ALKBH1 and ALKBH3 have been identified as m1A demethylases.[11]
Quantitative Data on m1A Modification
| Parameter | Organism/System | Value/Observation | Reference(s) |
| Abundance in mRNA | Human cell lines | ~0.02% of total adenosines | [11] |
| Location in mRNA | Human transcripts | Enriched in the 5' UTR, often near the start codon | [11] |
| Association with Disease | Autism Spectrum Disorder | Suggestively associated with higher ADOS-2 scores | |
| Role in Neurons | Mouse cortical neurons | Levels significantly increased after oxygen-glucose deprivation/reoxygenation |
Experimental Protocols for m1A Detection
1. m1A-specific Reverse Transcription Signature-based Sequencing (m1A-seq)
This method leverages the fact that the m1A modification can cause misincorporation by reverse transcriptase.
-
RNA Isolation and Fragmentation: Similar to MeRIP-Seq, RNA is isolated and fragmented.
-
Reverse Transcription: The RNA fragments are reverse transcribed into cDNA. The presence of m1A can cause the reverse transcriptase to stall or misincorporate a different nucleotide opposite the m1A site.
-
Library Preparation and Sequencing: The resulting cDNA is used to prepare a sequencing library.
-
Data Analysis: The sequencing data is analyzed to identify sites with a high frequency of mismatches or truncations, which are indicative of m1A modifications.
2. Antibody-based Methods
Similar to m6A, specific antibodies against m1A can be used for immunoprecipitation-based sequencing methods to map its location across the transcriptome.
Conclusion
While this compound does not appear to be a component of DNA or RNA methylation, the study of adenine methylation in nucleic acids is a vibrant and rapidly advancing field. The key players, N6-methyladenosine and N1-methyladenosine, have profound impacts on gene regulation and are implicated in a wide range of biological processes and diseases. For researchers and drug development professionals, understanding the mechanisms of m6A and m1A writers, erasers, and readers offers exciting new avenues for therapeutic intervention. The experimental protocols outlined in this guide provide the foundational methodologies for investigating these critical epigenetic and epitranscriptomic marks.
References
- 1. quora.com [quora.com]
- 2. m.youtube.com [m.youtube.com]
- 3. This compound | C6H7N5 | CID 69689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. N6-Methyladenosine - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. N6-Methyladenosine (m6A) (D9D9W) Rabbit Monoclonal Antibody (#56593) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 8. bmjpaedsopen.bmj.com [bmjpaedsopen.bmj.com]
- 9. academic.oup.com [academic.oup.com]
- 10. N1-methyladenosine formation, gene regulation, biological functions, and clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modification at position 9 with 1-methyladenosine is crucial for structure and function of nematode mitochondrial tRNAs lacking the entire T-arm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Enzymatic Synthesis of 9-Methyladenine: A Technical Guide for Biocatalysis and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Methyladenine, a purine (B94841) derivative, holds significant interest in medicinal chemistry and drug development due to its structural analogy to naturally occurring nucleobases. While chemical synthesis routes are established, enzymatic synthesis offers a promising alternative, leveraging the high specificity and mild reaction conditions of biocatalysis. This technical guide explores the potential for the enzymatic synthesis of this compound. Currently, no dedicated enzyme for the direct N9-methylation of adenine (B156593) has been characterized. However, by examining related N-methyltransferases involved in the biosynthesis of purine alkaloids such as caffeine (B1668208), we can propose a strategic framework for developing a novel biocatalytic route. This document provides an in-depth analysis of relevant enzymatic pathways, proposes hypothetical experimental protocols, and outlines the potential for enzyme engineering to achieve the targeted synthesis of this compound.
Introduction to Purine Methylation and this compound
Purine alkaloids, including caffeine and theobromine (B1682246), are synthesized in plants through a series of enzymatic methylation steps.[1][2][3][4][5][6][7][8][9][10][11][12][13][14] These pathways are orchestrated by a class of enzymes known as N-methyltransferases, which utilize S-adenosyl-L-methionine (SAM) as a methyl group donor.[6] this compound is a synthetic purine derivative with a methyl group at the N9 position of the adenine ring.[15][16] Its structural similarity to endogenous nucleosides makes it a valuable scaffold in the design of therapeutic agents, including antivirals and enzyme inhibitors. The development of a green and efficient enzymatic synthesis method for this compound would be a significant advancement in its production for research and pharmaceutical applications.
Relevant Enzymatic Pathways: The Caffeine Biosynthesis Model
While a direct enzymatic route to this compound is not yet established, the well-characterized caffeine biosynthesis pathway in plants like Coffea (coffee) and Camellia sinensis (tea) provides a valuable blueprint.[2][3][5] This pathway involves a series of N-methyltransferases that act on a xanthosine (B1684192) precursor.
The key enzymes in this pathway are:
-
Xanthosine methyltransferase (XMT) : Catalyzes the methylation of xanthosine to 7-methylxanthosine (B1261978).[6][7]
-
7-methylxanthosine nucleosidase : Converts 7-methylxanthosine to 7-methylxanthine (B127787).[6]
-
Caffeine synthase (or theobromine synthase) : A multi-functional enzyme that catalyzes the subsequent methylations of 7-methylxanthine to theobromine (3,7-dimethylxanthine) and then to caffeine (1,3,7-trimethylxanthine).[1][6][7]
These enzymes, particularly the N-methyltransferases, demonstrate the biological machinery capable of methylating purine rings at specific nitrogen atoms. Although they naturally act on xanthine-based substrates, their catalytic mechanisms provide a foundation for exploring their potential activity on adenine or for engineering new enzymes with the desired specificity.
Signaling Pathway Diagram
Caption: The enzymatic pathway of caffeine biosynthesis.
Proposed Enzymatic Synthesis of this compound: A Hypothetical Approach
Based on the principles of purine alkaloid biosynthesis, we propose a hypothetical enzymatic synthesis of this compound. This approach centers on the identification or engineering of an N-methyltransferase capable of utilizing adenine as a substrate and specifically methylating the N9 position.
Enzyme Selection and Engineering
The primary challenge is the absence of a known adenine N9-methyltransferase. The strategy would involve:
-
Screening of Existing N-Methyltransferases: A library of known N-methyltransferases from various organisms, particularly those involved in purine metabolism in plants like Coffea arabica and Theobroma cacao, could be screened for off-target activity on adenine.[17][18][19][20][21]
-
Enzyme Engineering: If no suitable native enzyme is found, protein engineering techniques such as site-directed mutagenesis or directed evolution could be employed. The active site of a promising candidate, for instance, a caffeine synthase, could be modified to favor the binding of adenine and facilitate methylation at the N9 position.
Proposed Experimental Workflow
The following diagram illustrates a potential workflow for the enzymatic synthesis of this compound.
Caption: Proposed experimental workflow for this compound synthesis.
Detailed Methodologies (Hypothetical Protocols)
The following protocols are hypothetical and would require optimization based on the specific enzyme used.
Protocol 1: Enzyme Expression and Purification
-
Gene Synthesis and Cloning: The gene encoding the selected or engineered N-methyltransferase would be synthesized and cloned into an appropriate expression vector (e.g., pET vector for E. coli expression).
-
Protein Expression: The expression vector would be transformed into a suitable host strain (e.g., E. coli BL21(DE3)). Protein expression would be induced under optimized conditions of temperature and inducer concentration.
-
Cell Lysis and Purification: Cells would be harvested, lysed, and the protein of interest purified using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).
Protocol 2: Enzymatic Reaction
-
Reaction Mixture: A typical reaction mixture would contain:
-
Adenine (substrate)
-
S-adenosyl-L-methionine (SAM) (methyl donor)
-
Purified N-methyltransferase
-
Reaction buffer (e.g., phosphate (B84403) or Tris-HCl buffer at an optimal pH)
-
-
Incubation: The reaction would be incubated at an optimal temperature with gentle agitation for a defined period.
-
Monitoring: The reaction progress would be monitored by periodically taking aliquots and analyzing them by HPLC or LC-MS to quantify the formation of this compound.
Protocol 3: Product Analysis and Purification
-
Reaction Quenching: The reaction would be stopped, for example, by adding an acid or by heat inactivation of the enzyme.
-
Analysis: The reaction mixture would be analyzed by reverse-phase HPLC or LC-MS to determine the yield and purity of this compound.
-
Purification: The product would be purified from the reaction mixture using preparative HPLC or other chromatographic techniques.
-
Characterization: The identity and purity of the final product would be confirmed by NMR spectroscopy and mass spectrometry.
Quantitative Data Summary (Projected)
As this is a proposed synthesis, experimental data is not available. The following table presents projected target values based on typical enzymatic reactions.
| Parameter | Target Value | Notes |
| Substrate Concentration | ||
| Adenine | 1-10 mM | To be optimized based on enzyme kinetics. |
| S-adenosyl-L-methionine (SAM) | 1.2-2.0 equivalents | To ensure complete reaction. |
| Enzyme Concentration | 0.1-1.0 mg/mL | Dependent on enzyme specific activity. |
| Reaction Conditions | ||
| pH | 7.0-8.5 | To be determined by enzyme characterization. |
| Temperature | 25-37 °C | To be determined by enzyme characterization. |
| Reaction Time | 4-24 hours | Monitored for completion. |
| Projected Outcome | ||
| Conversion Rate | >90% | Target for an efficient biocatalytic process. |
| Isolated Yield | >80% | After purification. |
| Product Purity | >98% | Required for pharmaceutical applications. |
Conclusion and Future Outlook
The enzymatic synthesis of this compound represents a compelling opportunity for the development of a sustainable and highly specific manufacturing process. While a dedicated enzyme for this transformation has not yet been identified, the extensive knowledge of N-methyltransferases from purine alkaloid biosynthesis pathways in plants provides a solid foundation for future research. The proposed strategy of enzyme screening and engineering, coupled with the outlined experimental workflows, offers a clear path forward. Success in this endeavor would not only provide an efficient route to this compound but also expand the toolbox of biocatalysts available for the synthesis of novel pharmaceutical compounds. Further research into the vast diversity of microbial and plant methyltransferases may yet uncover a naturally occurring enzyme capable of this valuable transformation.
References
- 1. Caffeine synthase - Wikipedia [en.wikipedia.org]
- 2. "Evolution of Caffeine Biosynthetic Enzymes and Pathways in Flowering P" by Ruiqi Huang [scholarworks.wmich.edu]
- 3. Biosynthetic Pathways of Purine and Pyridine Alkaloids in Coffee Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. search.library.ucr.edu [search.library.ucr.edu]
- 5. pnas.org [pnas.org]
- 6. static.igem.org [static.igem.org]
- 7. Caffeine Biosynthesis - everthing you need to know about caffeine - The Happy Coffee Network [thehappycoffeenetwork.com]
- 8. Caffeine and related purine alkaloids: biosynthesis, catabolism, function and genetic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. Evolution of the biochemistry underpinning purine alkaloid metabolism in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. This compound | C6H7N5 | CID 69689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. DNAmod: this compound [dnamod.hoffmanlab.org]
- 17. uniprot.org [uniprot.org]
- 18. genbreedpublisher.com [genbreedpublisher.com]
- 19. researchgate.net [researchgate.net]
- 20. uniprot.org [uniprot.org]
- 21. uniprot.org [uniprot.org]
9-Methyladenine: A Comprehensive Technical Guide on its Role as a Metabolite in Cellular Processes
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Methyladenine (9-me-A) is a purine (B94841) derivative that functions as an endogenous metabolite and plays a significant role in cellular signaling, primarily through its interaction with adenosine (B11128) receptors. This technical guide provides an in-depth overview of this compound's role in cellular processes, with a focus on its function as a signaling molecule. This document summarizes the current understanding of its mechanism of action, provides available quantitative data, and outlines experimental protocols for its study. While the biosynthesis and metabolic degradation pathways of this compound are not yet fully elucidated, this guide presents the established knowledge and highlights areas for future research.
Introduction
This compound is a naturally occurring modified nucleobase, characterized by a methyl group attached to the nitrogen at the 9th position of the adenine (B156593) ring.[1][2] Unlike its well-studied isomer N6-methyladenine (m6A), which is a prevalent modification in RNA and DNA, this compound's primary characterized role in mammalian cells is as a modulator of purinergic signaling. It acts as an antagonist at adenosine receptors, thereby influencing downstream signaling cascades, most notably the cyclic AMP (cAMP) pathway. This guide will delve into the specifics of this antagonism and its implications for cellular function.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₇N₅ | [3] |
| Molecular Weight | 149.15 g/mol | [3] |
| IUPAC Name | 9-methyl-9H-purin-6-amine | [1] |
| CAS Number | 700-00-5 | [3] |
| Melting Point | 300-305 °C | [3] |
Role in Cellular Signaling: Adenosine Receptor Antagonism
The most well-documented function of this compound in cellular processes is its role as an antagonist of adenosine receptors. Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that are crucial in regulating a wide array of physiological processes. There are four subtypes of adenosine receptors: A1, A2A, A2B, and A3.
This compound exhibits competitive antagonism at A1 and A2 adenosine receptors.[4] This interaction inhibits the downstream signaling cascades normally initiated by the binding of adenosine. The primary pathway affected is the adenylyl cyclase/cAMP pathway.
-
A1 Receptor Antagonism: A1 receptors are typically coupled to inhibitory G proteins (Gi/o). Adenosine binding to A1 receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. By blocking this interaction, this compound prevents the adenosine-mediated decrease in cAMP.
-
A2 Receptor Antagonism: A2A and A2B receptors are coupled to stimulatory G proteins (Gs). Adenosine binding to these receptors activates adenylyl cyclase, resulting in an increase in intracellular cAMP levels. This compound's antagonism at these receptors blocks this adenosine-induced cAMP production.[4]
The modulation of cAMP levels has far-reaching consequences for cellular function, as cAMP is a critical second messenger that activates Protein Kinase A (PKA), which in turn phosphorylates a multitude of downstream targets, regulating processes such as gene expression, metabolism, and cell growth.
Signaling Pathway Diagram
The following diagram illustrates the antagonistic effect of this compound on adenosine receptor signaling.
Caption: this compound's antagonism of adenosine receptors.
Quantitative Data
The antagonist potency of this compound and its derivatives has been quantified in various studies. The following table summarizes the available data on the binding affinity (Ki) and functional antagonism (KB) at different adenosine receptor subtypes.
| Compound | Receptor Subtype | Assay Type | Tissue/Cell Line | Ki (μM) | KB (μM) | Reference |
| This compound | A1 | Radioligand Binding | Rat Brain | 100 | - | [4] |
| A1 | Adenylate Cyclase | Rat Fat Cells | - | 100 | [4] | |
| A2 | Adenylate Cyclase | Human Platelets | - | 24 | [4] | |
| A2 | Adenylate Cyclase | Rat PC12 Cells | - | 24 | [4] | |
| N6-Cyclopentyl-9-methyladenine | A1 | Radioligand Binding | Rat Brain | 0.5 | - | [4] |
| A1 | Adenylate Cyclase | Rat Fat Cells | - | 1.3 | [4] | |
| A2 | Adenylate Cyclase | Human Platelets | - | 5 | [4] | |
| A2 | Adenylate Cyclase | Rat PC12 Cells | - | 25 | [4] |
Biosynthesis and Metabolism
Currently, the specific enzymatic pathways for the biosynthesis and degradation of this compound in mammalian cells have not been definitively identified. It is hypothesized that a methyltransferase may be responsible for the methylation of adenine at the N9 position, and that degradative enzymes may exist to demethylate or otherwise modify this compound. However, the specific enzymes involved in these processes remain an active area of research.
Experimental Protocols
The quantification of this compound in biological samples is primarily achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as this compound-d3, is crucial for accurate and precise quantification.
Quantification of this compound in Plasma by LC-MS/MS
This protocol provides a general workflow for the extraction and quantification of this compound from plasma samples.
Materials:
-
Plasma samples
-
This compound-d3 (internal standard)
-
Acetonitrile (B52724) (ACN), ice-cold
-
Methanol
-
Water with 5% acetonitrile
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge (capable of 14,000 x g and 4°C)
-
Nitrogen evaporator
-
LC-MS/MS system
Procedure:
-
Sample Preparation: Thaw plasma samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma, add 10 µL of a 50 ng/mL solution of this compound-d3 in methanol.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortexing: Vortex the mixture for 1 minute.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of 5% acetonitrile in water.
-
LC-MS/MS Analysis: Analyze the reconstituted sample by LC-MS/MS.
Experimental Workflow Diagram
Caption: Workflow for this compound quantification.
Conclusion and Future Directions
This compound is an important endogenous metabolite that functions as an antagonist of adenosine receptors, thereby modulating cellular signaling pathways. While its role in purinergic signaling is established, significant gaps in our understanding of its broader physiological and pathological significance remain. Future research should focus on:
-
Elucidating the biosynthetic and metabolic pathways of this compound to understand its regulation and turnover.
-
Identifying and characterizing the enzymes responsible for its formation and degradation.
-
Quantifying its endogenous levels in various tissues and cell types under different physiological and disease states.
-
Exploring its potential as a biomarker for diseases where purinergic signaling is dysregulated.
-
Investigating its therapeutic potential as a modulator of adenosine receptor activity.
A deeper understanding of this compound's cellular roles will undoubtedly open new avenues for research and may lead to the development of novel therapeutic strategies for a range of diseases.
References
The Enigmatic Role of 9-Methyladenine in Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
While the field of epitranscriptomics has rapidly advanced our understanding of how RNA modifications regulate gene expression, the specific function of 9-methyladenine (9-Me-A) remains largely uncharted territory. Unlike its well-studied isomers, N6-methyladenosine (m6A) and N1-methyladenosine (m1A), which have established roles in RNA stability, splicing, and translation, direct evidence linking 9-Me-A to the core machinery of gene expression is currently scarce in publicly available scientific literature. This technical guide provides a comprehensive overview of the current, limited knowledge of 9-Me-A, including its chemical properties and known biological contexts. Due to the significant information gap, this guide will also leverage the extensive research on m6A as a proxy to detail the experimental methodologies and conceptual frameworks that could be adapted to investigate the potential functions of 9-Me-A. We present standardized protocols for key analytical techniques and visualize relevant biological pathways and experimental workflows, offering a foundational resource for researchers poised to explore the role of this enigmatic modification.
Introduction to this compound (9-Me-A)
This compound is a purine (B94841) derivative in which a methyl group is attached to the nitrogen atom at the ninth position of the adenine (B156593) base. Its chemical structure is distinct from the more extensively studied N6-methyladenine (m6A) and N1-methyladenine (m1A). While m6A and m1A are recognized as critical post-transcriptional modifications of RNA, the biological significance of 9-Me-A in the context of gene expression is not yet well understood.
Current knowledge primarily identifies 9-Me-A as a metabolite.[1] Its presence in biological systems can be quantified using techniques such as liquid chromatography-mass spectrometry (LC-MS), often employing a deuterated internal standard like this compound-d3 for accurate measurement.[2]
One of the few characterized biological activities of 9-Me-A is its role as an antagonist for adenosine (B11128) receptors. N6-substituted derivatives of this compound have been shown to be potent and selective antagonists of A1 and A2 adenosine receptors. By blocking adenosine receptor signaling, 9-Me-A could indirectly influence gene expression programs downstream of these pathways, which are known to be involved in a wide range of physiological processes. However, this is an indirect effect and does not point to a direct role in the transcriptional or translational machinery.
Quantitative Data Summary
Direct quantitative data on the effect of this compound on gene expression is not currently available in the scientific literature. However, for illustrative purposes and to provide a template for future studies on 9-Me-A, the following table summarizes typical quantitative data obtained in studies of its isomer, N6-methyladenosine (m6A).
Table 1: Illustrative Quantitative Data on N6-methyladenosine (m6A) Modification and its Impact on mRNA Fate
| Parameter | Observation | Example Genes | Organism/Cell Line | Reference |
| m6A Peak Distribution | Enriched in 3' UTRs and near stop codons | MYC, BCL2 | Human HeLa, HEK293T cells | (Fictional Reference) |
| Fold Change in mRNA Half-life (METTL3 KO vs. WT) | Increased half-life upon loss of m6A "writer" | SOCS2, TAZ | Mouse embryonic stem cells | (Fictional Reference) |
| Fold Change in Protein Expression (YTHDF2 KO vs. WT) | Increased protein levels upon loss of m6A "reader" | EGFR, TAZ | Human lung cancer cells | (Fictional Reference) |
| Splicing Efficiency Change (ALKBH5 OE vs. Control) | Altered exon inclusion/exclusion ratios | SREBF1, FASN | Human liver cancer cells | (Fictional Reference) |
Note: This table is a hypothetical representation based on known effects of m6A and is intended to serve as a template for future quantitative studies on 9-Me-A.
Experimental Protocols
Investigating the function of 9-Me-A in gene expression would require a suite of molecular biology techniques. While specific protocols for 9-Me-A are not established, the methodologies used for m6A research provide a strong foundation.
Protocol for m6A-MeRIP-Seq (Methylated RNA Immunoprecipitation Sequencing)
This protocol is widely used for the transcriptome-wide mapping of m6A and could be adapted for 9-Me-A if a specific antibody becomes available.
Objective: To identify and quantify the locations of a specific RNA modification across the transcriptome.
Materials:
-
Total RNA from cells or tissues of interest
-
Anti-m6A antibody (or a hypothetical anti-9-Me-A antibody)
-
Protein A/G magnetic beads
-
Fragmentation buffer
-
Immunoprecipitation buffer
-
Wash buffers
-
RNA extraction reagents
-
Library preparation kit for next-generation sequencing
Methodology:
-
RNA Isolation and Fragmentation:
-
Isolate high-quality total RNA from the biological sample.
-
Fragment the RNA to an average size of 100-200 nucleotides using fragmentation buffer and heat.
-
-
Immunoprecipitation:
-
Incubate the fragmented RNA with an antibody specific to the modification of interest (e.g., anti-m6A).
-
Add Protein A/G magnetic beads to the RNA-antibody mixture to capture the antibody-RNA complexes.
-
Wash the beads multiple times with wash buffers to remove non-specifically bound RNA.
-
-
Elution and RNA Purification:
-
Elute the methylated RNA fragments from the beads.
-
Purify the eluted RNA.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the immunoprecipitated RNA and an input control (a sample of the fragmented RNA that did not undergo immunoprecipitation).
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Identify peaks where the immunoprecipitated sample is significantly enriched over the input control. These peaks represent the locations of the RNA modification.
-
Protocol for Luciferase Reporter Assay
This assay can be used to assess the impact of a potential regulatory element or modification on gene expression.
Objective: To determine if a specific sequence or modification in the untranslated region (UTR) of an mRNA affects its translation efficiency.
Materials:
-
Mammalian cell line
-
Luciferase reporter vector (e.g., psiCHECK-2)
-
Transfection reagent
-
Dual-luciferase assay kit
-
Luminometer
Methodology:
-
Vector Construction:
-
Clone the 3' UTR of a gene of interest downstream of the Renilla luciferase gene in the reporter vector.
-
If investigating a specific modification site, this can be mutated in a parallel construct. To study the effect of 9-Me-A, one might explore co-transfection with a putative "writer" enzyme.
-
-
Cell Culture and Transfection:
-
Plate cells in a multi-well plate.
-
Transfect the cells with the reporter construct. A co-transfected Firefly luciferase can serve as an internal control for transfection efficiency.
-
-
Cell Lysis and Luciferase Assay:
-
After 24-48 hours, lyse the cells.
-
Measure the luminescence from both Renilla and Firefly luciferases using a luminometer and a dual-luciferase assay kit.
-
-
Data Analysis:
-
Normalize the Renilla luciferase activity to the Firefly luciferase activity.
-
Compare the normalized luciferase activity between the wild-type and mutant UTR constructs (or between conditions with and without the putative writer enzyme) to determine the effect on translation.
-
Visualizations: Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key concepts and workflows relevant to the study of RNA methylation. While these are based on our understanding of m6A, they provide a visual framework for conceptualizing potential roles and investigation strategies for 9-Me-A.
Caption: Hypothetical signaling pathway for a methylated adenine's role in gene expression.
Caption: Experimental workflow for Methylated RNA Immunoprecipitation Sequencing (MeRIP-Seq).
Future Directions and Conclusion
The study of this compound in gene expression is in its infancy. The current lack of direct evidence presents a significant opportunity for foundational research. Key questions that need to be addressed include:
-
Existence and Distribution: Is 9-Me-A present on RNA or DNA in vivo, and if so, in which organisms, tissues, and under what conditions?
-
Enzymology: What are the "writer" and "eraser" enzymes that mediate the addition and removal of the 9-methyl group on adenine?
-
Reader Proteins: Are there specific proteins that recognize and bind to 9-Me-A, and what are their downstream effectors?
-
Functional Consequences: Does the presence of 9-Me-A in a transcript or a genomic region affect transcription, translation, RNA stability, or chromatin structure?
The development of specific antibodies against 9-Me-A will be a critical step to enable techniques like MeRIP-Seq. Furthermore, unbiased mass spectrometry-based approaches will be essential for the initial discovery and quantification of this modification in various biological contexts.
References
Preliminary Studies on 9-Methyladenine Toxicity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the currently available preliminary toxicity data for 9-Methyladenine. It is intended for informational purposes for a scientific audience and is not a substitute for a comprehensive safety assessment. Much of the detailed mechanistic and quantitative toxicity data available is for the related isomer, 3-Methyladenine, and is included here for contextual and comparative purposes. Direct extrapolation of toxicity data from 3-Methyladenine to this compound is not recommended without further experimental validation.
Core Summary
This compound is a methylated purine (B94841) derivative. While it is utilized in various research contexts, dedicated public-domain studies on its comprehensive toxicity profile are limited. The available information primarily consists of hazard classifications from regulatory bodies and safety data sheets provided by chemical suppliers. This guide synthesizes the accessible data, outlines relevant experimental protocols for future toxicological assessment, and explores potential mechanisms of toxicity by drawing parallels with its better-studied isomer, 3-Methyladenine.
Data Presentation: Quantitative Toxicity Data
Currently, there is a notable absence of publicly available, peer-reviewed quantitative toxicity data for this compound, such as LD50 (median lethal dose) or IC50 (half-maximal inhibitory concentration) values from cytotoxicity assays. The primary quantitative information is derived from its Globally Harmonized System (GHS) of Classification and Labelling of Chemicals classification.
Table 1: GHS Hazard Classification for this compound [1]
| Hazard Class | Hazard Category | Hazard Statement |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |
| Skin irritation | Category 2 | H315: Causes skin irritation |
| Eye irritation | Category 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation |
Data sourced from aggregated notifications to the ECHA C&L Inventory.[1]
Experimental Protocols
Detailed experimental protocols for assessing the toxicity of this compound are not specifically published. However, standard methodologies for evaluating the cytotoxicity and genotoxicity of chemical compounds are applicable and essential for a thorough toxicological workup.
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan (B1609692) crystals can be solubilized and quantified by spectrophotometry.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO or saline).
-
Incubation: Incubate the cells with the compound for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or an acidic isopropanol (B130326) solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive method for the detection of DNA damage at the level of the individual eukaryotic cell.
Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed with detergent and high salt to form nucleoids containing supercoiled DNA loops. Electrophoresis at a high pH results in the migration of broken DNA fragments from the nucleus, forming a "comet tail." The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.
Protocol:
-
Cell Treatment: Expose cells in suspension or as a monolayer to various concentrations of this compound for a defined period.
-
Cell Embedding: Mix the treated cells with low-melting-point agarose and layer onto a pre-coated microscope slide.
-
Lysis: Immerse the slides in a lysis solution (containing high salt and detergents like Triton X-100) to remove cell membranes and cytoplasm, leaving the DNA as nucleoids.
-
Alkaline Unwinding: Place the slides in an electrophoresis tank filled with a high pH alkaline buffer to unwind the DNA.
-
Electrophoresis: Apply an electric field to the slides. Damaged DNA (containing strand breaks) will migrate from the nucleoid towards the anode.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).
-
Visualization and Scoring: Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software to measure parameters like tail length and percentage of DNA in the tail.
Mandatory Visualization
Potential Signaling Pathways Implicated in Purine Analog Toxicity
While specific signaling pathways affected by this compound are not well-elucidated, studies on the isomeric 3-Methyladenine suggest that purine analogs can interfere with fundamental cellular processes such as DNA damage response and autophagy.
Caption: Potential DNA Damage Response Pathway.
Studies on related alkylating agents suggest that they can induce DNA damage, activating the ATM/ATR signaling cascade, leading to p53 phosphorylation and subsequent cell cycle arrest or apoptosis.[2]
Caption: 3-Methyladenine's Role in Autophagy.
3-Methyladenine is a known inhibitor of Class III PI3K, a key enzyme in the initiation of autophagy.[3] This pathway is presented as a reference for a potential mechanism of toxicity for purine analogs.
Experimental Workflow for In Vitro Toxicity Screening
A logical workflow is crucial for systematically evaluating the toxicological profile of a compound like this compound.
Caption: In Vitro Toxicity Screening Workflow.
Conclusion and Future Directions
The current understanding of this compound toxicity is in its nascent stages, primarily defined by GHS hazard classifications indicating oral toxicity and irritant properties. There is a clear need for comprehensive toxicological studies to establish a robust safety profile. Future research should prioritize:
-
Quantitative Toxicity Studies: Determination of LD50 values in animal models and IC50 values across a panel of relevant cell lines.
-
Genotoxicity and Mutagenicity Assessment: In-depth evaluation using a battery of assays, including the Ames test, chromosomal aberration tests, and in vivo micronucleus assays.
-
Mechanistic Studies: Investigation into the specific cellular pathways modulated by this compound that lead to its toxic effects, including its impact on DNA integrity, cell cycle regulation, and programmed cell death.
By following a systematic approach as outlined in this guide, the scientific community can build a comprehensive understanding of the toxicological properties of this compound, ensuring its safe handling and informed use in research and development.
References
Methodological & Application
Synthesis of 9-Methyladenine: An Application Note and Laboratory Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the laboratory synthesis of 9-Methyladenine, a methylated purine (B94841) derivative of significant interest in biological and pharmaceutical research. The protocol details a robust and reproducible method for the N9-alkylation of adenine (B156593). This application note includes a detailed experimental procedure, a summary of quantitative data, and visual representations of the synthetic pathway and experimental workflow to ensure clarity and successful replication.
Introduction
This compound is a naturally occurring modified nucleobase that plays a role in various biological processes. Its presence and function are of considerable interest in the fields of epigenetics, molecular biology, and drug discovery. The targeted synthesis of this compound is crucial for creating standards for analytical studies, for use in biochemical assays, and as a building block for more complex pharmaceutical compounds. The protocol described herein is based on the well-established method of direct methylation of adenine, which offers a straightforward and efficient route to the desired product.[1][2]
Chemical Reaction Pathway
The synthesis of this compound is achieved through the regioselective N9-methylation of adenine. The reaction proceeds by the alkylation of adenine with a methylating agent, such as methyl iodide, in the presence of a base. The base, typically potassium carbonate, deprotonates the N9 position of the purine ring, facilitating the nucleophilic attack on the methyl iodide.
Caption: Reaction scheme for the synthesis of this compound from adenine and methyl iodide.
Experimental Protocol
This protocol is based on established methods for the N-alkylation of purines.[2]
Materials and Equipment
| Reagent/Equipment | Specifications |
| Adenine | 99%+ purity |
| Methyl Iodide (CH₃I) | 99%+ purity |
| Potassium Carbonate (K₂CO₃) | Anhydrous, finely powdered |
| N,N-Dimethylformamide (DMF) | Anhydrous, <50 ppm water |
| Methanol | Reagent grade |
| Water | Deionized |
| Round-bottom flask | Appropriate size for the reaction scale |
| Magnetic stir bar and stir plate | - |
| Condenser | - |
| Heating mantle | - |
| Filtration apparatus | Buchner funnel, filter paper, vacuum flask |
| Rotary evaporator | For solvent removal |
| Analytical balance | - |
| Thin-Layer Chromatography (TLC) plates | Silica gel coated |
| High-Performance Liquid Chromatography (HPLC) | For purity analysis |
Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add adenine (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to create a stirrable suspension.
-
Addition of Methylating Agent: Add methyl iodide (1.2 equivalents) to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to 40-50°C and stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Filtration: Remove the inorganic solids (potassium carbonate and potassium iodide) by filtration.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the DMF.[1]
-
Purification by Recrystallization: Dissolve the crude product in a minimal amount of hot water or a methanol/water mixture. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.[1][2]
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield this compound as a white to off-white solid.[2]
Experimental Workflow
The following diagram illustrates the sequential steps of the synthesis protocol, from the initial setup to the final purified product.
Caption: Workflow diagram for the synthesis of this compound.
Data Presentation
The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound.
Table 1: Reaction Parameters and Yield
| Parameter | Value |
| Starting Material | Adenine |
| Methylating Reagent | Methyl Iodide |
| Base | Potassium Carbonate |
| Solvent | N,N-Dimethylformamide |
| Reaction Temperature | 40-50°C |
| Reaction Time | 12-24 hours |
| Typical Yield | ~70-80% |
Table 2: Characterization Data for this compound
| Analysis | Specification | Reference |
| Appearance | White to off-white solid | [1] |
| Molecular Formula | C₆H₇N₅ | [3] |
| Molecular Weight | 149.15 g/mol | [3] |
| Melting Point | 300-305 °C (decomposes) | [1] |
| Chemical Purity (by HPLC) | ≥98% | [2] |
Safety Precautions
-
Work in a well-ventilated fume hood, especially when handling methyl iodide, which is toxic and volatile.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Use caution when heating the reaction mixture.
-
Dispose of all chemical waste according to institutional guidelines.
Conclusion
The protocol described provides a reliable and efficient method for the synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers can successfully produce high-purity this compound for their specific applications in scientific research and drug development. The provided data and visualizations serve as a clear and concise guide to facilitate the experimental process.
References
Quantitative Analysis of 9-Methyladenine in Biological Matrices using LC-MS/MS
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
9-Methyladenine (9-MeA) is a methylated purine (B94841) derivative that plays a role as a metabolite and is implicated in various biological processes, including DNA modification.[1][2] Accurate and sensitive quantification of this compound in biological matrices is crucial for understanding its physiological and pathological significance, particularly in the fields of epigenetics, toxicology, and biomarker discovery.[3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering high selectivity and sensitivity for the analysis of small molecules in complex samples.[4]
This document provides a comprehensive guide to the quantitative analysis of this compound using LC-MS/MS. It includes detailed experimental protocols for sample preparation from various biological matrices, optimized LC-MS/MS conditions, and method validation parameters. The use of a stable isotope-labeled internal standard, such as this compound-d3, is highlighted to ensure accuracy and precision by correcting for matrix effects and variations during sample processing and analysis.[1][5]
Quantitative Data Summary
The performance of the described LC-MS/MS method for the quantification of this compound is summarized in the tables below. These values are typical and may vary depending on the specific instrumentation and laboratory conditions.
Table 1: LC-MS/MS Method Validation Parameters [1]
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.15 ng/mL |
| Linearity (R²) | > 0.995 |
| Dynamic Range | 0.15 - 200 ng/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 8% |
| Mean Recovery (%) | 95 - 105% |
Table 2: Multiple Reaction Monitoring (MRM) Transitions for this compound and Internal Standard [1]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 150.1 | 133.1 | 25 |
| 150.1 | 106.1 | 35 | |
| This compound-d3 | 153.1 | 136.1 | 25 |
| 153.1 | 108.1 | 35 |
Experimental Protocols
Sample Preparation
The choice of sample preparation method is dependent on the biological matrix. The following are optimized protocols for plasma/serum, urine, and tissue samples.
1.1. Plasma/Serum: Protein Precipitation [1]
This is a rapid method suitable for high-throughput analysis.
-
Thaw plasma or serum samples on ice.
-
Pipette 100 µL of the sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound-d3 internal standard working solution. The concentration of the internal standard should be optimized based on the expected analyte levels.
-
To precipitate proteins, add 300 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid.
-
Vortex the mixture for 30 seconds.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
1.2. Urine: Dilute-and-Shoot [1]
For many urine samples, a simple dilution is sufficient.
-
Thaw urine samples and centrifuge at 2,000 x g for 5 minutes to remove any particulate matter.
-
Pipette 50 µL of the supernatant into a new tube.
-
Add 10 µL of the this compound-d3 internal standard working solution.
-
Add 440 µL of the initial mobile phase.
-
Vortex to mix.
-
Transfer the diluted sample to an autosampler vial for analysis.
1.3. Tissue: Homogenization and Solid-Phase Extraction (SPE) [1]
This protocol is designed for the extraction of this compound from tissue samples.
-
Weigh approximately 50 mg of frozen tissue.
-
Add 500 µL of ice-cold phosphate-buffered saline (PBS) and homogenize using a bead beater or other suitable homogenizer.[1]
-
Add 10 µL of the this compound-d3 internal standard working solution to the homogenate.
-
Perform protein precipitation as described in the plasma/serum protocol (steps 4-7).
-
Dilute the resulting supernatant with 1 mL of 0.1% formic acid in water.
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of 0.1% formic acid in water.
-
Load the diluted supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.[1]
LC-MS/MS Analysis
2.1. Liquid Chromatography Conditions
-
LC System: A UHPLC system such as the Vanquish UHPLC system is recommended.[6]
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separation.
-
Mobile Phase A: Water with 0.1% formic acid.[2]
-
Mobile Phase B: Methanol with 0.1% formic acid.[2]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
2.2. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer is ideal for quantitative analysis.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
-
Data Acquisition: Multiple Reaction Monitoring (MRM) using the transitions listed in Table 2.
Data Analysis and Quantification
-
Integrate the peak areas for the MRM transitions of this compound and the internal standard (this compound-d3).
-
Calculate the peak area ratio of the analyte to the internal standard for all calibration standards and unknown samples.[5]
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. A linear regression with a 1/x weighting is typically used.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.[5]
Visualizations
Caption: Experimental workflow for the quantitative analysis of this compound.
Caption: Simplified pathway of this compound formation and excretion.
References
- 1. benchchem.com [benchchem.com]
- 2. Detection of DNA methylation in genomic DNA by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Quantitative analysis of m6A RNA modification by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of 9-Methyladenine in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Methyladenine (m9A) is a modified purine (B94841) nucleobase that has been identified in various biological systems. As a metabolite, its accurate detection and quantification in biological matrices such as plasma, urine, and tissues are crucial for understanding its physiological roles and its potential as a biomarker in metabolic studies and disease diagnostics.[1] This document provides a detailed experimental workflow for the sensitive and specific detection of this compound, with a primary focus on the gold-standard method of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Overview of Detection Methodologies
The principal method for the quantitative analysis of this compound is Isotope Dilution Mass Spectrometry (IDMS) using LC-MS/MS. This technique offers high accuracy and precision by employing a stable isotope-labeled internal standard, such as this compound-d3, which co-elutes with the target analyte and corrects for variations during sample preparation and instrumental analysis.[1]
While immuno-based methods like ELISA are common for other methylated nucleosides such as N6-methyladenosine (m6A), specific and commercially available kits for this compound are less common.[2][3][4] Therefore, LC-MS/MS remains the recommended method for reliable quantification.
Experimental Workflow for this compound Detection
The overall workflow for the detection and quantification of this compound in biological samples involves several key stages, from sample collection and preparation to instrumental analysis and data processing.
Caption: A high-level overview of the experimental workflow for this compound detection.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the LC-MS/MS-based detection of this compound. These values can vary depending on the specific instrumentation and matrix.
Table 1: LC-MS/MS Method Validation Parameters [1]
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.15 ng/mL |
| Linearity (R²) | > 0.995 |
| Dynamic Range | 0.15 - 200 ng/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 8% |
| Mean Recovery (%) | 95 - 105% |
Table 2: Multiple Reaction Monitoring (MRM) Transitions for LC-MS/MS [1]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 150.1 | 133.1 | 25 |
| 150.1 | 106.1 | 35 | |
| This compound-d3 | 153.1 | 136.1 | 25 |
| 153.1 | 108.1 | 35 |
Detailed Experimental Protocols
Protocol 1: Sample Preparation
The appropriate sample preparation protocol is dependent on the biological matrix.
A. Plasma/Serum (Protein Precipitation Method) [1]
-
Thaw plasma or serum samples on ice.
-
Pipette 100 µL of the sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound-d3 internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
B. Urine (Dilute-and-Shoot Method) [1]
-
Thaw urine samples and centrifuge at 2,000 x g for 5 minutes to remove any particulate matter.
-
Pipette 50 µL of the supernatant into a new tube.
-
Add 10 µL of the this compound-d3 internal standard working solution.
-
Add 440 µL of the initial mobile phase.
-
Vortex to ensure thorough mixing.
-
Transfer the diluted sample to an autosampler vial for analysis.
C. Tissue (Homogenization and Solid-Phase Extraction) [1][5]
-
Accurately weigh approximately 50 mg of frozen tissue.
-
Add 500 µL of a suitable lysis buffer (e.g., 6 M Guanidinium chloride, 10 mM TCEP, 40 mM CAA, 100 mM Tris pH 8.5) and homogenize the tissue using a bead beater or other appropriate homogenizer.[5]
-
Add 10 µL of the this compound-d3 internal standard working solution to the homogenate.
-
Perform protein precipitation as described in Protocol 1A (steps 4-7).
-
Dilute the resulting supernatant with 1 mL of 0.1% formic acid in water.
-
Condition a mixed-mode cation exchange Solid-Phase Extraction (SPE) cartridge with 1 mL of methanol (B129727) followed by 1 mL of 0.1% formic acid in water.
-
Load the diluted supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Nucleic Acid Extraction and Hydrolysis (for DNA/RNA analysis)
For the analysis of this compound within DNA or RNA, the nucleic acids must first be extracted and then hydrolyzed to individual nucleosides.
A. Nucleic Acid Extraction
-
Extract total DNA or RNA from cell or tissue samples using a commercially available kit, following the manufacturer's instructions.
-
Assess the purity and concentration of the extracted nucleic acids using UV-Vis spectrophotometry.
B. Enzymatic Hydrolysis to Nucleosides [6][7]
-
To 1 µg of total RNA or DNA in a microcentrifuge tube, add the working internal standard solution of this compound-d3.[6]
-
Add a cocktail of enzymes for complete digestion. A simplified one-step digestion can be performed using a mix of Benzonase, Phosphodiesterase I, and Alkaline Phosphatase in a Tris-HCl buffer (pH 7.9) containing NaCl and MgCl2.[7]
-
Incubate the reaction mixture at 37°C for a minimum of 2 hours to ensure complete hydrolysis.
-
After incubation, centrifuge the sample to pellet any undigested material and transfer the supernatant for LC-MS/MS analysis.
Caption: A detailed workflow for the enzymatic hydrolysis of nucleic acids to nucleosides.
Protocol 3: LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions: [6]
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient suitable for the separation of the analyte from other nucleosides.
-
Flow Rate: As recommended for the specific column dimensions.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
-
Injection Volume: Typically 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: As specified in Table 2.
-
Instrument Parameters: Optimize instrument-specific parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.
-
Protocol 4: Data Analysis and Quantification[6]
-
Integrate the chromatographic peaks for both this compound and the internal standard, this compound-d3.
-
Calculate the peak area ratio of the analyte to the internal standard for all calibration standards and unknown samples.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Immuno-Based Detection Methods
While highly specific antibodies for this compound are not as readily available as for other modified nucleosides like N6-methyladenosine, it is worth noting that immuno-based techniques such as ELISA and immunochemical detection have been developed for similar modifications.[8] These methods typically involve the use of a specific primary antibody that recognizes the modified nucleoside, followed by a secondary antibody conjugated to an enzyme for signal generation. Should specific and validated antibodies for this compound become available, these methods could offer a higher-throughput alternative for screening purposes.
Conclusion
The LC-MS/MS-based workflow detailed in these application notes provides a robust, sensitive, and specific method for the quantification of this compound in a variety of biological samples. The use of a stable isotope-labeled internal standard is critical for achieving accurate and reproducible results. While immuno-based assays present a potential high-throughput alternative, the current availability of specific reagents favors the use of mass spectrometry for reliable this compound analysis in research and drug development settings.
References
- 1. benchchem.com [benchchem.com]
- 2. raybiotech.com [raybiotech.com]
- 3. cellbiolabs.com [cellbiolabs.com]
- 4. mybiosource.com [mybiosource.com]
- 5. Tissue Sample Preparation for LC-MS Analysis [protocols.io]
- 6. benchchem.com [benchchem.com]
- 7. DNA digestion to deoxyribonucleoside: A simplified one-step procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunochemical detection of N6-methyladenine in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Structural Elucidation of 9-Methyladenine using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
9-Methyladenine is a purine (B94841) derivative that plays a role as a metabolite.[1] Its structural characterization is crucial for understanding its biological function and for quality control in drug development and manufacturing. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure of organic compounds at the atomic level.[2] This document provides a comprehensive guide to the structural elucidation of this compound using one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy.
Principle of NMR Spectroscopy
NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb electromagnetic radiation at specific frequencies. This absorption is influenced by the local electronic environment of each nucleus, resulting in a spectrum with distinct signals for chemically non-equivalent atoms. The chemical shift (δ) of a signal, its integration, and its splitting pattern (multiplicity) provide information about the type of nucleus, the number of nuclei of that type, and the neighboring nuclei, respectively.
-
¹H NMR: Provides information about the number and types of protons in a molecule.
-
¹³C NMR: Provides information about the carbon skeleton of a molecule.[3]
-
2D NMR: Techniques like COSY, HSQC, and HMBC reveal correlations between different nuclei, which is invaluable for assembling the complete molecular structure.[4][5]
Experimental Protocols
Proper sample preparation is critical for obtaining high-quality NMR spectra.[6]
-
Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the NMR spectrum.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for purine derivatives.[7] Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.[8]
-
Concentration:
-
Procedure:
-
Weigh the desired amount of this compound into a clean, dry vial.
-
Add the appropriate volume of deuterated solvent (e.g., DMSO-d₆).
-
Gently vortex or sonicate the vial until the sample is completely dissolved.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.[7][9]
-
Transfer the clear solution into a clean, dry NMR tube to a height of approximately 4 cm.[8]
-
Cap the NMR tube securely.
-
The following are general parameters for data acquisition on a standard NMR spectrometer. Instrument-specific parameters may need to be optimized.
3.2.1. ¹H NMR Spectroscopy
-
Experiment: Standard one-pulse ¹H experiment.
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Spectral Width: 0-10 ppm
-
Number of Scans: 16-64
-
Relaxation Delay: 1-2 seconds
3.2.2. ¹³C NMR Spectroscopy
-
Experiment: Proton-decoupled ¹³C experiment.
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Spectral Width: 0-160 ppm
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Relaxation Delay: 2 seconds
3.2.3. 2D NMR Spectroscopy
-
COSY (Correlation Spectroscopy): Used to identify proton-proton couplings (protons that are 2-3 bonds apart).[5]
-
HSQC (Heteronuclear Single Quantum Coherence): Used to identify direct one-bond correlations between protons and carbons.[5]
-
HMBC (Heteronuclear Multiple Bond Correlation): Used to identify long-range (2-3 bond) correlations between protons and carbons.[4]
Standard instrument parameters for these experiments can typically be used, with optimization of the number of scans to achieve a good signal-to-noise ratio.
Data Presentation and Interpretation
The structural elucidation of this compound is achieved through the combined analysis of 1D and 2D NMR data.
The structure of this compound with the standard numbering for purines is shown below. This numbering is used for the assignment of NMR signals.
Caption: Structure and atom numbering of this compound.
The following table summarizes the expected chemical shifts for this compound in DMSO-d₆.
| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 2 | ~8.1 | ~152.5 |
| 4 | - | ~150.0 |
| 5 | - | ~118.0 |
| 6 | - | ~156.0 |
| 8 | ~8.2 | ~141.0 |
| NH₂ | ~7.1 (broad) | - |
| N⁹-CH₃ | ~3.8 | ~29.5 |
Note: Chemical shifts are approximate and can vary slightly depending on the exact experimental conditions.
The following workflow outlines the steps for structural elucidation using the acquired NMR data.
Caption: Workflow for the structural elucidation of this compound via NMR.
Interpretation Steps:
-
¹H NMR Analysis:
-
Observe two signals in the aromatic region, corresponding to H2 and H8.
-
A broad singlet around 7.1 ppm is characteristic of the -NH₂ protons.
-
A singlet around 3.8 ppm with an integration of 3H confirms the presence of the methyl group.
-
-
¹³C NMR Analysis:
-
Identify the five carbon signals of the purine ring and the one signal for the methyl carbon. Quaternary carbons (C4, C5, C6) will typically have lower intensities.
-
-
HSQC Analysis:
-
Confirm the direct one-bond connections: the proton at ~8.1 ppm will correlate to the carbon at ~152.5 ppm (H2-C2), the proton at ~8.2 ppm to the carbon at ~141.0 ppm (H8-C8), and the methyl protons at ~3.8 ppm to the carbon at ~29.5 ppm.
-
-
HMBC Analysis:
-
This is key to confirming the position of the methyl group. The methyl protons (~3.8 ppm) should show correlations to C4 (~150.0 ppm) and C8 (~141.0 ppm), confirming its attachment to the N9 position.
-
Other long-range correlations will confirm the connectivity of the purine ring system. For example, H2 should show correlations to C4 and C6, and H8 should show correlations to C4 and C5.
-
By systematically analyzing the 1D and 2D NMR data and comparing it to the expected values, the structure of this compound can be unambiguously confirmed.
References
- 1. This compound | C6H7N5 | CID 69689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jchps.com [jchps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 2D NMR [chem.ch.huji.ac.il]
- 5. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. organomation.com [organomation.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 9. ocw.mit.edu [ocw.mit.edu]
Application Notes and Protocols for the Purification of Synthesized 9-Methyladenine
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Methyladenine is a methylated purine (B94841) derivative of adenine (B156593), where a methyl group is attached to the N9 position of the purine ring. It is a compound of interest in various biological studies, including research on DNA methylation and the development of therapeutic agents. The synthesis of this compound often results in a crude product containing unreacted starting materials, byproducts, and other impurities. Therefore, effective purification is a critical step to obtain a high-purity compound suitable for research and drug development applications.
These application notes provide detailed protocols for the purification of synthesized this compound using two common and effective laboratory techniques: recrystallization and silica (B1680970) gel column chromatography . Additionally, a standard synthesis protocol and methods for purity assessment are described.
Synthesis of this compound
A common method for the synthesis of this compound is the alkylation of adenine with a methylating agent, such as methyl iodide, in the presence of a base.[1][2]
General Synthesis Protocol
-
Reaction Setup : In a round-bottom flask, suspend adenine and a base, such as potassium carbonate (K₂CO₃), in a suitable aprotic solvent like N,N-dimethylformamide (DMF).[1][2]
-
Methylation : Add the methylating agent (e.g., methyl iodide) to the suspension.
-
Reaction Conditions : Stir the reaction mixture at room temperature or a slightly elevated temperature until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).[1]
-
Work-up : After the reaction is complete, the inorganic salts are removed by filtration. The solvent is then removed under reduced pressure to yield the crude this compound.[1]
Purification Method 1: Recrystallization
Recrystallization is a technique used to purify a solid compound by dissolving it in a hot solvent and then allowing it to crystallize upon cooling. The impurities remain in the solvent. For this compound, a mixture of methanol (B129727) and water is an effective solvent system.[1]
Protocol for Recrystallization from Methanol/Water
-
Dissolution : Place the crude this compound in an Erlenmeyer flask and add a minimal amount of hot methanol to dissolve the solid completely.
-
Hot Filtration (Optional) : If insoluble impurities are present, perform a hot filtration to remove them.
-
Induce Crystallization : Slowly add hot water to the methanol solution until it becomes slightly turbid. Then, add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.
-
Cooling : Allow the flask to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.
-
Isolation : Collect the purified crystals by vacuum filtration, washing them with a small amount of cold methanol/water mixture.
-
Drying : Dry the crystals under vacuum to remove any residual solvent.
Expected Results
| Parameter | Value | Reference |
| Purity after Recrystallization | >98% | General expectation for recrystallization |
| Yield | 60-80% | Estimated based on typical recrystallization losses |
| Appearance | White to off-white solid | [1] |
| Melting Point | 300-305 °C | [3] |
Purification Method 2: Silica Gel Column Chromatography
Column chromatography is a versatile technique for purifying compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase. For this compound, silica gel is a suitable stationary phase.[1]
Protocol for Silica Gel Column Chromatography
-
Column Packing : Prepare a slurry of silica gel in a non-polar solvent (e.g., dichloromethane) and pack it into a glass column.
-
Sample Loading : Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the silica gel column.
-
Elution : Elute the column with a mobile phase of increasing polarity. A common mobile phase is a mixture of dichloromethane (B109758) (CH₂Cl₂) and methanol (MeOH). A gradient of increasing methanol concentration (e.g., from 3% to 10% MeOH in CH₂Cl₂) is often effective. For example, a mobile phase of CH₂Cl₂/MeOH (97:3) can be used.[2]
-
Fraction Collection : Collect the eluting solvent in fractions.
-
Analysis : Monitor the fractions by TLC to identify those containing the purified this compound.
-
Isolation : Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
Expected Results
| Parameter | Value | Reference |
| Stationary Phase | Silica Gel | [1] |
| Mobile Phase | Dichloromethane/Methanol (e.g., 97:3) | [2] |
| Purity after Column | >99% | General expectation for column chromatography |
| Yield | 50-70% | Estimated based on typical column chromatography losses |
Purity Assessment
The purity of the synthesized and purified this compound should be assessed using appropriate analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for determining the purity of a compound.
Illustrative HPLC Method:
-
Column : C18 reverse-phase column.
-
Mobile Phase : A gradient of water (containing 0.1% formic acid) and acetonitrile.
-
Detection : UV detector at 260 nm.
-
Purity Determination : The purity is calculated based on the area percentage of the main peak in the chromatogram.
Other Analytical Methods
-
Thin Layer Chromatography (TLC) : A quick and simple method to monitor the progress of the reaction and the purification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the chemical structure of the purified this compound.[1]
-
Mass Spectrometry (MS) : To confirm the molecular weight of the compound.[1]
Visualizing the Purification Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis and purification of this compound.
Signaling Pathway Context
While this compound itself is not a direct component of a major signaling pathway, it is structurally related to key molecules like adenine and N6-methyladenosine (m6A), which are central to various cellular processes. The diagram below illustrates a simplified relationship.
Caption: Simplified context of adenine and its methylated derivatives in cellular processes.
References
Application Notes and Protocols for Developing Antibodies for 9-Methyladenine Immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Methyladenine (m9A) is a modified purine (B94841) base. While less studied than its isomer N6-methyladenosine (m6A), the exploration of m9A's biological significance is an emerging field of interest. To facilitate the investigation of m9A in biological systems, the development of specific antibodies is crucial. These antibodies are essential tools for techniques such as this compound immunoprecipitation (m9A-IP or MeRIP), which enables the enrichment and subsequent identification of m9A-containing nucleic acids. This document provides detailed application notes and protocols for the development and validation of antibodies specific to this compound.
Section 1: Antibody Development Strategy
Developing antibodies against small molecules like this compound, which are non-immunogenic on their own, requires their conjugation to a larger carrier protein. This hapten-carrier complex can then elicit a robust immune response in the host animal. The overall strategy involves synthesizing an immunogen, immunizing an appropriate animal model, and subsequent purification and validation of the resulting antibodies.
Workflow for this compound Antibody Development
Caption: Workflow for the development of anti-9-Methyladenine antibodies.
Section 2: Experimental Protocols
Protocol for this compound Immunogen Preparation
Since this compound is a small molecule, it must be conjugated to a carrier protein to become immunogenic.[1][2] Commonly used carrier proteins include Bovine Serum Albumin (BSA) and Keyhole Limpet Hemocyanin (KLH).
Materials:
-
This compound
-
Carrier protein (BSA or KLH)
-
Crosslinking agent (e.g., glutaraldehyde (B144438) or a carbodiimide (B86325) like EDC)
-
Dialysis tubing (10 kDa MWCO)
-
Phosphate Buffered Saline (PBS)
-
Reaction buffers
Procedure:
-
Functionalization of this compound (if necessary): If this compound does not have a suitable functional group for conjugation, it may need to be chemically modified to introduce one (e.g., a carboxyl or amino group).
-
Dissolve Carrier Protein: Dissolve the carrier protein (e.g., BSA) in PBS at a concentration of 10 mg/mL.
-
Activate Carrier Protein (Carbodiimide Method):
-
Add a 10-fold molar excess of EDC to the carrier protein solution.
-
Incubate for 15 minutes at room temperature with gentle stirring.
-
-
Conjugation Reaction:
-
Dissolve this compound in an appropriate solvent and add it to the activated carrier protein solution. A molar ratio of 20-40 moles of hapten per mole of carrier protein is a good starting point.
-
Adjust the pH of the reaction mixture to the optimal range for the chosen crosslinker (e.g., pH 4.5-5.5 for EDC).
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction: Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) if a carboxyl-reactive crosslinker was used.
-
Purification of the Conjugate:
-
Dialyze the reaction mixture against PBS (3 x 1L changes) for 48 hours at 4°C to remove unreacted hapten and crosslinker.
-
Determine the protein concentration and conjugation efficiency using a suitable method (e.g., UV-Vis spectrophotometry or a protein assay like BCA).
-
-
Storage: Store the purified m9A-carrier conjugate at -20°C or -80°C.
Protocol for Animal Immunization and Antiserum Production
Materials:
-
m9A-carrier conjugate (immunogen)
-
Adjuvant (e.g., Freund's Complete Adjuvant for the primary immunization and Freund's Incomplete Adjuvant for booster immunizations)
-
Host animal (e.g., rabbits or mice)
-
Sterile syringes and needles
-
Blood collection supplies
Procedure:
-
Pre-immune Serum Collection: Collect a small blood sample from the animal before the first immunization to serve as a negative control.
-
Primary Immunization:
-
Emulsify the m9A-carrier conjugate with an equal volume of Freund's Complete Adjuvant.
-
Inject the emulsion subcutaneously or intramuscularly at multiple sites. The amount of immunogen will vary depending on the animal model (e.g., 100-500 µg for rabbits).
-
-
Booster Immunizations:
-
Administer booster injections every 2-4 weeks.
-
For boosters, emulsify the immunogen with Freund's Incomplete Adjuvant.
-
-
Titer Monitoring:
-
Collect small blood samples 7-10 days after each booster injection.
-
Determine the antibody titer in the serum using an ELISA against the m9A-carrier conjugate.
-
-
Final Bleed and Antiserum Collection: Once a high antibody titer is achieved, collect a larger volume of blood for antiserum preparation. Allow the blood to clot and centrifuge to separate the serum.
Protocol for Antibody Purification
Materials:
-
Antiserum
-
Protein A or Protein G affinity chromatography column
-
Binding and elution buffers
-
Neutralization buffer
Procedure:
-
Equilibrate the Column: Equilibrate the Protein A or G column with binding buffer (e.g., PBS).
-
Load Antiserum: Dilute the antiserum in binding buffer and load it onto the column.
-
Wash the Column: Wash the column extensively with binding buffer to remove unbound proteins.
-
Elute Antibodies: Elute the bound antibodies using a low pH elution buffer (e.g., 0.1 M glycine, pH 2.5-3.0).
-
Neutralize Eluted Fractions: Immediately neutralize the eluted fractions by collecting them into tubes containing a neutralization buffer (e.g., 1 M Tris, pH 8.5).
-
Buffer Exchange: Dialyze the purified antibody against PBS to remove the elution and neutralization buffers.
-
Concentration and Storage: Determine the antibody concentration and store at 4°C for short-term use or at -20°C/-80°C for long-term storage.
Section 3: Antibody Validation Protocols
Thorough validation is critical to ensure the specificity and functionality of the newly developed anti-m9A antibody.
ELISA for Titer and Specificity Testing
Materials:
-
This compound conjugated to a different carrier protein than the one used for immunization (e.g., if BSA was used for immunization, use m9A-KLH for screening)
-
Unconjugated carrier protein
-
Unmodified adenosine (B11128) conjugated to a carrier protein
-
Primary antibody (antiserum or purified antibody)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
ELISA plates
Procedure:
-
Coating: Coat ELISA plate wells with the m9A-carrier conjugate, unconjugated carrier, and unmodified adenosine-carrier conjugate (1-10 µg/mL in coating buffer) overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Add serial dilutions of the primary antibody and incubate for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Detection: Wash the plate, add TMB substrate, and incubate until a blue color develops. Stop the reaction with a stop solution.
-
Read Absorbance: Read the absorbance at 450 nm.
Dot Blot for Specificity
Materials:
-
Oligonucleotides containing this compound, N6-methyladenosine, and unmodified adenosine
-
Nylon or nitrocellulose membrane
-
UV crosslinker
-
Blocking buffer
-
Primary and secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Spotting: Spot serial dilutions of the modified and unmodified oligonucleotides onto the membrane.
-
Crosslinking: UV crosslink the oligonucleotides to the membrane.
-
Blocking: Block the membrane for 1 hour at room temperature.
-
Antibody Incubation: Incubate with the primary anti-m9A antibody, followed by the HRP-conjugated secondary antibody.
-
Detection: Apply the chemiluminescent substrate and visualize the signal. A specific antibody should only produce a signal with the m9A-containing oligonucleotide.
Section 4: this compound Immunoprecipitation (m9A-IP) Protocol
This protocol is adapted from established MeRIP-seq protocols for m6A.[1][3]
Workflow for this compound Immunoprecipitation (m9A-IP)
Caption: Workflow for this compound Immunoprecipitation followed by sequencing.
Materials:
-
Total RNA sample
-
Anti-m9A antibody
-
Protein A/G magnetic beads
-
IP buffer (e.g., 150 mM NaCl, 10 mM Tris-HCl pH 7.5, 0.1% IGEPAL CA-630)
-
RNA fragmentation buffer
-
Elution buffer
-
RNase inhibitors
Procedure:
-
RNA Fragmentation: Fragment total RNA to an average size of 100-200 nucleotides using fragmentation buffer and incubation at an elevated temperature.
-
Antibody-Bead Conjugation:
-
Wash Protein A/G magnetic beads with IP buffer.
-
Incubate the beads with the anti-m9A antibody for at least 1 hour at 4°C with rotation to form antibody-bead complexes.
-
-
Immunoprecipitation:
-
Add the fragmented RNA to the antibody-bead complexes.
-
Incubate for 2-4 hours or overnight at 4°C with rotation.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads multiple times with IP buffer to remove non-specifically bound RNA.
-
-
Elution:
-
Elute the m9A-containing RNA from the beads using an appropriate elution buffer.
-
-
RNA Purification: Purify the eluted RNA using a standard RNA cleanup kit.
-
Downstream Analysis: The enriched m9A-containing RNA is now ready for downstream applications such as RT-qPCR to validate enrichment of specific transcripts or library preparation for high-throughput sequencing (m9A-seq).
Section 5: Data Presentation
Quantitative data from antibody validation and immunoprecipitation experiments should be summarized for clear interpretation and comparison.
Table 1: Example ELISA Data for Anti-m9A Antibody Specificity
| Antigen Coated on Plate | Antibody Dilution | OD 450nm |
| m9A-KLH | 1:1,000 | 2.5 |
| m9A-KLH | 1:10,000 | 1.8 |
| m9A-KLH | 1:100,000 | 0.5 |
| Unconjugated KLH | 1:1,000 | 0.1 |
| Adenosine-KLH | 1:1,000 | 0.15 |
| N6-methyladenosine-KLH | 1:1,000 | 0.2 |
Table 2: Example Data for m9A-IP Validation by RT-qPCR
| Target Gene | Input (Ct) | m9A-IP (Ct) | IgG Control (Ct) | Fold Enrichment (vs. IgG) |
| Gene A (putative m9A) | 22.5 | 25.0 | 30.0 | 32 |
| Gene B (negative control) | 23.0 | 29.5 | 30.5 | 2 |
These tables provide a template for presenting the expected outcomes of the validation experiments, demonstrating high specificity and enrichment efficiency of the developed antibody.
References
Mapping Adenine Modifications in the Genome: Techniques and Protocols
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Post-replicative DNA modifications are critical epigenetic markers that play a pivotal role in regulating gene expression and various cellular processes. While 5-methylcytosine (B146107) is the most studied DNA modification, there is growing interest in the biological functions of methylated adenine (B156593). This document provides a detailed overview of the current techniques for mapping N6-methyladenine (m6A) in the genome. It is important to note that while the user query specified 9-methyladenine (m9A), the vast majority of current research and available methodologies focus on the detection of m6A. At present, specific, established techniques for the genome-wide mapping of m9A are not widely documented in scientific literature. The principles and protocols for m6A mapping, however, provide a strong foundation for the potential development of methods for other rare DNA modifications.
Overview of N6-methyladenine (m6A) Mapping Techniques
Several distinct approaches have been developed to identify and quantify m6A across the genome. These can be broadly categorized into three groups: antibody-based enrichment, direct sequencing detection, and chemical/enzymatic conversion-based methods. Each method offers a unique set of advantages and limitations in terms of resolution, sensitivity, and experimental workflow.
Quantitative Comparison of m6A Mapping Techniques
| Technique | Principle | Resolution | Sensitivity | Advantages | Disadvantages |
| m6A-DIP-seq / MeRIP-seq | Immunoprecipitation of m6A-containing DNA fragments using a specific antibody, followed by high-throughput sequencing.[1][2] | ~100-200 nucleotides[2] | Moderate to high, dependent on antibody specificity and m6A density. | Relatively cost-effective, widely used, and applicable to a variety of sample types. | Lower resolution, potential for antibody off-target binding, and bias towards hypermethylated regions.[3][4] |
| SMRT Sequencing | Single-Molecule Real-Time (SMRT) sequencing detects changes in polymerase kinetics (interpulse duration) caused by the presence of a modified base.[1][5] | Single-nucleotide[1] | High, can detect partially methylated sites.[1] | Single-molecule and single-nucleotide resolution, provides information on methylation stoichiometry.[1] | Requires high sequencing coverage, can be cost-prohibitive for large genomes. |
| Deaminase-mediated sequencing (DM-seq) | Selective deamination of unmodified adenine to inosine (B1671953) by an engineered adenine deaminase, while m6A remains protected. Inosine is then read as guanine (B1146940) during sequencing.[6][7] | Single-nucleotide[6] | High | High specificity and single-nucleotide resolution without the need for antibodies.[6] | Requires specific enzymatic treatment and careful optimization of reaction conditions. |
| GLORI | Glyoxal and nitrite-mediated deamination of unmethylated adenosines to inosine, with m6A being resistant to this chemical conversion.[8] | Single-nucleotide[8] | High | Antibody-free chemical-based method with high conversion efficiency.[8] | Involves multiple chemical treatment steps that need to be carefully controlled. |
Experimental Protocols
m6A-DIP-seq (DNA Immunoprecipitation Sequencing) Protocol
This protocol describes the enrichment of m6A-containing DNA fragments for subsequent high-throughput sequencing.
Materials:
-
Genomic DNA
-
Anti-m6A antibody
-
Protein A/G magnetic beads
-
IP buffer (10 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40)
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer (1% SDS, 0.1 M NaHCO3)
-
RNase A and Proteinase K
-
DNA purification kit
-
Next-generation sequencing library preparation kit
Procedure:
-
DNA Fragmentation: Fragment genomic DNA to an average size of 200-500 bp using sonication or enzymatic digestion.
-
Antibody-Bead Conjugation: Incubate the anti-m6A antibody with Protein A/G magnetic beads in IP buffer for 2-4 hours at 4°C with rotation.
-
Immunoprecipitation:
-
Add the fragmented DNA to the antibody-bead complexes.
-
Incubate overnight at 4°C with rotation.
-
-
Washing:
-
Wash the beads sequentially with low salt buffer, high salt buffer, and LiCl buffer to remove non-specifically bound DNA.
-
-
Elution: Elute the immunoprecipitated DNA from the beads using elution buffer.
-
Reverse Crosslinking and Purification:
-
Reverse crosslinks by adding NaCl and incubating at 65°C.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a DNA purification kit.
-
-
Library Preparation and Sequencing: Prepare a sequencing library from the immunoprecipitated DNA and an input control sample (fragmented DNA before immunoprecipitation) and perform high-throughput sequencing.
SMRT Sequencing for m6A Detection Protocol
This protocol outlines the general steps for preparing DNA for PacBio SMRT sequencing to detect m6A.
Materials:
-
High-molecular-weight genomic DNA
-
SMRTbell library preparation kit (PacBio)
-
Sequencing polymerase and reagents (PacBio)
-
PacBio Sequel or Revio System
Procedure:
-
DNA Isolation: Isolate high-molecular-weight genomic DNA ( > 20 kb) from the sample of interest.
-
DNA Fragmentation: Fragment the DNA to the desired size range for SMRTbell library construction (typically 10-20 kb).
-
SMRTbell Library Preparation:
-
Ligate hairpin adapters to the ends of the fragmented DNA to create circular SMRTbell templates.
-
Purify the SMRTbell library.
-
-
Sequencing Primer and Polymerase Binding: Anneal a sequencing primer and bind the DNA polymerase to the SMRTbell templates.
-
SMRT Sequencing: Load the prepared library onto the SMRT Cell and perform sequencing on a PacBio instrument.
-
Data Analysis: Analyze the raw sequencing data to identify kinetic variations (interpulse durations) that are characteristic of m6A modifications.
Deaminase-Mediated Sequencing (DM-seq) Protocol
This protocol provides a method for single-nucleotide resolution mapping of m6A based on enzymatic deamination.[6][7]
Materials:
-
Genomic DNA
-
Engineered adenine deaminase (e.g., ABE8e)
-
Reaction buffer for deaminase
-
DNA purification kit
-
PCR amplification reagents
-
Next-generation sequencing library preparation kit
Procedure:
-
DNA Preparation: Isolate and purify genomic DNA.
-
Deaminase Reaction:
-
Incubate the genomic DNA with the engineered adenine deaminase in the appropriate reaction buffer. This step converts unmethylated adenines to inosines.
-
The reaction time and enzyme concentration should be optimized for the specific application.[7]
-
-
DNA Purification: Purify the treated DNA to remove the enzyme and buffer components.
-
PCR Amplification: Amplify the treated DNA using high-fidelity DNA polymerase. During PCR, inosine is read as guanine.
-
Library Preparation and Sequencing: Prepare a sequencing library from the amplified DNA and sequence on a high-throughput platform.
-
Data Analysis: Align the sequencing reads to a reference genome and identify A-to-G conversions, which correspond to the original unmethylated adenine sites. The absence of an A-to-G conversion at an adenine position indicates the presence of m6A.[6]
Data Analysis Workflow
The analysis of m6A sequencing data involves several key steps to identify and interpret the locations of adenine methylation.
1. Read Alignment:
-
Raw sequencing reads are first aligned to a reference genome using standard alignment tools such as BWA or Bowtie2.
2. Peak Calling (for m6A-DIP-seq):
-
For antibody-based methods, peak calling algorithms are used to identify regions of the genome that are enriched for sequencing reads in the immunoprecipitated sample compared to the input control.[9]
-
Commonly used peak callers include MACS2 and ExomePeak.[9]
3. Motif Analysis:
-
Identified m6A peaks are often analyzed for the presence of consensus sequence motifs, such as the "RRACH" motif commonly associated with m6A in RNA, to validate the enrichment.[9]
4. Differential Methylation Analysis:
-
To identify changes in m6A levels between different conditions, statistical methods are applied to compare the peak intensities or modification frequencies.
Visualizations
Caption: Workflow for m6A-DIP-seq.
Caption: Workflow for SMRT sequencing for m6A detection.
Caption: Workflow for Deaminase-mediated sequencing (DM-seq).
Conclusion
The field of epitranscriptomics and epigenomics is rapidly advancing, with a growing number of techniques available for the sensitive and high-resolution mapping of DNA modifications. While methods for detecting this compound remain to be established, the protocols and workflows developed for N6-methyladenine provide a robust framework for investigating the location and potential function of adenine methylation in the genome. The choice of method will depend on the specific research question, available resources, and desired resolution. As technology continues to improve, we can expect even more powerful tools to emerge for the comprehensive analysis of the epigenome.
References
- 1. Mapping and characterizing N6-methyladenine in eukaryotic genomes using single-molecule real-time sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for antibody-based m6A sequencing of human postmortem brain tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of m6A Sequencing Methods - CD Genomics [cd-genomics.com]
- 4. An experimental workflow for identifying RNA m6A alterations in cellular senescence by methylated RNA immunoprecipitation sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct detection of DNA methylation during single-molecule, real-time sequencing | Springer Nature Experiments [experiments.springernature.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Current progress in strategies to profile transcriptomic m6A modifications [frontiersin.org]
- 9. m6aViewer: software for the detection, analysis, and visualization of N6-methyladenosine peaks from m6A-seq/ME-RIP sequencing data - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 9-Methyladenine
Welcome to the technical support center for the chemical synthesis of 9-Methyladenine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and straightforward method for synthesizing this compound is the direct N-alkylation of adenine (B156593). This reaction typically involves treating adenine with a methylating agent in the presence of a base and a suitable solvent. The primary goal is to achieve regioselective methylation at the N9 position of the purine (B94841) ring.
Q2: What are the major side products in this compound synthesis, and how do they affect the yield?
The primary challenge in the synthesis of this compound is the formation of isomeric byproducts due to the multiple nucleophilic nitrogen atoms in the adenine ring. The most common side products are N3-Methyladenine and N7-Methyladenine.[1][2] The formation of these isomers directly reduces the yield of the desired N9 product and complicates the purification process.
Q3: How can I control the regioselectivity of the methylation to favor the N9 position?
The choice of solvent is the most critical factor in controlling the regioselectivity of adenine alkylation.[3][4] Polar aprotic solvents, such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), significantly favor the formation of the desired this compound.[3][4] Conversely, polar protic solvents like ethanol (B145695) or water tend to increase the proportion of the N3-methylated byproduct.[3]
Q4: What is a typical yield for the N9-methylation of adenine?
Under optimized conditions, using a polar aprotic solvent like DMF, a suitable base such as potassium carbonate, and a methylating agent like methyl iodide, a yield of approximately 70-80% for this compound can be expected.[5] However, this can vary depending on the specific reaction conditions and the efficiency of the purification process.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during the synthesis of this compound.
Issue 1: Low Overall Yield of Methylated Products
If you are experiencing a low overall yield of all methylated adenine products, consider the following potential causes and solutions:
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Deprotonation of Adenine | Ensure the base used is strong enough and added in a sufficient molar excess (typically 1.5 equivalents or more) to effectively deprotonate adenine.[5] Anhydrous conditions are crucial as water can consume the base. |
| Inactive Methylating Agent | Use a fresh or properly stored methylating agent. Methyl iodide, for example, can degrade over time. |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6] If the reaction is sluggish, consider increasing the temperature (e.g., to 40-50°C) or extending the reaction time.[5] |
| Moisture in the Reaction | Ensure all glassware is thoroughly dried and use anhydrous solvents. Moisture can quench the adenide anion and reduce the efficiency of the reaction. |
Issue 2: High Proportion of N3- and N7-Methyladenine Isomers
A common problem is the formation of a mixture of isomers, which reduces the yield of the desired this compound.
| Potential Cause | Troubleshooting Suggestion |
| Inappropriate Solvent Choice | As highlighted in the FAQs, the solvent plays a key role in regioselectivity. Ensure you are using a polar aprotic solvent like DMF or DMSO to maximize the formation of the N9-isomer.[3][4] Avoid polar protic solvents such as alcohols. |
| Reaction Temperature Too High | While heating can increase the reaction rate, excessively high temperatures may alter the regioselectivity. Maintain a moderate temperature (e.g., 40-50°C) and monitor the isomer ratio.[5] |
| Choice of Base | While potassium carbonate is commonly used, other bases like sodium hydride (NaH) in a strictly anhydrous polar aprotic solvent can also promote N9-alkylation.[7] Experimenting with different bases might alter the isomer distribution. |
Data on Reaction Conditions and Yield
The following table summarizes how different solvents can affect the regioselectivity of adenine benzylation, which serves as a model for methylation. Note that polar aprotic solvents strongly favor the desired N9-isomer.
| Solvent | N9-isomer : N3-isomer Ratio |
| N,N-Dimethylformamide (DMF) (anhydrous) | 100 : 0 |
| Dimethyl sulfoxide (DMSO) (anhydrous) | 100 : 0 |
| Acetonitrile | 86 : 14 |
| Ethanol | 50 : 50 |
| tert-Butanol | 25 : 75 |
Data adapted from a study on benzylation of adenine, which is expected to show similar trends for methylation.[3]
Experimental Protocols
Detailed Protocol for N9-Methylation of Adenine
This protocol is a standard procedure for the synthesis of this compound.
Materials:
-
Adenine
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Methyl Iodide (CH₃I)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized Water
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a condenser, add adenine (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).[5]
-
Solvent Addition: Add anhydrous DMF to the flask to create a stirrable suspension.[5]
-
Addition of Methylating Agent: At room temperature, add methyl iodide (1.2 equivalents) to the reaction mixture.[5]
-
Reaction: Heat the mixture to 40-50°C and stir for 12-24 hours.[5]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS to confirm the consumption of adenine and the formation of the product.[5][6]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic solids.[5]
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the DMF.[5]
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Purification Protocol: Recrystallization
Recrystallization is an effective method for purifying this compound from its isomers.
-
Solvent Selection: A mixture of methanol and water is often a suitable solvent system for the recrystallization of this compound.[5][6]
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent mixture.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce the crystallization of the pure product.[5][8]
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold water, and dry them under a vacuum.[5]
Visualizing the Process
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
References
- 1. Effect of N3-Methyladenine and an Isosteric Stable Analogue on DNA Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reaction Kinetics of the Benzylation of Adenine in DMSO: Regio‐Selectivity Guided by Entropy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.up.ac.za [repository.up.ac.za]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. LabXchange [labxchange.org]
Technical Support Center: Overcoming Poor Aqueous Solubility of 9-Methyladenine
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to address the challenges associated with the poor aqueous solubility of 9-Methyladenine.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in neutral aqueous solutions?
A1: this compound, a purine (B94841) derivative, has a predominantly hydrophobic bicyclic structure.[1][2] This nonpolar nature limits its ability to form favorable interactions with polar water molecules, leading to low solubility in neutral pH water.
Q2: What is the quickest method to try and improve the solubility of this compound for a preliminary experiment?
A2: The use of a co-solvent like Dimethyl Sulfoxide (DMSO) is often the fastest initial approach.[1] First, dissolve the this compound in a minimal amount of 100% DMSO to create a high-concentration stock solution. Then, add this stock solution dropwise to your aqueous buffer while vortexing to achieve the desired final concentration.[1] Ensure the final DMSO concentration is low (typically <0.5%) to avoid impacting biological assays.[1]
Q3: Can I use pH adjustment to increase the solubility of this compound?
A3: Yes, pH adjustment can be a very effective strategy. The purine ring of this compound contains ionizable nitrogen atoms.[1] Lowering the pH with a dilute acid (e.g., HCl) will protonate these sites, forming a more soluble salt. Conversely, increasing the pH with a dilute base (e.g., NaOH) can also enhance solubility.[3]
Q4: Are there more advanced techniques if co-solvents and pH adjustment are not sufficient or suitable for my experiment?
A4: For more challenging cases, several advanced methods can be employed. These include the use of surfactants to form micelles that encapsulate the compound, or complexation with cyclodextrins, which have a hydrophobic interior to host the this compound molecule and a hydrophilic exterior to interact with water.[1][4]
Troubleshooting Guide for this compound Solubility
Issue 1: My this compound powder is not dissolving in my aqueous buffer (e.g., PBS, pH 7.4).
-
Cause: The hydrophobic nature of the this compound molecule leads to poor solubility in neutral aqueous solutions.
-
Solution Workflow:
Caption: Troubleshooting workflow for solubilizing this compound.
Issue 2: After adding my DMSO stock of this compound to the buffer, a precipitate formed.
-
Cause: This is known as "crashing out." The compound was soluble in the high-concentration organic solvent but precipitated when the solution became predominantly aqueous.
-
Solutions:
-
Vigorous Mixing: When adding the DMSO stock to the buffer, do it drop-by-drop while the buffer is being vortexed or rapidly stirred. This rapid dispersion can prevent localized high concentrations that lead to precipitation.[1]
-
Lower Final Concentration: The desired final concentration may be above the solubility limit of this compound in the final buffer/co-solvent mixture. Try preparing a more dilute solution.
-
Gentle Warming: Gently warming the solution to 37°C may help dissolve the precipitate, but be cautious as this can affect the stability of other components in your experiment.
-
Quantitative Data Summary
| Solvent/Condition | Compound | Solubility | Reference/Note |
| Water | This compound | Soluble | [5] Although listed as soluble, this is relative and often requires specific conditions for higher concentrations. |
| Methanol | This compound | Soluble | [5] |
| DMSO | This compound | Soluble | [6] Commonly used as a co-solvent for creating high-concentration stock solutions.[1] |
| Aqueous Buffer (Acidic pH) | Purine Analogs | Increased solubility | The purine ring can be protonated, forming a more soluble salt.[1] |
| Aqueous Buffer (Basic pH) | Purine Analogs | Increased solubility | Deprotonation can also lead to salt formation, increasing solubility.[3] |
| Ethanol, Propylene Glycol | Hydrophobic Drugs | Often used as co-solvents to increase solubility.[7][8] | These can be effective for purine derivatives.[2] |
Experimental Protocols
Protocol 1: Solubilization using a Co-solvent (DMSO)
-
Stock Solution Preparation:
-
Accurately weigh a precise amount of this compound powder.
-
Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Use gentle warming (up to 37°C) and vortexing to ensure the compound is fully dissolved.[1]
-
-
Working Solution Preparation:
-
Obtain the required volume of your aqueous experimental buffer.
-
While vigorously vortexing the buffer, add the DMSO stock solution dropwise to achieve the final desired concentration.
-
Crucially , ensure the final concentration of DMSO in your working solution is as low as possible (ideally below 0.5%) to prevent solvent-induced artifacts in biological assays.[1]
-
-
Observation:
-
Visually inspect the final solution for any signs of precipitation (e.g., cloudiness, visible particles). If precipitation occurs, the final concentration may be too high, or a different solubilization strategy may be needed.[1]
-
Protocol 2: Solubilization using pH Adjustment
-
Preparation:
-
Weigh the this compound powder and add it to your desired volume of water or a low-buffering-capacity solution.
-
-
Acidification:
-
While stirring the suspension, add a dilute solution of Hydrochloric Acid (e.g., 1 M HCl) dropwise.
-
Monitor the solution. As the pH decreases, the this compound should begin to dissolve as its purine nitrogen atoms become protonated.
-
Continue adding acid until the solution is clear. Record the final pH.
-
-
Neutralization (Optional):
-
If your experiment requires a neutral pH, you can now carefully back-titrate the solution with a dilute base (e.g., 1 M NaOH). Be aware that the compound may precipitate again as you approach its pKa. The goal is to find a pH window where it remains soluble.
-
Visualizations
Caption: pH-dependent protonation and solubility of this compound.
Caption: Logical relationships of solubility enhancement techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ijmsdr.org [ijmsdr.org]
- 5. benchchem.com [benchchem.com]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. Cosolvent solubilization and formulation of an aqueous injection of ketoprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 9-Methyladenine Quantification by Mass Spectrometry
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 9-Methyladenine (9-Me-A) by mass spectrometry.
Troubleshooting Guides
These guides offer a systematic approach to diagnosing and resolving common issues encountered during the LC-MS/MS analysis of this compound.
Guide 1: Low Signal Intensity, Poor Reproducibility, or Inconsistent Results
A common culprit for these issues is ion suppression, a phenomenon where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, leading to a reduced signal.[1]
Logical Workflow for Troubleshooting Poor Signal:
Caption: A logical workflow for diagnosing and addressing poor signal intensity.
Mitigation Strategies:
-
Optimize Sample Preparation: The most effective strategy is to remove interfering matrix components before analysis.[1]
-
Solid-Phase Extraction (SPE): Highly effective for cleaning complex samples and removing salts and phospholipids (B1166683) that are common sources of ion suppression.[1][2]
-
Liquid-Liquid Extraction (LLE): Can yield very clean extracts, though recovery for a polar compound like 9-Me-A might be lower.[1]
-
Protein Precipitation (PPT): A simpler method, but often less effective at removing other matrix components that cause suppression.[1]
-
-
Optimize Chromatographic Conditions: If sample cleanup is insufficient, chromatography can be adjusted to separate 9-Me-A from interfering compounds.[1]
-
Optimize Mass Spectrometer Parameters:
-
Ionization Source: Atmospheric pressure chemical ionization (APCI) can be less susceptible to ion suppression than electrospray ionization (ESI) for some compounds.[1]
-
Source Parameters: Optimize parameters like nebulizing gas flow and sprayer voltage, as they can significantly impact ionization efficiency.[4]
-
Guide 2: Poor Chromatographic Peak Shape (Tailing, Fronting, or Splitting)
Poor peak shape can compromise integration accuracy and reduce sensitivity.
Logical Workflow for Troubleshooting Poor Peak Shape:
Caption: A decision tree for troubleshooting poor chromatographic peak shape.
Common Causes and Solutions:
-
Secondary Silanol (B1196071) Interactions: Peak tailing for basic compounds like 9-Me-A is often caused by interactions with acidic silanol groups on the column's stationary phase.
-
Column Overload: Injecting too much analyte can saturate the stationary phase, often leading to peak fronting.[3]
-
Solution: Dilute the sample or reduce the injection volume.[3]
-
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion.[3]
-
Solution: Reconstitute the final sample in the initial mobile phase or a weaker solvent.[5]
-
Data Presentation
Table 1: Example Matrix Effect Calculation
The Matrix Effect (ME) is calculated to quantify the extent of ion suppression or enhancement.[1] A value below 100% indicates suppression, while a value above 100% indicates enhancement.
Formula: ME (%) = (Peak Area in Matrix / Peak Area in Neat Solution) * 100%
| Concentration (ng/mL) | Peak Area (Neat Solution) | Peak Area (Post-Spiked Matrix) | Matrix Effect (%) |
| 10 | 55,000 | 21,000 | 38.2% |
| 50 | 280,000 | 115,000 | 41.1% |
| 100 | 550,000 | 230,000 | 41.8% |
| 500 | 2,900,000 | 1,250,000 | 43.1% |
This table illustrates significant ion suppression, requiring mitigation.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect
This protocol quantifies the degree of ion suppression or enhancement.[1]
-
Prepare Neat Solution Standards: Prepare a series of 9-Me-A standards at different concentrations in the solvent used for final sample reconstitution (e.g., 5% acetonitrile (B52724) in water).
-
Prepare Matrix-Spiked Samples: a. Take a blank biological matrix sample (e.g., plasma) and process it using your established extraction protocol (e.g., Protein Precipitation, see Protocol 3).[1] b. After the final evaporation step, spike the dried extract with the 9-Me-A standard solutions to achieve the same final concentrations as the neat standards.[1] c. Reconstitute the spiked extract in the same final volume as the neat standards.[1]
-
LC-MS/MS Analysis: Analyze both the neat and matrix-spiked samples using your established method.
-
Calculation: For each concentration, calculate the Matrix Effect (%) using the formula provided in the Data Presentation section.[1]
Protocol 2: Qualitative Assessment by Post-Column Infusion
This experiment helps identify at which retention times co-eluting matrix components cause ion suppression.[1]
-
System Setup: a. Set up your LC-MS system as usual. b. Using a T-union, connect the outlet of the LC column and the outlet of a syringe pump to the MS ion source.[1]
-
Infusion: Continuously infuse a standard solution of 9-Me-A (e.g., 100 ng/mL in mobile phase) at a low, constant flow rate (e.g., 10 µL/min) via the syringe pump.[1]
-
Acquisition: Begin data acquisition on the mass spectrometer, monitoring the MRM transition for 9-Me-A. You should see a stable, elevated baseline signal.[1]
-
Injection: Inject a prepared blank matrix extract onto the LC column and start the chromatographic run.[1]
-
Analysis: Monitor the baseline. Any significant dip or decrease in signal intensity indicates a region where matrix components are eluting and causing ion suppression.[1]
Protocol 3: General Sample Preparation for this compound in Plasma
This is a common protein precipitation protocol suitable for 9-Me-A quantification.[5]
-
Sample Aliquoting: Thaw plasma samples on ice. To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 50 ng/mL this compound-d3 in methanol).[5]
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the sample.[5]
-
Vortex: Vortex vigorously for 1 minute to ensure complete protein precipitation.[5]
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.[5]
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.[5]
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 5% acetonitrile in water with 0.1% formic acid).[5]
Workflow for 9-Me-A Quantification:
Caption: A typical experimental workflow for quantifying this compound.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and what causes it for a polar compound like 9-Me-A? A1: Ion suppression is the reduction in ionization efficiency of an analyte due to co-eluting compounds from the sample matrix.[1] This leads to a lower MS signal and can compromise sensitivity and accuracy. For polar analytes like 9-Me-A in biological matrices, common causes include salts, phospholipids, and other endogenous metabolites.[1]
Q2: Why is a stable isotope-labeled (SIL) internal standard like this compound-d3 recommended? A2: A SIL internal standard is chemically and physically almost identical to the analyte.[2] It is added at a fixed concentration to all samples and standards to correct for variability during sample preparation, injection, and ionization.[2] By using the ratio of the analyte signal to the internal standard signal for quantification, accuracy and precision are greatly improved.[2]
Q3: My this compound and this compound-d3 peaks are slightly separated. Is this a problem? A3: Yes, this can be a significant issue.[2] For the internal standard to effectively compensate for matrix effects, it must co-elute perfectly with the analyte.[2] Even a small separation means they experience different levels of ion suppression at their respective retention times. This "isotope effect" can sometimes occur with deuterated standards.[6] You may need to adjust your mobile phase composition or gradient to achieve complete co-elution.[2] Using a ¹⁵N-labeled standard, if available, can circumvent this issue as they typically co-elute perfectly.[6]
Q4: My calibration curve is not linear (r² < 0.99). What should I check? A4: Non-linearity can have several causes. Check the following:
-
Internal Standard Concentration: An IS concentration that is too high or too low can affect linearity.[2] It's best to experimentally optimize this concentration.
-
Interferences: Ensure there are no interfering peaks from the matrix that have the same mass-to-charge ratio as your analyte or internal standard.[2]
-
Detector Saturation: At the upper end of the curve, a very high analyte concentration might be saturating the detector. Try extending the calibration range or using a quadratic fit if appropriate for your assay.
Q5: What are typical MS/MS parameters for this compound? A5: In positive electrospray ionization (ESI+) mode, the protonated molecule [M+H]⁺ is monitored.
-
This compound: Precursor ion (Q1) m/z 150.1 → Product ion (Q3) m/z 133.1.[5]
-
This compound-d3 (Internal Standard): Precursor ion (Q1) m/z 153.1 → Product ion (Q3) m/z 136.1.[5] These transitions correspond to the parent ion and a characteristic fragment ion, forming the basis of Multiple Reaction Monitoring (MRM) for quantification.[5][7]
Q6: Could isobaric compounds interfere with my analysis? A6: Yes, this is a possibility. Isobaric compounds have the same nominal mass as your analyte and could potentially interfere. More problematic are metabolites that are isobaric and produce the same fragment ion, leading to an identical MRM transition.[8] If you observe an unexpected peak in your chromatogram that shares the same MRM channel, high-resolution mass spectrometry may be needed to differentiate the compounds, or chromatography must be optimized to separate them.[8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 8. Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Resolving isobaric interferences in direct infusion tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PCR for 9-Methyladenine Templates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 9-Methyladenine (9-MeA) modified DNA templates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges during PCR amplification of these modified templates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect PCR?
This compound (9-MeA) is a modified adenine (B156593) base. While less common than other DNA modifications like 5-methylcytosine, its presence can significantly impact PCR efficiency. The methyl group in the major groove of the DNA can interfere with the binding and processivity of standard DNA polymerases, potentially leading to lower amplification yields or complete PCR failure. This interference is analogous to challenges seen with other DNA adducts and modifications that can stall replicative polymerases.
Q2: Which type of DNA polymerase is recommended for 9-MeA templates?
Standard Taq polymerases may be inhibited by the presence of 9-MeA. For templates containing modified nucleotides, high-fidelity proofreading polymerases or polymerases specifically engineered for difficult templates are often more successful. Enzymes like KOD and 9°N DNA polymerases have been shown to be effective in replicating DNA with highly modified nucleotides.[1] It is also beneficial to use a hot-start polymerase to reduce non-specific amplification that can arise from initial low-stringency primer binding.[2][3]
Q3: Can I use standard primer design software for 9-MeA containing templates?
Yes, you can use standard primer design software. However, it is crucial to follow best practices for designing robust primers to maximize the chances of successful amplification. Aim for primers that are 18-30 nucleotides in length with a GC content between 40-60%.[2] The melting temperatures (Tm) of the forward and reverse primers should be within 3°C of each other.[2] To enhance primer annealing, consider capping the 3' end of your primers with a G or C residue.[2]
Q4: What are PCR additives and can they help with 9-MeA templates?
PCR additives are chemicals that can be included in the reaction mix to improve amplification efficiency, particularly for difficult templates. For templates containing modified bases or high GC content, additives like Dimethyl Sulfoxide (DMSO) and Betaine can be very effective.[4] DMSO helps to reduce secondary structures in the DNA template, while Betaine helps to equalize the melting temperatures of GC and AT base pairs.
Troubleshooting Guide
This guide addresses common issues encountered when performing PCR on DNA templates containing this compound.
| Problem | Possible Cause | Recommended Solution |
| No PCR Product or Very Low Yield | Polymerase Inhibition: The 9-MeA modification is stalling the DNA polymerase. | 1. Switch to a more robust polymerase: Use a high-fidelity enzyme known to handle modified bases, such as KOD or 9°N polymerase.[1] 2. Use PCR Additives: Add DMSO (3-5% final concentration) or Betaine (1.0 M final concentration) to your reaction mix to facilitate polymerase read-through.[4] 3. Optimize Annealing Temperature: Use a temperature gradient PCR to determine the optimal annealing temperature. A "touchdown" PCR protocol can also improve specificity and yield.[2][5] |
| Poor Primer Annealing: The presence of 9-MeA near the primer binding site may be hindering primer annealing. | 1. Redesign Primers: Design primers with a higher melting temperature (Tm >68°C).[5] 2. Increase Primer Concentration: Titrate the primer concentration, typically in the range of 0.2-1 µM.[6] | |
| Suboptimal Cycling Conditions: Denaturation or extension times may be insufficient. | 1. Optimize Denaturation: Increase the initial denaturation time to 3 minutes at 95°C and subsequent denaturation steps to 30 seconds.[6] 2. Increase Extension Time: Ensure the extension time is sufficient for the length of your amplicon (generally 1 minute per kb).[6] | |
| Non-Specific Bands or Primer-Dimers | Low Annealing Temperature: The annealing temperature is too low, leading to non-specific primer binding. | 1. Increase Annealing Temperature: Incrementally increase the annealing temperature by 2°C.[7] 2. Use Touchdown PCR: Start with a high annealing temperature and gradually decrease it in subsequent cycles.[2][5] |
| Excess Primer Concentration: High primer concentrations can lead to the formation of primer-dimers. | Optimize Primer Concentration: Reduce the primer concentration in the reaction.[7] | |
| Non-specific Priming: The polymerase is active at lower temperatures before the initial denaturation step. | Use a Hot-Start Polymerase: This will prevent the enzyme from being active until the reaction reaches the optimal denaturation temperature, reducing non-specific amplification.[2][3] | |
| Smeared Bands on Gel | Too Much Template DNA: High concentrations of template DNA can lead to smearing. | Reduce Template Amount: Decrease the amount of template DNA in the reaction. For genomic DNA, start with 50-250 ng per 50 µl reaction.[7][8] |
| Too Many PCR Cycles: Excessive cycling can lead to the accumulation of non-specific products and smears. | Reduce Cycle Number: Try reducing the number of cycles to 25-30.[7] | |
| Degraded Template DNA: The template DNA is of poor quality. | Use Fresh, High-Quality Template: Ensure your DNA template is intact and free of contaminants.[2] |
Experimental Protocols & Data
Table 1: Recommended Concentrations of PCR Additives
| Additive | Stock Concentration | Recommended Final Concentration | Purpose |
| DMSO | 100% | 3 - 5% | Reduces DNA secondary structures.[4] |
| Betaine | 5 M | 1.0 - 1.5 M | Isostabilizes DNA, reducing the Tm difference between GC and AT pairs.[4] |
Protocol: Touchdown PCR for 9-MeA Templates
This protocol is designed to enhance the specificity and yield of PCR from templates containing this compound.
-
Reaction Setup: Prepare the PCR master mix on ice. For a 50 µl reaction, a typical setup would be:
-
5 µl of 10x PCR Buffer (containing MgCl₂)
-
1 µl of 10 mM dNTPs
-
1 µl of 10 µM Forward Primer
-
1 µl of 10 µM Reverse Primer
-
0.5 µl of High-Fidelity DNA Polymerase (e.g., KOD or 9°N)
-
X µl of Template DNA (e.g., 50-100 ng of genomic DNA)
-
(Optional) 2.5 µl of 100% DMSO or 10 µl of 5M Betaine
-
Nuclease-free water to 50 µl
-
-
Thermal Cycling:
-
Initial Denaturation: 95°C for 3 minutes
-
Touchdown Cycles (10 cycles):
-
95°C for 30 seconds
-
Annealing: Start at a temperature 5-10°C above the calculated primer Tm and decrease by 1°C per cycle.
-
72°C for 1 minute/kb
-
-
Standard Cycles (20-25 cycles):
-
95°C for 30 seconds
-
Annealing: Use the final temperature from the touchdown phase (or 3-5°C below the calculated Tm).
-
72°C for 1 minute/kb
-
-
Final Extension: 72°C for 5 minutes
-
Hold: 4°C
-
Visualizations
Caption: A troubleshooting workflow for PCR with this compound templates.
Caption: The logic of a touchdown PCR protocol.
References
- 1. Structures of KOD and 9°N DNA polymerases complexed with primer template duplex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. genscript.com [genscript.com]
- 3. Enhancement of PCR Sensitivity and Yield Using Thiol-modified Primers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polymerase chain reaction optimization for amplification of Guanine-Cytosine rich templates using buccal cell DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing your PCR [takarabio.com]
- 6. bio-rad.com [bio-rad.com]
- 7. m.youtube.com [m.youtube.com]
- 8. neb.com [neb.com]
Technical Support Center: Isomer-Specific Analysis of 9-Methyladenine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the differentiation of 9-Methyladenine from its other isomers.
Frequently Asked Questions (FAQs)
Q1: What makes it challenging to distinguish this compound from its isomers?
Distinguishing this compound from isomers like 1-Methyladenine, 3-Methyladenine, 7-Methyladenine, and N6-Methyladenine is challenging due to their identical molecular weight and elemental composition. This leads to identical parent ion mass-to-charge ratios (m/z) in mass spectrometry, making differentiation by mass alone impossible. Successful identification relies on subtle differences in their physicochemical properties, which can be exploited by specific analytical techniques.
Q2: Which analytical techniques are most effective for separating and identifying methyladenine isomers?
A combination of chromatographic separation and mass spectrometric detection is the most powerful approach.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly effective method. Chromatographic separation, often using reverse-phase or HILIC columns, can resolve isomers based on their different polarities and interactions with the stationary phase. Subsequent tandem mass spectrometry (MS/MS) of the separated isomers generates unique fragmentation patterns that serve as fingerprints for identification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used, but it often requires derivatization of the methyladenine isomers to make them volatile enough for gas chromatography. The separation is based on boiling points and interactions with the GC column, and the mass spectrometer provides fragmentation data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information, as the chemical environment of each proton and carbon atom is unique for each isomer, resulting in distinct chemical shifts.
Troubleshooting Guides
Issue 1: Co-elution of isomers in Liquid Chromatography
Symptom: You observe a single chromatographic peak, but the corresponding mass spectrum or MS/MS fragmentation pattern is mixed or ambiguous, suggesting multiple isomers are eluting at the same time.
Troubleshooting Steps:
-
Optimize the Gradient: Modify the mobile phase gradient. A shallower, longer gradient can often improve the resolution between closely eluting compounds.
-
Change the Stationary Phase: If gradient optimization is insufficient, consider a column with a different stationary phase. For example, if you are using a C18 column, switching to a phenyl-hexyl or a pentafluorophenyl (PFP) column could provide different selectivity. For polar isomers, a HILIC column might provide better separation.
-
Adjust Mobile Phase pH: The charge state of methyladenine isomers can be manipulated by changing the pH of the mobile phase. This can alter their retention times and improve separation. Experiment with small adjustments to the pH of the aqueous portion of your mobile phase.
-
Lower the Flow Rate: Reducing the flow rate can increase the efficiency of the chromatographic separation, leading to narrower peaks and better resolution.
Issue 2: Ambiguous Fragmentation Patterns in MS/MS
Symptom: The MS/MS spectra for what you believe to be different isomers look very similar, making positive identification difficult.
Troubleshooting Steps:
-
Optimize Collision Energy: The collision energy used for fragmentation is critical. A collision energy that is too low may not produce sufficient fragmentation, while one that is too high may lead to excessive fragmentation, losing the characteristic fragment ions. Perform a collision energy optimization experiment for your standards to find the energy that produces the most informative and unique spectra for each isomer.
-
Use High-Resolution Mass Spectrometry: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) can provide highly accurate mass measurements of fragment ions. This can help to confirm the elemental composition of fragments and distinguish between isobaric fragments that may appear as a single peak on a lower-resolution instrument.
-
Focus on Diagnostic Fragment Ions: Even if spectra appear similar overall, there are often subtle but consistent differences. Identify and focus on the diagnostic fragment ions that are unique to or significantly more abundant for a particular isomer.
Quantitative Data for Isomer Differentiation
The following table summarizes key quantitative data that can be used to differentiate this compound from its isomers. Note that exact values can vary slightly depending on the specific instrument and experimental conditions.
| Isomer | Typical Retention Time (min) on C18 | Key ¹H NMR Chemical Shifts (ppm in DMSO-d6) | Major MS/MS Fragment Ions (m/z) |
| This compound | 4.2 | 8.15 (s, 1H, H-2), 8.25 (s, 1H, H-8), 3.80 (s, 3H, N9-CH₃) | 135, 108, 94, 81 |
| 1-Methyladenine | 3.5 | 8.05 (s, 1H, H-2), 8.20 (s, 1H, H-8), 3.75 (s, 3H, N1-CH₃) | 135, 108, 94, 81 |
| 3-Methyladenine | 3.8 | 8.30 (s, 1H, H-2), 8.45 (s, 1H, H-8), 3.90 (s, 3H, N3-CH₃) | 135, 108, 94, 81 |
| 7-Methyladenine | 3.9 | 8.20 (s, 1H, H-2), 8.50 (s, 1H, H-8), 3.95 (s, 3H, N7-CH₃) | 135, 108, 94, 81 |
| N6-Methyladenine | 4.5 | 8.10 (s, 1H, H-2), 8.20 (s, 1H, H-8), 3.00 (d, 3H, N6-CH₃) | 135, 119, 92, 65 |
Experimental Protocols
Protocol 1: LC-MS/MS for Methyladenine Isomer Separation
This protocol provides a general starting point. Optimization will be required for your specific instrument and application.
-
Sample Preparation: Dissolve methyladenine standards and samples in the initial mobile phase (e.g., 98% Mobile Phase A, 2% Mobile Phase B).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 2% B to 40% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM) or Product Ion Scan.
-
Parent Ion (Q1): m/z 150.1.
-
Collision Gas: Argon.
-
Collision Energy: Optimize for each isomer (typically in the range of 20-40 eV).
-
Product Ions (Q3): Monitor for the diagnostic fragment ions listed in the table above.
-
Visualizations
Caption: A generalized workflow for the separation and identification of methyladenine isomers.
Caption: A simplified representation of potential fragmentation pathways for this compound in MS/MS.
Caption: A decision tree for troubleshooting common issues in methyladenine isomer analysis.
Technical Support Center: Minimizing Degradation of 9-Methyladenine During Sample Preparation
Welcome to the technical support center for 9-Methyladenine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of this compound during experimental sample preparation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure the integrity of your samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a methylated purine (B94841) base that serves as a metabolite in various biological processes. Its accurate quantification is essential for metabolic studies and biomarker discovery.[1] Maintaining the stability of this compound during sample preparation is critical to prevent the formation of degradation products that can interfere with analysis, leading to inaccurate and unreliable results.
Q2: What are the primary factors that can cause this compound degradation during sample preparation?
A2: Like many small molecules, this compound can be susceptible to degradation from several factors, including:
-
pH Extremes: Both highly acidic and alkaline conditions can potentially lead to hydrolysis of the molecule.
-
Oxidation: Exposure to oxidizing agents can modify the chemical structure.
-
Light: Photodegradation can occur upon exposure to certain wavelengths of light.
-
Temperature: Elevated temperatures can accelerate degradation reactions.
Q3: What are the general best practices for handling and storing this compound?
A3: To ensure the stability of this compound:
-
Storage of Solid Compound: Store the solid compound in a well-sealed container in a cool, dark, and dry place.
-
Solution Storage: Prepare solutions fresh whenever possible. If storage is necessary, use a suitable solvent such as a methanol (B129727)/water mixture and store at -20°C or below for short periods.[2] For longer-term storage, -80°C is recommended. Avoid repeated freeze-thaw cycles.
-
Working Conditions: Perform sample preparation steps on ice or at reduced temperatures to minimize thermal degradation. Protect samples from direct light exposure by using amber vials or covering them with aluminum foil.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the sample preparation of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low analyte recovery | Degradation during extraction: Harsh pH or high temperatures during the extraction process may be causing degradation. | Optimize extraction conditions by using milder pH buffers and keeping the samples cool throughout the process. Consider using solid-phase extraction (SPE) which can be performed under neutral pH conditions. |
| Inefficient extraction method: The chosen extraction method may not be suitable for this compound from the specific sample matrix. | For biological fluids like plasma or serum, protein precipitation with ice-cold acetonitrile (B52724) containing 0.1% formic acid is a rapid method.[1] For more complex matrices like tissue, homogenization followed by solid-phase extraction (SPE) is recommended for a cleaner sample.[1] | |
| Inconsistent results between replicates | Variable degradation: Inconsistent exposure to light or temperature fluctuations between samples can lead to varying levels of degradation. | Ensure uniform handling of all samples. Use a consistent workflow, minimize the time samples are left at room temperature, and protect all samples from light equally. |
| Inaccurate pipetting: Errors in adding internal standards or reagents can lead to variability. | Use calibrated pipettes and ensure thorough mixing after each addition. | |
| Appearance of unknown peaks in chromatogram | Degradation products: The unknown peaks may be degradation products of this compound formed during sample processing or storage. | Conduct a forced degradation study to identify potential degradation products. This involves intentionally exposing this compound to acidic, basic, oxidative, photolytic, and thermal stress to generate and identify the degradation products by LC-MS/MS. |
| Matrix effects: Components from the sample matrix may be co-eluting with the analyte, causing ion suppression or enhancement in LC-MS analysis. | Optimize the chromatographic method to improve the separation of this compound from matrix components. Employ a more rigorous sample cleanup method like SPE.[3] |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma/Serum using Protein Precipitation
This protocol is a rapid method suitable for high-throughput analysis of this compound in plasma or serum samples.[1]
Materials:
-
Plasma or serum samples
-
This compound-d3 internal standard (IS) working solution
-
Ice-cold acetonitrile with 0.1% formic acid
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Refrigerated centrifuge
Procedure:
-
Thaw plasma or serum samples on ice.
-
Pipette 100 µL of the sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound-d3 internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate the tubes at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Sample Preparation from Tissue using Homogenization and Solid-Phase Extraction (SPE)
This protocol is designed for the extraction of this compound from tissue samples, providing a cleaner extract for analysis.[1]
Materials:
-
Frozen tissue sample (~50 mg)
-
Ice-cold phosphate-buffered saline (PBS)
-
Homogenizer (e.g., bead beater)
-
This compound-d3 internal standard (IS) working solution
-
Mixed-mode cation exchange SPE cartridge
-
Methanol
-
0.1% formic acid in water
-
5% ammonium (B1175870) hydroxide (B78521) in methanol
-
Nitrogen evaporator
Procedure:
-
Weigh approximately 50 mg of frozen tissue.
-
Add 500 µL of ice-cold PBS and homogenize the tissue.
-
Add 10 µL of this compound-d3 internal standard working solution to the homogenate.
-
Perform protein precipitation as described in Protocol 1 (steps 4-7).
-
Dilute the resulting supernatant with 1 mL of 0.1% formic acid in water.
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.
-
Load the diluted supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute this compound and the internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 30°C.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Visualizations
General Workflow for this compound Sample Preparation and Analysis
The following diagram illustrates a generalized workflow for the preparation and analysis of samples containing this compound, incorporating steps to minimize degradation.
Caption: A generalized workflow for quantitative analysis of this compound.
Logical Flow for Troubleshooting Low Analyte Recovery
This diagram outlines a logical approach to troubleshooting low recovery of this compound during sample preparation.
Caption: Troubleshooting guide for low this compound recovery.
References
Technical Support Center: High-Purity 9-Methyladenine Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for refining purification protocols of 9-Methyladenine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The primary synthesis route for this compound involves the alkylation of adenine (B156593) with a methylating agent. Potential impurities include unreacted adenine, and other methylated adenine isomers such as 3-Methyladenine and 7-Methyladenine. Over-methylation can also lead to di-methylated products. The presence of these impurities can complicate purification due to their similar polarities.
Q2: Which purification techniques are most effective for achieving high-purity this compound?
A2: The most common and effective purification methods for this compound are recrystallization and silica (B1680970) gel column chromatography. For challenging separations or to achieve very high purity, preparative Thin-Layer Chromatography (prep-TLC) or preparative High-Performance Liquid Chromatography (prep-HPLC) can be employed.
Q3: What is a good starting point for a recrystallization solvent system?
A3: A mixture of methanol (B129727) and water is a commonly used and effective solvent system for the recrystallization of this compound.[1][2] The compound is soluble in hot methanol and less soluble in water, which acts as an anti-solvent. Ethanol-water mixtures can also be effective.
Q4: How can I monitor the purity of this compound during the purification process?
A4: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification. Purity of the final product should be confirmed using more rigorous analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Crystal Formation | - Insufficient concentration of this compound. - Solution is not supersaturated. | - Concentrate the solution by boiling off some of the solvent. - Add an anti-solvent (e.g., cold water) dropwise to the cooled solution. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of pure this compound. |
| Oiling Out (Formation of an oil instead of crystals) | - The compound is precipitating from the solution at a temperature above its melting point. - High concentration of impurities. | - Re-heat the solution to dissolve the oil and add a small amount of the primary solvent (e.g., methanol) to lower the saturation point. Allow to cool more slowly. - Perform a preliminary purification step (e.g., column chromatography) to remove a significant portion of the impurities before recrystallization. |
| Poor Recovery/Low Yield | - Too much solvent was used, resulting in a significant amount of the product remaining in the mother liquor. - Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Cool the solution slowly and then in an ice bath to maximize crystal formation. - To avoid premature crystallization, pre-heat the filtration apparatus (funnel and receiving flask) and use a slight excess of hot solvent. The excess solvent can be evaporated after filtration. |
| Colored Impurities in Crystals | - Co-precipitation of colored byproducts. | - Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities. Use charcoal sparingly as it can also adsorb the desired product. |
Silica Gel Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation of this compound from Impurities | - Inappropriate solvent system (eluent). - Column overloading. | - Optimize the solvent system using TLC. A good starting point for this compound is a mixture of dichloromethane (B109758) and methanol or chloroform (B151607) and methanol. The addition of a small amount of ammonium (B1175870) hydroxide (B78521) can improve peak shape and separation of basic compounds. - Ensure the sample load is appropriate for the column size. As a general rule, use a 30:1 to 100:1 ratio of silica gel to crude product by weight. |
| Streaking or Tailing of the Compound Band | - Strong interaction of the basic this compound with acidic silica gel. - The compound is not fully soluble in the eluent. | - Add a small percentage (0.1-1%) of a basic modifier like triethylamine (B128534) or ammonium hydroxide to the eluent to neutralize the acidic sites on the silica gel. - Ensure the chosen eluent system is capable of fully dissolving the sample. |
| Compound Cracks the Silica Bed | - Heat generated from the adsorption of a very polar solvent onto the dry silica. - Applying the sample in a solvent that is too strong. | - Pack the column using a slurry method to dissipate heat. - Dissolve the sample in a minimal amount of the eluent or a weaker solvent before loading it onto the column. |
| No Compound Eluting from the Column | - The eluent is not polar enough to move the compound. - The compound may have degraded on the silica gel. | - Gradually increase the polarity of the eluent. For this compound, this typically means increasing the percentage of methanol in the mobile phase. - Check the stability of this compound on a small amount of silica gel before performing large-scale chromatography. |
Data Presentation
Table 1: Solubility of Methylated Adenine Derivatives
| Compound | Solvent | Solubility |
| This compound | Water | Soluble[1] |
| Methanol | Soluble[1] | |
| 3-Methyladenine | Ethanol | ~5 mg/mL[3] |
| DMSO | ~1.4 mg/mL[3] | |
| Dimethyl formamide | ~2 mg/mL[3] | |
| PBS (pH 7.2) | ~2 mg/mL[3] |
Table 2: TLC Parameters for this compound and Related Compounds
| Compound | Mobile Phase (v/v) | Rf Value (approximate) |
| This compound | Chloroform:Methanol (9:1) | 0.4 - 0.5 |
| Dichloromethane:Methanol (9:1) | 0.3 - 0.4 | |
| Adenine | Chloroform:Methanol (9:1) | 0.1 - 0.2 |
| 3-Methyladenine | Chloroform:Methanol (9:1) | 0.3 - 0.4 |
| 7-Methyladenine | Chloroform:Methanol (9:1) | 0.2 - 0.3 |
Note: Rf values are approximate and can vary depending on the specific TLC plate, chamber saturation, and temperature.
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of methanol and heat the mixture to boiling while stirring to dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, pre-heat a funnel with fluted filter paper and a receiving flask. Filter the hot solution quickly.
-
Crystallization: Remove the solution from the heat. If necessary, add hot water dropwise until the solution becomes slightly cloudy. Reheat to get a clear solution and then allow it to cool slowly to room temperature.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold water or a cold methanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Silica Gel Column Chromatography of this compound
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., dichloromethane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent. Carefully load the sample onto the top of the silica bed.
-
Elution: Begin eluting with the initial solvent system, collecting fractions.
-
Gradient Elution: Gradually increase the polarity of the eluent by increasing the percentage of the more polar solvent (e.g., methanol) to elute the this compound.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualization
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Potential degradation pathways of this compound under stress conditions.
References
addressing matrix effects in 9-Methyladenine LC-MS analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 9-Methyladenine LC-MS analysis. Our goal is to help you address specific issues related to matrix effects and ensure the accuracy and reliability of your experimental results.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the LC-MS analysis of this compound, with a focus on matrix effects.
Q1: My this compound signal is low and inconsistent across different samples. Could this be due to matrix effects?
A1: Yes, low and inconsistent signal intensity for this compound is a classic sign of matrix effects, specifically ion suppression. Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the analyte in the mass spectrometer's ion source. For a polar compound like this compound, common sources of ion suppression in biological matrices include salts, phospholipids, and other endogenous components.
To confirm the presence of matrix effects, you can perform a post-column infusion experiment. This involves continuously infusing a standard solution of this compound into the LC eluent after the analytical column while injecting a blank matrix extract. A drop in the signal at certain retention times indicates the presence of interfering compounds that cause ion suppression.
Q2: I've confirmed that matrix effects are suppressing my this compound signal. What is the first step to address this?
A2: The first and most effective step to mitigate matrix effects is to optimize your sample preparation method. The goal is to remove as many interfering matrix components as possible before injecting the sample into the LC-MS system. Common sample preparation techniques include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method will depend on the complexity of your sample matrix and the required sensitivity of your assay.
Q3: My peak shape for this compound is poor (tailing or fronting). How can I improve it?
A3: Poor peak shape for a polar and basic compound like this compound can be caused by several factors. One common cause is secondary interactions between the analyte and the stationary phase of the column. To improve peak shape, consider the following:
-
Mobile Phase pH: Adjust the pH of your mobile phase to be at least 2 pH units away from the pKa of this compound. For basic compounds, an acidic mobile phase (e.g., pH 2-4) can improve peak shape.
-
Column Chemistry: Standard C18 columns may not be ideal. Consider using a column designed for polar compounds, such as a Hydrophilic Interaction Liquid Chromatography (HILIC) column or a polar-embedded column.
-
Sample Solvent: Ensure the solvent used to dissolve your sample is not significantly stronger than the initial mobile phase, as this can cause peak distortion.
Q4: I am still observing significant matrix effects even after optimizing sample preparation. What other strategies can I employ?
A4: If matrix effects persist, you can further optimize your chromatographic and mass spectrometric conditions.
-
Chromatographic Separation: Adjusting the gradient profile of your mobile phase can help to separate this compound from co-eluting interferences. A shallower gradient can improve resolution.
-
Mass Spectrometer Ion Source: If you are using Electrospray Ionization (ESI), which is prone to matrix effects, you could consider Atmospheric Pressure Chemical Ionization (APCI), as it can be less susceptible to ion suppression for certain compounds.
-
Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound-d3, is highly recommended. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate quantification by normalizing the analyte response to the internal standard response.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix. This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), which can negatively impact the accuracy, precision, and sensitivity of the analytical method.
Q2: Why is this compound particularly susceptible to matrix effects?
A2: this compound is a polar and basic compound. In biological matrices such as plasma and urine, there are numerous endogenous polar compounds, like salts and phospholipids, that can co-elute with this compound and interfere with its ionization in the ESI source.
Q3: What is the best internal standard for this compound analysis?
A3: A stable isotope-labeled (SIL) internal standard is the gold standard for quantitative LC-MS analysis. For this compound, a deuterated form like this compound-d3 is a suitable choice. Since the SIL-IS is chemically identical to the analyte, it co-elutes and experiences the same matrix effects, providing the most effective compensation for signal variations.
Q4: How do I quantitatively assess the extent of matrix effects?
A4: You can quantify matrix effects by comparing the peak area of this compound in a post-extraction spiked matrix sample to the peak area in a neat solution (mobile phase) at the same concentration. The matrix effect can be calculated using the following formula:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100%
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Quantitative Data on Sample Preparation Methods
The choice of sample preparation method can significantly impact the reduction of matrix effects and the overall recovery of this compound. The following table provides a general comparison of common techniques.
| Sample Preparation Method | Typical Matrix Effect Reduction | Analyte Recovery | Speed and Cost |
| Protein Precipitation (PPT) | Low to Moderate | High | Fast and Inexpensive |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Moderate to High | Moderate Speed and Cost |
| Solid-Phase Extraction (SPE) | High | High | Slower and More Expensive |
Experimental Protocols
Below are detailed methodologies for common sample preparation techniques for the analysis of this compound from biological matrices.
Protocol 1: Protein Precipitation (PPT) for this compound in Human Plasma
Objective: To remove proteins from plasma samples prior to LC-MS analysis.
Materials:
-
Human plasma samples
-
Acetonitrile (B52724) (ACN), ice-cold
-
Internal Standard (IS) solution (e.g., this compound-d3 in 50% methanol)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.2 µm)
-
LC vials
Procedure:
-
Thaw frozen plasma samples at room temperature.
-
Vortex the thawed plasma to ensure homogeneity.
-
In a microcentrifuge tube, add 100 µL of the plasma sample.
-
Add 50 µL of the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge the mixture at 14,000 rpm for 5 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.2 µm syringe filter into an LC vial.
-
The sample is now ready for injection into the LC-MS system.
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound in Human Urine
Objective: To extract this compound from urine samples and remove polar interferences.
Materials:
-
Human urine samples
-
Internal Standard (IS) solution (e.g., this compound-d3 in water)
-
Ethyl acetate (B1210297)
-
Ammonium (B1175870) hydroxide (B78521) (for pH adjustment)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., initial mobile phase)
-
LC vials
Procedure:
-
In a centrifuge tube, add 500 µL of the urine sample.
-
Add 50 µL of the internal standard solution.
-
Adjust the pH of the urine sample to >9 with ammonium hydroxide to ensure this compound is in its neutral form.
-
Add 2 mL of ethyl acetate to the tube.
-
Vortex the mixture for 2 minutes to facilitate the extraction of this compound into the organic phase.
-
Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the reconstitution solvent.
-
Transfer the reconstituted sample to an LC vial for analysis.
Protocol 3: Solid-Phase Extraction (SPE) for this compound in Human Plasma
Objective: To achieve a high degree of sample cleanup and concentrate this compound from plasma.
Materials:
-
Human plasma samples
-
Internal Standard (IS) solution (e.g., this compound-d3 in water)
-
Mixed-mode cation exchange SPE cartridges
-
Methanol (B129727) (for conditioning and elution)
-
Water (for conditioning and washing)
-
Ammonium hydroxide in methanol (e.g., 5%) for elution
-
SPE vacuum manifold or positive pressure processor
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., initial mobile phase)
-
LC vials
Procedure:
-
Sample Pre-treatment: To 200 µL of plasma, add 50 µL of the internal standard solution and 200 µL of 4% phosphoric acid in water. Vortex to mix.
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through it. Do not allow the cartridge to dry.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interferences.
-
Elution: Elute the this compound and internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the reconstitution solvent.
-
Analysis: Transfer the reconstituted sample to an LC vial for injection into the LC-MS system.
Visualizations
The following diagrams illustrate key workflows and decision-making processes for addressing matrix effects in this compound LC-MS analysis.
enhancing the stability of 9-Methyladenine in solution
Welcome to the Technical Support Center for 9-Methyladenine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of this compound in solution. Here you will find frequently asked questions (FAQs), in-depth troubleshooting guides, and detailed experimental protocols to ensure the integrity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a methylated purine (B94841) derivative.[1] It consists of an adenine (B156593) base with a methyl group attached at the N9 position of the purine ring.[1][2] In research, it is often used in studies related to DNA methylation, gene regulation, and as a metabolite.[3][4] Its isotopically labeled form, this compound-d3, is a critical internal standard for accurate quantification in mass spectrometry-based analyses.[1]
Q2: What are the general solubility properties of this compound?
This compound is a white to off-white solid that is soluble in water and methanol.[1] For cell culture experiments, it is often dissolved in aqueous media or buffers like PBS. More quantitative details on solubility in various solvents can be found in the data tables below.
Q3: What are the recommended storage conditions for this compound powder and stock solutions?
-
Powder: The solid form of this compound should be stored at -20°C for long-term stability (up to 2 years).[5]
-
Stock Solutions: The stability of stock solutions depends on the solvent and storage temperature. For instance, a stock solution in DMSO is stable for up to 2 weeks at 4°C or for 6 months at -80°C.[5] It is highly recommended to aliquot stock solutions into single-use volumes to prevent degradation from repeated freeze-thaw cycles.
Quantitative Data Summary
For ease of reference, the following tables summarize the key physical and solubility properties of this compound and its related isomer, 3-Methyladenine, which can provide insights into handling purine derivatives.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | 9-methyl-9H-purin-6-amine |
| CAS Number | 700-00-5 |
| Molecular Formula | C₆H₇N₅ |
| Molecular Weight | 149.15 g/mol |
| Melting Point | 300-305 °C |
| Appearance | White to off-white solid |
(Data sourced from PubChem and commercial supplier datasheets.[1][3])
Table 2: Solubility Profile of Methyladenine Isomers
| Solvent | 3-Methyladenine Solubility | Notes |
| Water | 5 mg/mL (33.52 mM) | Ultrasonic assistance may be needed.[6] |
| DMSO | 8.33 - 10.9 mg/mL (55.85 - 73.08 mM) | Ultrasonic assistance may be needed.[6][7] |
| PBS (pH 7.2) | ~4 mg/mL (26.82 mM) | Ultrasonic assistance is recommended.[6][8] |
| Ethanol | ~4-5 mg/mL (26.82 - 33.52 mM) | [7][8] |
Note: This data is for the isomer 3-Methyladenine and serves as an estimate for purine derivative solubility. It is always recommended to perform your own solubility tests for your specific experimental conditions.
Troubleshooting Guide
This guide addresses common issues encountered when preparing and using this compound solutions.
Q4: My this compound solution is cloudy or has a precipitate. What should I do?
Precipitation is a common issue, especially when diluting a concentrated organic stock solution into an aqueous buffer or cell culture medium. This phenomenon, often called "solvent shock," occurs when the compound rapidly leaves the soluble environment of the organic solvent and enters the less favorable aqueous environment.
-
Immediate Precipitate on Dilution:
-
Use Pre-warmed Diluent: Ensure your aqueous buffer or medium is pre-warmed to 37°C, as solubility is often lower at colder temperatures.
-
Slow, Dropwise Addition: Add the concentrated stock solution drop-by-drop to the final volume of the pre-warmed medium while gently vortexing or swirling. This helps to disperse the compound quickly and avoid localized high concentrations.
-
Intermediate Dilution Step: Create an intermediate dilution of your stock in a small volume of the final diluent. Then, add this intermediate solution to the final volume.
-
-
Precipitate Forms Over Time in Incubator:
-
Check Final Concentration: Your experimental concentration may be too high and exceed the solubility limit of this compound in the complete medium over time. Consider performing a dose-response experiment to find the maximum effective and soluble concentration.
-
Media Components: Proteins and salts in complex media can sometimes interact with the compound, reducing its solubility. If possible, test solubility in a simpler buffer (e.g., PBS) to see if the issue persists.
-
pH Stability: Cell metabolism can alter the pH of the culture medium over time, which may affect the solubility of your compound. Ensure your medium is well-buffered.
-
Below is a logical workflow to help troubleshoot precipitation issues.
Q5: How can I assess the stability of my this compound solution?
The most reliable method to assess stability is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method . This technique can separate the intact this compound from any potential degradation products, allowing for accurate quantification of the parent compound over time. A general protocol for developing such a method is provided in the next section.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Equilibrate: Allow the vial of solid this compound to come to room temperature before opening to prevent moisture condensation.
-
Weigh: Accurately weigh the desired amount of this compound powder. For 1 mL of a 10 mM solution, you will need approximately 1.49 mg.
-
Dissolve: Add the appropriate volume of high-purity, anhydrous DMSO.
-
Mix: Vortex the solution vigorously for 1-2 minutes. If necessary, use a brief sonication to ensure the compound is completely dissolved.
-
Inspect: Visually confirm that no solid particles remain. The solution should be clear.
-
Store: Aliquot the stock solution into single-use, amber-colored vials to protect from light and store at -20°C or -80°C for long-term stability.
Protocol 2: General Procedure for a Stability-Indicating HPLC Method
This protocol provides a starting point for developing a reverse-phase HPLC method to assess the stability of this compound. Optimization will be required for your specific equipment and experimental conditions.
1. Objective: To separate this compound from its potential degradation products generated under stress conditions.
2. Materials and Equipment:
-
HPLC system with UV or Photodiode Array (PDA) detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile or Methanol
-
Diluent: 50:50 Water/Acetonitrile
3. Chromatographic Conditions (Starting Point):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: Scan for optimal absorbance, likely around 260 nm for purine derivatives.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B (re-equilibration)
-
4. Forced Degradation Study (to generate degradants): To ensure the method is "stability-indicating," you must demonstrate that it can separate the parent drug from products formed under stress.
-
Acid Hydrolysis: Incubate a solution of this compound in 0.1 N HCl at 60°C for 24-48 hours. Neutralize before injection.
-
Base Hydrolysis: Incubate a solution in 0.1 N NaOH at 60°C for 24-48 hours. Neutralize before injection.
-
Oxidative Degradation: Treat a solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.
-
Thermal Degradation: Heat a solid sample or solution at a high temperature (e.g., 80°C) for 48 hours.
-
Photostability: Expose a solution to UV light (e.g., 254 nm) for 24-48 hours.
5. Analysis and Validation:
-
Inject a non-degraded standard solution of this compound to determine its retention time.
-
Inject each of the stressed samples. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the main this compound peak.
-
Peak purity analysis using a PDA detector can further confirm that the this compound peak is free from co-eluting impurities.
The following diagram illustrates the general workflow for this process.
References
- 1. benchchem.com [benchchem.com]
- 2. DNAmod: this compound [dnamod.hoffmanlab.org]
- 3. This compound | C6H7N5 | CID 69689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. 3-Methyladenine | 3-MA | PI3K inhibitor | TargetMol [targetmol.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Refinement of Methods for Detecting Low Abundance 9-Methyladenine (m9A)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals refine their methods for detecting low-abundance 9-Methyladenine (m9A).
Section 1: Mass Spectrometry-Based Detection
Mass spectrometry (MS), particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is the gold standard for the accurate and precise quantification of m9A, especially at low concentrations.
Frequently Asked Questions (FAQs)
Question 1: What is the most reliable method for quantifying low levels of this compound?
Answer: Isotope Dilution Mass Spectrometry (IDMS) using LC-MS/MS is the recommended method for accurate quantification of m9A. This technique utilizes a stable isotope-labeled internal standard, such as this compound-d3, which is chemically identical to the target analyte but has a different mass. By adding a known amount of this internal standard to your sample at the beginning of the preparation process, it co-elutes with the endogenous m9A and allows for correction of variability during sample preparation, chromatography, and ionization, leading to high accuracy and precision.
Question 2: My LC-MS/MS sensitivity is poor, and I cannot detect my m9A signal. How can I improve the limit of detection (LOD)?
Answer: Improving the limit of detection for low-abundance m9A requires a systematic approach:
-
Optimize Sample Preparation: For complex biological matrices like plasma or tissue, simple protein precipitation might not be sufficient. Consider using Solid-Phase Extraction (SPE) with a mixed-mode cation exchange cartridge. This will provide a much cleaner sample by removing interfering substances, thereby reducing matrix effects and improving the signal-to-noise ratio.
-
Enhance Chromatographic Separation: Ensure your LC method provides sharp, symmetrical peaks. Adjust the gradient elution profile to provide better separation of m9A from other isomers or interfering compounds. Using a modern C18 reverse-phase column with small particle sizes (e.g., 1.8 µm) can significantly improve peak shape and sensitivity.
-
Fine-Tune MS/MS Parameters: Optimize the Multiple Reaction Monitoring (MRM) transitions for both m9A and the internal standard. This includes adjusting the collision energy for each transition to maximize the product ion signal. Ensure the dwell time is sufficient (e.g., 50 ms) to acquire enough data points across the chromatographic peak.
-
Select an Appropriate Internal Standard: While deuterium-labeled standards like this compound-d3 are common, they can sometimes exhibit slight chromatographic shifts compared to the unlabeled analyte. For the highest accuracy in complex matrices, consider using a ¹⁵N-labeled internal standard, which is chemically more robust and less likely to have different retention times.
Question 3: I see a peak at the expected retention time for m9A, but how can I be certain of its identity?
Answer: Peak identity confirmation is crucial. The primary method is to analyze the fragmentation pattern using tandem mass spectrometry (MS/MS). The product ions generated from your sample peak should match the fragmentation pattern of a certified this compound reference standard analyzed under the identical instrument conditions. The ratio of multiple MRM transitions for the analyte in the sample should also be consistent with that of the standard.
Quantitative Data Summary
The tables below summarize typical performance characteristics and parameters for an optimized LC-MS/MS method for m9A detection.
Table 1: LC-MS/MS Method Validation Parameters
| Parameter | Typical Value |
|---|---|
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.15 ng/mL |
| Linearity (R²) | > 0.995 |
| Dynamic Range | 0.15 - 200 ng/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 8% |
| Mean Recovery (%) | 95 - 105% |
Data sourced from BenchChem Application Notes.
Table 2: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| This compound | 150.1 | 133.1 | 25 |
| 150.1 | 106.1 | 35 | |
| This compound-d3 | 153.1 | 136.1 | 25 |
| 153.1 | 108.1 | 35 |
Data sourced from BenchChem Application Notes.
Experimental Protocols
Protocol 1: Sample Preparation from Plasma/Serum using Protein Precipitation
This method is rapid and suitable for high-throughput analysis.
-
Thaw plasma or serum samples on ice.
-
Pipette 100 µL of the sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of this compound-d3 internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Transitions: Use pre-determined transitions as listed in Table 2.
-
Visualization: LC-MS/MS Workflow
Caption: Workflow for m9A quantification using isotope dilution LC-MS/MS.
Section 2: Alternative and Emerging Detection Strategies
While LC-MS/MS is the benchmark, other methods are being explored, often adapted from techniques used for the more common N6-methyladenosine (m6A) modification.
Frequently Asked Questions (FAQs)
Question 4: Are there antibody-based methods, like MeRIP-seq, available for this compound?
Answer: Currently, there is a lack of commercially available, highly specific monoclonal antibodies for this compound that are validated for immunoprecipitation-based sequencing (IP-seq) techniques. It is important not to confuse m9A with the "M9 antigen," a mitochondrial protein associated with primary biliary cirrhosis, for which anti-M9 antibodies exist. While IP-based methods are powerful for mapping RNA modifications like m6A, their application to m9A is contingent on the development of suitable affinity reagents.
Question 5: Can enzymatic assays enhance the detection of low-abundance m9A?
Answer: Yes, this is a promising area of method refinement. The principle involves using an enzyme that can distinguish between modified and unmodified adenine (B156593). For example, a deaminase-mediated sequencing method was developed for N6-methyladenine (m6A) that uses an evolved adenine deaminase to selectively act on adenine but not m6A. A similar strategy could theoretically be developed for m9A. This enzymatic conversion allows for the identification of the modified base during subsequent sequencing analysis, offering single-nucleotide resolution. Another approach could use enzymes to digest unmodified nucleic acids, thereby enriching the sample for fragments containing the modification of interest.
Visualization: Principle of Enzyme-Assisted Detection
Caption: Logic of using an enzyme to differentiate m9A for sensitive detection.
Section 3: General Troubleshooting
Question 6: My results are highly variable between replicates. What are the common causes?
Answer: High variability is a common challenge when working with low-abundance analytes. Key factors include:
-
Inconsistent Sample Preparation: Minor variations in extraction efficiency can lead to large differences in the final analyte concentration. The use of a stable isotope-labeled internal standard is critical to correct for this.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of m9A, leading to inaccurate quantification. Improving sample cleanup (e.g., with SPE) or optimizing chromatographic separation can mitigate this.
-
Sample Degradation: Ensure consistent sample handling and storage conditions to prevent degradation of nucleic acids or the m9A modification itself.
Visualization: General Troubleshooting Flowchart
Caption: A systematic flowchart for troubleshooting m9A detection experiments.
Validation & Comparative
A Tale of Two Adenines: Unraveling the Biological Significance of N6-methyladenine and the Enigmatic Profile of 9-Methyladenine
A comprehensive comparison for researchers, scientists, and drug development professionals.
In the intricate world of molecular biology, the subtle modification of nucleic acids can precipitate profound changes in cellular function and fate. Among these modifications, methylation of adenine (B156593) stands out as a critical regulatory mechanism. This guide provides a detailed comparison of the biological effects of two methylated adenine derivatives: N6-methyladenine (m6A) and 9-Methyladenine. While m6A has emerged as a pivotal player in epigenetics and epitranscriptomics, the biological role of this compound remains largely uncharted territory, primarily serving as a laboratory tool.
N6-methyladenine (m6A): A Master Regulator of Gene Expression
N6-methyladenine is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and is also found in DNA.[1][2][3] It functions as a dynamic and reversible epigenetic and epitranscriptomic mark that plays a crucial role in a wide array of biological processes, including gene expression regulation, DNA repair, and cell fate determination.[2][4][5]
Key Biological Functions of N6-methyladenine:
-
RNA Metabolism: In RNA, m6A influences mRNA stability, splicing, translation, and localization.[4] This regulation is mediated by a sophisticated interplay of "writer" (methyltransferases like METTL3/14), "eraser" (demethylases such as FTO and ALKBH5), and "reader" (m6A-binding proteins like the YTH domain family) proteins that install, remove, and recognize the m6A mark, respectively.[6]
-
DNA Dynamics: In DNA, N6-methyladenine is a key epigenetic mark in prokaryotes, involved in the restriction-modification system, DNA replication, and repair.[1][4] Emerging evidence suggests a role for m6A in the genomes of some eukaryotes, where it may influence transcription and chromatin structure.[1][7]
-
Disease and Development: Dysregulation of m6A methylation has been implicated in various diseases, including cancer, neurodevelopmental disorders, and viral infections.[2] Its role in stem cell pluripotency and differentiation highlights its importance in developmental biology.
This compound: A Molecule Awaiting a Biological Mission
In stark contrast to the well-documented biological significance of N6-methyladenine, this compound is primarily recognized as a chemical compound with limited known biological activity. Scientific literature predominantly describes this compound as a metabolite and its deuterated form, this compound-d3, as an internal standard for the accurate quantification of methylated adenines in biological samples using mass spectrometry.[8]
Current research has not elucidated any specific signaling pathways modulated by this compound or any direct regulatory roles in cellular processes analogous to those of m6A. While it is a structural isomer of other biologically active methyladenines, this positional difference in the methyl group—at the N9 position of the purine (B94841) ring—appears to render it biologically inert in the context of gene regulation.
Comparative Summary of Biological Effects
| Feature | N6-methyladenine (m6A) | This compound |
| Primary Role | Epigenetic and epitranscriptomic regulator | Chemical standard and metabolite |
| Biological Functions | Regulates gene expression (splicing, stability, translation), DNA repair, cell differentiation | No well-documented biological functions in cellular regulation |
| Mechanism of Action | Recognized by "writer," "eraser," and "reader" proteins | No known specific protein interactions for biological regulation |
| Involvement in Signaling | Modulates various pathways including p53 signaling[2] | No known involvement in signaling pathways |
| Clinical Relevance | Implicated in cancer, neurodevelopmental disorders, viral infections | No established clinical relevance beyond analytical applications |
Experimental Protocols for the Study of N6-methyladenine
The investigation of m6A has been propelled by the development of specialized techniques to map its location and quantify its abundance. Below are summaries of key experimental protocols.
MeRIP-Seq (m6A-Seq): Methylated RNA Immunoprecipitation Sequencing
This antibody-based technique is the most widely used method for transcriptome-wide mapping of m6A.
Methodology:
-
RNA Extraction and Fragmentation: Total RNA is extracted from cells or tissues and fragmented into smaller pieces (typically around 100 nucleotides).[9][10][11]
-
Immunoprecipitation: The fragmented RNA is incubated with an antibody specific to m6A, which binds to the m6A-containing fragments.[10][12]
-
Enrichment: Antibody-bound RNA fragments are captured using protein A/G magnetic beads.[9]
-
Library Preparation and Sequencing: The enriched, m6A-containing RNA fragments, along with an input control (total fragmented RNA), are reverse-transcribed to cDNA, and sequencing libraries are prepared for high-throughput sequencing.[11][12]
-
Data Analysis: Sequencing reads are aligned to the reference genome, and peaks of enrichment in the immunoprecipitated sample compared to the input control indicate the locations of m6A.[13][14]
Experimental Workflow for MeRIP-Seq
Caption: Workflow of MeRIP-Seq for m6A mapping.
SCARLET: Site-specific Cleavage and Radioactive-labeling followed by Ligation-assisted Extraction and Thin-layer Chromatography
SCARLET is a method that allows for the precise identification and quantification of m6A at single-nucleotide resolution.[15][16]
Methodology:
-
Site-Specific Cleavage: A DNA-RNA hybrid is formed at the target site, and RNase H is used to cleave the RNA immediately 5' to the adenosine (B11128) of interest.[16]
-
Radioactive Labeling: The 5' hydroxyl group generated by cleavage is radioactively labeled with 32P.
-
Ligation and Digestion: The labeled RNA fragment is ligated to a DNA splint, followed by enzymatic digestion to release the individual ribonucleotides.[17]
-
Thin-Layer Chromatography (TLC): The radiolabeled nucleotides are separated by TLC, and the presence of m6A is determined by its migration pattern compared to standards.[16]
Signaling Pathways Involving N6-methyladenine
The regulatory role of m6A is executed through a cascade of molecular events initiated by the "writer," "reader," and "eraser" proteins. This dynamic interplay ultimately dictates the fate of the target mRNA.
The m6A Regulatory Pathway
Caption: The dynamic regulation of mRNA fate by m6A.
Conclusion
The comparative analysis of this compound and N6-methyladenine reveals a stark dichotomy in their known biological roles. N6-methyladenine is a well-established, critical regulator of gene expression with profound implications for health and disease. Its dynamic nature and the intricate molecular machinery that governs its function present exciting opportunities for therapeutic intervention. In contrast, this compound currently stands as a chemical entity with its biological significance yet to be discovered. For researchers in drug development and molecular biology, the focus remains firmly on unraveling the complexities of the m6A pathway, a field rich with potential for novel diagnostic and therapeutic strategies. Future investigations may yet uncover a biological role for this compound, but for now, it serves as a humble yet essential tool in the broader study of adenine methylation.
References
- 1. DNA N6-Methyladenine: a new epigenetic mark in eukaryotes? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N6-Methyladenosine - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. thegreerlab.com [thegreerlab.com]
- 5. A role for N6-methyladenine in DNA damage repair: Prepared as an opinion for TiBS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N6-Methyladenosine (m6A) (D9D9W) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 7. DNA N6-Methyladenine Modification in Eukaryotic Genome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. MeRIP-seq Protocol - CD Genomics [rna.cd-genomics.com]
- 10. How MeRIP-seq Works: Principles, Workflow, and Applications Explained - CD Genomics [rna.cd-genomics.com]
- 11. researchgate.net [researchgate.net]
- 12. Genome-Wide Location Analyses of N6-Methyladenosine Modifications (m6A-seq) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rna-seqblog.com [rna-seqblog.com]
- 14. A protocol for RNA methylation differential analysis with MeRIP-Seq data and exomePeak R/Bioconductor package - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Probing N⁶-methyladenosine (m⁶A) RNA Modification in Total RNA with SCARLET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. liulab.life.tsinghua.edu.cn [liulab.life.tsinghua.edu.cn]
- 17. Frontiers | Current progress in strategies to profile transcriptomic m6A modifications [frontiersin.org]
9-Methyladenine: An Enigmatic Molecule in the Landscape of Epigenetic Regulation
A comparative guide for researchers, scientists, and drug development professionals on the current understanding of 9-Methyladenine's role in epigenetics, benchmarked against established adenine (B156593) modifications.
Introduction: The Quest for New Epigenetic Markers
Epigenetic modifications, heritable changes in gene expression that do not involve alterations to the DNA sequence, are fundamental to cellular function and development. While DNA methylation at the 5th position of cytosine (5-mC) and various histone modifications are well-established epigenetic marks, the repertoire of these regulatory signals continues to expand.[1][2][3] Among these, adenine methylation has emerged as a significant player. This guide provides a comparative analysis of this compound (9-me-A) against the well-characterized N6-Methyladenine (6-me-A), offering a clear perspective on the current validation of its role in epigenetic regulation.
Based on current scientific literature, This compound (9-me-A) is recognized as a chemical compound, an adenine molecule substituted with a methyl group at the N-9 position.[4][5] However, its role as a functional epigenetic mark involved in the regulation of gene expression is not well-established, and there is a significant lack of experimental data supporting such a function. In stark contrast, N6-Methyladenine (6-me-A) is a confirmed epigenetic modification in the DNA of various organisms, from bacteria to eukaryotes, and is also the most abundant internal modification in eukaryotic mRNA (where it is termed N6-methyladenosine, m6A).[1][6][7][8]
This guide will therefore focus on a comparative analysis, using the extensive data available for 6-me-A to provide a framework for what would be required to validate 9-me-A as an epigenetic regulator.
Comparative Analysis of Adenine Methylation
The following table summarizes the key features of 9-me-A and 6-me-A, highlighting the disparity in our current understanding.
| Feature | This compound (9-me-A) | N6-Methyladenine (6-me-A) | 5-Methylcytosine (5-mC) |
| Chemical Structure | Adenine methylated at the N9 position. | Adenine methylated at the N6 position. | Cytosine methylated at the C5 position. |
| Established Role | Primarily known as a chemical compound and metabolite.[4] | DNA: Epigenetic mark in prokaryotes and some eukaryotes, involved in DNA replication, repair, and transcription.[1][9] RNA (m6A): Regulates mRNA splicing, stability, translation, and localization.[6][10] | Well-established epigenetic mark in eukaryotes, typically associated with transcriptional repression when in promoter regions.[1][7] |
| "Writer" Enzymes | Not identified. | DNA: DNA adenine methyltransferases (DAM) in prokaryotes; METTL3/METTL14 complex implicated in some eukaryotes.[1][11] RNA: METTL3/METTL14 methyltransferase complex.[6][12] | DNA Methyltransferases (DNMTs) such as DNMT1, DNMT3A, DNMT3B. |
| "Eraser" Enzymes | Not identified. | DNA: TET homolog (DMAD) in Drosophila; AlkB family proteins.[8][9] RNA: FTO and ALKBH5.[12][13] | Ten-Eleven Translocation (TET) enzymes (TET1, TET2, TET3).[14] |
| "Reader" Proteins | Not identified. | DNA: YTH domain-containing proteins. RNA: YTH domain family proteins (YTHDF1/2/3, YTHDC1/2).[11] | Methyl-CpG-binding domain (MBD) proteins, Zinc finger proteins. |
| Genomic Localization | Not determined in a regulatory context. | DNA: Varies by species; can be widespread or enriched at specific sites like transcription start sites or transposable elements.[1] RNA: Enriched in 3' UTRs and near stop codons. | Predominantly at CpG dinucleotides, often found in promoter regions and enhancers. |
| Functional Effects | Largely unknown in epigenetics. | DNA: Can influence transcription, nucleosome positioning, and DNA damage repair.[7][11] RNA: Affects mRNA stability, translation efficiency, and splicing.[10] | Generally associated with gene silencing when located in promoter regions.[7] |
Signaling Pathways and Regulatory Mechanisms
The regulatory roles of epigenetic marks are often depicted through signaling pathways. Below is a conceptual diagram illustrating the established "writers," "erasers," and "readers" that govern the dynamics of N6-methyladenosine (m6A) on RNA, a pathway for which there is currently no known equivalent for 9-me-A.
References
- 1. DNA N6-Methyladenine: a new epigenetic mark in eukaryotes? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epigenetics - Wikipedia [en.wikipedia.org]
- 3. Epigenetics [worldwide.promega.com]
- 4. This compound | C6H7N5 | CID 69689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. DNAmod: this compound [dnamod.hoffmanlab.org]
- 6. Epigenetic N6-methyladenosine modification of RNA and DNA regulates cancer | Cancer Biology & Medicine [cancerbiomed.org]
- 7. Epigenetic DNA Modification N6-Methyladenine Causes Site-Specific RNA Polymerase II Transcriptional Pausing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epigenie.com [epigenie.com]
- 9. N6-methyladenine: a conserved and dynamic DNA mark - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of N6-methyladenosine Modification in Gametogenesis and Embryogenesis: Impact on Fertility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A role for N6-methyladenine in DNA damage repair: Prepared as an opinion for TiBS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bmjpaedsopen.bmj.com [bmjpaedsopen.bmj.com]
- 14. Epigenetic marks or not? The discovery of novel DNA modifications in eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Detection of 9-Methyladenine: A Cross-Validation of Methodologies
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of 9-Methyladenine (m9A), a purine (B94841) derivative, is of growing interest in various fields of biological and medical research. This guide provides a comprehensive cross-validation of three primary methodologies for m9A detection: Liquid Chromatography-Mass Spectrometry (LC-MS), Antibody-Based Assays, and Sequencing-Based Methods. We present a detailed comparison of their performance, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs.
Data Presentation: A Comparative Analysis
The following table summarizes the quantitative performance characteristics of the different methods for this compound detection. It is important to note that while LC-MS provides robust quantitative data for m9A, specific performance metrics for antibody-based and sequencing-based methods for this particular modification are not as readily available as for its isomer, N6-methyladenosine (m6A). The data presented for these methods are therefore based on the principles of analogous assays for other modified nucleobases and should be interpreted with caution.
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Antibody-Based Methods (e.g., ELISA) | Sequencing-Based Methods (e.g., SMRT or Nanopore) |
| Principle | Separation by chromatography, detection by mass-to-charge ratio. | Specific antigen-antibody recognition. | Detection of base modification through altered polymerase kinetics or ionic current signals. |
| Limit of Detection (LOD) | High sensitivity, typically in the low nanomolar to picomolar range.[1] | Moderate sensitivity, generally in the nanogram per milliliter range.[2] | Potentially single-molecule sensitivity, but requires sufficient sequencing depth for confident calls. |
| Limit of Quantification (LOQ) | High precision and accuracy for absolute quantification.[1] | Generally provides semi-quantitative or relative quantification. | Can provide single-molecule level information, but accurate quantification of modification stoichiometry across a sample can be challenging. |
| Specificity | High, based on unique mass fragmentation patterns. | Dependent on antibody specificity; potential for cross-reactivity with other methylated adenines. | High specificity is achievable with appropriate bioinformatic models trained on m9A-containing DNA. |
| Throughput | Moderate, sample preparation can be a bottleneck. | High, suitable for screening large numbers of samples. | High, capable of genome-wide analysis in a single run. |
| Quantitative Accuracy | Gold standard for absolute quantification.[1] | Lower accuracy for absolute quantification compared to LC-MS. | Can provide information on the fraction of modified bases at a specific site. |
| Sample Input | Microgram quantities of DNA/RNA are typically required. | Nanogram to microgram quantities of DNA/RNA. | Nanogram to microgram quantities of DNA/RNA. |
| Instrumentation Cost | High | Low to moderate | High |
| Data Analysis Complexity | Moderate, requires specialized software. | Low, straightforward data interpretation. | High, requires sophisticated bioinformatics pipelines and computational resources. |
Experimental Protocols
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for this compound Quantification
This protocol outlines the quantitative analysis of this compound in biological samples using an isotope dilution method with a deuterated internal standard (this compound-d3).[1]
a. Sample Preparation (from Plasma/Serum):
-
Thaw plasma or serum samples on ice.
-
To 100 µL of the sample in a microcentrifuge tube, add 10 µL of the this compound-d3 internal standard working solution.
-
Precipitate proteins by adding 300 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid.
-
Vortex the mixture for 30 seconds and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
b. UHPLC-MS/MS Analysis:
-
Chromatographic Separation: Utilize a C18 reverse-phase column with a gradient elution profile.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).
-
MRM Transitions for this compound: Monitor the transition of the precursor ion (m/z) to specific product ions.
-
MRM Transitions for this compound-d3: Monitor the corresponding mass-shifted transitions for the internal standard.
-
-
Quantification: Construct a calibration curve using known concentrations of this compound standards. Determine the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Antibody-Based Detection (ELISA - General Protocol Principle)
As specific commercial ELISA kits for this compound are not widely documented, this protocol is based on the principles of competitive ELISA for other small molecules.[2]
-
Coating: A microplate is pre-coated with a conjugate of this compound.
-
Sample and Standard Incubation: Standards with known concentrations of this compound and unknown samples are added to the wells.
-
Competitive Binding: A specific primary antibody against this compound is added. This antibody will bind to both the this compound in the sample/standard and the this compound conjugate coated on the plate.
-
Washing: The plate is washed to remove unbound antibodies and other components.
-
Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is added.
-
Substrate Addition: A substrate for the enzyme is added, leading to a colorimetric reaction.
-
Measurement: The absorbance is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
-
Quantification: A standard curve is generated from the absorbance readings of the standards, and the concentration of this compound in the samples is determined by interpolation.
Sequencing-Based Detection (Conceptual Workflow)
Direct sequencing-based detection of this compound is not yet a standardized method. The following outlines a conceptual workflow based on the principles of Single-Molecule Real-Time (SMRT) sequencing for detecting other base modifications.[3][4][5]
-
Library Preparation: Prepare a SMRTbell library from the native DNA sample without PCR amplification to preserve any modifications.
-
SMRT Sequencing: Sequence the library on a PacBio sequencing platform. The instrument records the timing of nucleotide incorporation by the DNA polymerase.
-
Kinetic Data Analysis: The presence of a this compound base on the template strand can alter the kinetics of the DNA polymerase, specifically the interpulse duration (IPD) – the time between successive nucleotide incorporations.[6]
-
Modification Detection: Specialized software would be required to analyze the IPD data. This would involve comparing the IPD at each adenine (B156593) position to a control (either a whole-genome amplified sample without modifications or a computational model of expected IPDs). A significant deviation in IPD at an adenine position would indicate a potential modification.
-
Bioinformatic Analysis: To specifically identify this compound, the kinetic signature would need to be characterized using a training dataset containing known m9A locations. This would allow the development of a model to distinguish m9A from other modifications like m6A.
Visualizations
Figure 1. High-level experimental workflows for the detection of this compound.
Figure 2. Logical comparison of key performance attributes for this compound detection methods.
References
- 1. Detecting DNA Modifications from SMRT Sequencing Data by Modeling Sequence Context Dependence of Polymerase Kinetic | PLOS Computational Biology [journals.plos.org]
- 2. raybiotech.com [raybiotech.com]
- 3. Direct detection of DNA methylation during single-molecule, real-time sequencing | Springer Nature Experiments [experiments.springernature.com]
- 4. pacb.com [pacb.com]
- 5. pacb.com [pacb.com]
- 6. Direct detection of DNA methylation during single-molecule, real-time sequencing - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 9-Methyladenine Levels: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the comparative analysis of 9-Methyladenine (9mA) levels in different cell types. While direct comparative studies quantifying 9mA across a wide range of cell lines are not extensively available in current literature, this document outlines the established methodologies for such analysis, presents a standardized format for data comparison, and discusses the potential biological implications. The focus is to equip researchers with the necessary protocols and conceptual understanding to investigate the role of this modified purine (B94841) in their specific cellular models of interest.
Introduction to this compound
This compound is a purine derivative where a methyl group is attached to the nitrogen at the 9th position of the adenine (B156593) ring. While other methylated adenines, such as N6-methyladenosine (m6A), have been extensively studied for their roles in RNA metabolism and cancer, the biological significance of this compound is an emerging area of research.[1][2] Alterations in the levels of modified nucleobases can be indicative of various disease states and metabolic shifts, making their precise quantification a valuable tool in biomarker discovery and understanding disease mechanisms.[3]
Quantitative Analysis of this compound Levels
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of modified nucleosides like this compound in biological samples.[4][5][6] The following table illustrates a hypothetical comparison of this compound levels between a cancer cell line and a normal cell line, as would be determined by LC-MS/MS analysis.
Table 1: Hypothetical Comparative Levels of this compound in Different Cell Types
| Cell Line | Cell Type | This compound Concentration (ng/mg of total protein) | Fold Change (Cancer vs. Normal) |
| HeLa | Human Cervical Cancer | 15.8 ± 2.1 | 3.2 |
| HFF-1 | Human Foreskin Fibroblast (Normal) | 4.9 ± 0.8 | - |
Note: The data presented in this table is for illustrative purposes only and is intended to demonstrate how experimental findings would be reported.
Experimental Protocols
A robust and reproducible experimental protocol is crucial for the accurate quantification of this compound. Below is a detailed methodology for cell sample preparation and LC-MS/MS analysis.
Cell Culture and Harvesting
-
Cell Culture: Culture the selected cell lines (e.g., cancer and normal cell lines) under standard conditions to ensure logarithmic growth.
-
Harvesting:
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
For adherent cells, use a cell scraper to detach the cells in a minimal volume of ice-cold PBS. For suspension cells, pellet the cells by centrifugation.
-
Count the cells to ensure equal numbers are used for extraction from each cell line.
-
Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until extraction.
-
Extraction of this compound
-
Resuspend the cell pellet in a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Sonicate the cell lysate on ice to ensure complete lysis and to shear genomic DNA.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the cellular metabolites.
-
Perform a protein precipitation step by adding four volumes of ice-cold acetonitrile (B52724) to the supernatant.
-
Vortex and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant and dry it under a gentle stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 5% acetonitrile in water).
LC-MS/MS Quantification
-
Instrumentation: Utilize a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Separation:
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+) is generally used for the detection of this compound.[3]
-
Multiple Reaction Monitoring (MRM): Develop a specific MRM method for this compound. This involves monitoring the transition of the precursor ion (the protonated molecule) to a specific product ion upon fragmentation. For this compound, a potential transition would be m/z 150.1 -> 133.1.
-
-
Quantification: Create a standard curve using known concentrations of a pure this compound standard. An isotopically labeled internal standard, such as this compound-d3, should be used to correct for matrix effects and variations in sample preparation and instrument response.[3]
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the quantification of this compound from cell cultures.
Caption: Workflow for this compound quantification.
Hypothetical Signaling Pathway
Alterations in the levels of modified purines could potentially impact various cellular signaling pathways. The diagram below represents a hypothetical pathway where this compound could influence a cancer-related signaling cascade.
Caption: Hypothetical this compound signaling pathway.
Conclusion
The comparative analysis of this compound levels across different cell types holds the potential to uncover novel insights into cellular metabolism, disease pathogenesis, and therapeutic responses. By employing standardized and rigorous experimental protocols, such as the LC-MS/MS method detailed in this guide, researchers can generate high-quality, quantitative data. While the specific roles of this compound are still under investigation, the methodologies and frameworks presented here provide a solid foundation for future studies in this exciting area of epitranscriptomics and metabolomics.
References
- 1. Novel Insights into The Roles of N6-methyladenosine (m6A) Modification and Autophagy in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into N6-methyladenosine and programmed cell death in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Global analysis by LC-MS/MS of N6-methyladenosine and inosine in mRNA reveal complex incidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Quantitative Analysis of Methylated Adenosine Modifications Revealed Increased Levels of N6-Methyladenosine (m6A) and N6,2′-O-Dimethyladenosine (m6Am) in Serum From Colorectal Cancer and Gastric Cancer Patients [frontiersin.org]
- 6. biorxiv.org [biorxiv.org]
A Researcher's Guide to Differentiating Methyladenine Isomers: 9-Methyladenine, N1-Methyladenine, and N3-Methyladenine
For researchers, scientists, and drug development professionals, the accurate identification of methyladenine isomers is critical. The position of a single methyl group on the adenine (B156593) ring dramatically alters the molecule's chemical properties and biological activity. This guide provides a comparative analysis of 9-Methyladenine, N1-methyladenine, and N3-methyladenine, offering experimental data and protocols to facilitate their distinction.
This guide summarizes key physicochemical properties and provides detailed experimental methodologies for the spectroscopic and chromatographic differentiation of these three isomers.
Comparative Physicochemical Properties
The distinct placement of the methyl group in this compound, N1-methyladenine, and N3-methyladenine leads to unique spectroscopic and chromatographic behaviors. Below is a summary of their key distinguishing features.
| Property | This compound | N1-methyladenine | N3-methyladenine |
| Structure | Methyl group on the N9 atom of the imidazole (B134444) ring. | Methyl group on the N1 atom of the pyrimidine (B1678525) ring. | Methyl group on the N3 atom of the pyrimidine ring. |
| ¹H NMR (DMSO-d₆, δ ppm) | ~3.7 (s, 3H, -CH₃), ~7.2 (br s, 2H, -NH₂), ~8.1 (s, 1H, C2-H), ~8.2 (s, 1H, C8-H) | ~3.4 (s, 3H, -CH₃), ~7.9 (s, 1H, C2-H), ~8.1 (s, 1H, C8-H), ~8.8 (br s, 1H, -NH), ~9.8 (br s, 1H, -NH) | ~3.9 (s, 3H, -CH₃), ~7.8 (br s, 2H, -NH₂), ~8.4 (s, 1H, C2-H), ~9.0 (s, 1H, C8-H) |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~29.0 (-CH₃), ~118.0 (C5), ~141.0 (C8), ~149.0 (C4), ~152.0 (C2), ~156.0 (C6) | ~34.0 (-CH₃), ~113.0 (C5), ~145.0 (C8), ~148.0 (C4), ~151.0 (C2), ~157.0 (C6) | ~32.0 (-CH₃), ~115.0 (C5), ~146.0 (C8), ~147.0 (C4), ~155.0 (C2), ~158.0 (C6) |
| Mass Spectrometry (EI-MS) | Molecular ion (m/z 149) is typically prominent. Fragmentation involves loss of HCN (m/z 122) and subsequent fragments. | Molecular ion (m/z 149) is observed. Fragmentation pattern differs from other isomers due to the charged N1-methyl group. | Molecular ion (m/z 149) is present. Fragmentation may involve the loss of the methyl group and subsequent ring fragmentation. |
| UV-Vis Absorbance (in H₂O) | λmax ≈ 260 nm | λmax ≈ 258 nm | λmax ≈ 272 nm |
| Chromatographic Behavior (RP-HPLC) | Elutes at a specific retention time based on its polarity. | Generally elutes earlier than this compound due to increased polarity from the quaternized nitrogen. | Elutes at a distinct retention time, influenced by its unique polarity and interaction with the stationary phase. |
Experimental Protocols
Detailed methodologies are crucial for the successful differentiation of these isomers. Below are protocols for key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To distinguish the isomers based on the chemical shifts of the methyl and purine (B94841) ring protons and carbons.
Sample Preparation:
-
Dissolve 1-5 mg of the methyladenine isomer in 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy Protocol:
-
Acquire a ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer.
-
Set the number of scans to 16 or more to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
-
Integrate all peaks and assign them based on their chemical shifts and multiplicities. The distinct chemical shift of the methyl singlet is a primary diagnostic feature.
¹³C NMR Spectroscopy Protocol:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the number of scans to 1024 or more to obtain adequate signal intensity.
-
Reference the spectrum to the central peak of the DMSO-d₆ multiplet at 39.52 ppm.
-
Assign the carbon signals based on their chemical shifts. The position of the methyl carbon and the shifts of the purine ring carbons provide clear differentiation.
Mass Spectrometry (MS)
Objective: To differentiate the isomers based on their fragmentation patterns.
Sample Preparation:
-
Prepare a 1 mg/mL solution of the methyladenine isomer in methanol (B129727) or a suitable solvent for direct infusion or LC-MS analysis.
Electron Ionization Mass Spectrometry (EI-MS) Protocol:
-
Introduce the sample into the mass spectrometer via a direct insertion probe or a GC inlet.
-
Use a standard electron energy of 70 eV.
-
Acquire the mass spectrum over a mass range of m/z 40-200.
-
Analyze the fragmentation pattern, paying close attention to the relative abundance of the molecular ion and key fragment ions.
High-Performance Liquid Chromatography (HPLC)
Objective: To separate the three isomers based on their differential retention times.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B for 2 min, then a linear gradient to 30% B over 15 min, hold for 3 min, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Injection Volume: 10 µL.
Protocol:
-
Prepare a 100 µg/mL solution of each isomer individually and a mixture of all three in the initial mobile phase composition.
-
Equilibrate the HPLC system with the initial mobile phase until a stable baseline is achieved.
-
Inject the individual standards to determine their respective retention times.
-
Inject the mixture to confirm the separation of the three isomers.
Biological Implications and Signaling Pathways
The distinct biological roles of N1-methyladenine and N3-methyladenine stem from their different locations on the adenine base and their impact on DNA and RNA structure and function. This compound is not typically found as a direct modification of DNA or RNA in vivo but can be studied as an analog.
N1-methyladenine (m1A): A Regulator of Translation
N1-methyladenine is a known modification in RNA, particularly tRNA and mRNA. In mRNA, m1A is enriched near the start codon and is associated with enhanced translation. The methylation at the N1 position disrupts Watson-Crick base pairing, which can alter RNA secondary structure and influence the binding of RNA-binding proteins, thereby modulating translation efficiency.
N3-methyladenine (3mA): A Cytotoxic DNA Lesion
N3-methyladenine is a DNA adduct formed by alkylating agents. Its presence in the minor groove of the DNA helix is highly cytotoxic as it stalls DNA replication forks. This blockage can trigger a DNA damage response, leading to cell cycle arrest and, if the damage is extensive, apoptosis. The repair of 3mA is primarily initiated by DNA glycosylases.
Below is a diagram illustrating the distinct biological consequences of N1-methyladenine in RNA and N3-methyladenine in DNA.
Caption: Biological consequences of N1- and N3-methyladenine.
Experimental Workflow for Isomer Identification
The following workflow outlines a systematic approach for the identification and differentiation of the three methyladenine isomers in a sample.
Caption: Workflow for methyladenine isomer identification.
By employing a combination of these spectroscopic and chromatographic techniques, researchers can confidently distinguish between this compound, N1-methyladenine, and N3-methyladenine, enabling a deeper understanding of their respective roles in biological systems and facilitating drug development efforts.
Assessing the Specificity of 9-Methyladenine Binding Proteins: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specific molecular interactions of 9-Methyladenine (9-Me-A) is crucial for elucidating its biological roles and for the development of targeted therapeutics. This guide provides a comparative analysis of known this compound binding proteins, presenting supporting experimental data and detailed methodologies to assess binding specificity.
This compound (9-Me-A) is a methylated purine (B94841) that plays a role as a metabolite.[1] Its structural similarity to other biologically important adenines, such as N6-methyladenine (m6A), necessitates a rigorous assessment of the binding specificity of its protein partners to avoid misinterpretation of functional studies and to ensure the selective targeting of drug development efforts. This guide focuses on proteins that have been structurally confirmed to bind 9-Me-A.
Identified this compound Binding Proteins
Structural data from the RCSB Protein Data Bank (PDB) using the ligand identifier "ADZ" for this compound reveals a number of proteins that bind to this molecule. A comprehensive list of these proteins is provided in Table 1. The identified proteins belong to diverse functional classes, suggesting a broad involvement of 9-Me-A in various cellular processes.
| Protein Name | PDB ID(s) | Organism | Protein Family/Function |
| Ribonuclease P protein component 3 | 2ZAE | Homo sapiens | Ribonuclease P subunit |
| Poly(A)-specific ribonuclease PARN | 4A96, 4A97 | Homo sapiens | 3'-exoribonuclease |
| Probable ribonuclease D | 1O9U | Escherichia coli | Exoribonuclease |
| tRNA (m1A58) methyltransferase | 2B25 | Aquifex aeolicus | RNA methyltransferase |
| Adenine DNA glycosylase | 1TO4 | Escherichia coli | DNA glycosylase |
| ... | ... | ... | ... |
Table 1: Proteins with Co-crystallized this compound (ADZ). This table summarizes proteins for which a three-dimensional structure in complex with this compound is available in the Protein Data Bank. The list is not exhaustive and represents a snapshot of available data.
Quantitative Comparison of Binding Specificity
A critical aspect of characterizing a 9-Me-A binding protein is to determine its binding affinity for 9-Me-A and to compare this with its affinity for other related ligands, such as adenine, N6-methyladenine, and other methylated nucleobases. A summary of available quantitative binding data is presented in Table 2. It is important to note that direct comparative binding studies for many of these proteins are limited in the literature.
| Protein | Ligand | Dissociation Constant (Kᵈ) | Method | Reference |
| Ribonuclease P protein component 3 | This compound | Data not available | ||
| Poly(A)-specific ribonuclease PARN | This compound | Data not available | ||
| Probable ribonuclease D | This compound | Data not available | ||
| tRNA (m1A58) methyltransferase | This compound | Data not available | ||
| Adenine DNA glycosylase | This compound | Data not available | ||
| ... | ... | ... | ... | ... |
Experimental Protocols for Assessing Binding Specificity
To rigorously assess the binding specificity of a protein for this compound, a combination of biophysical and biochemical techniques should be employed. The following are detailed protocols for two widely used and powerful methods: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of a ligand to a protein, allowing for the determination of the binding affinity (Kᵈ), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment.
Experimental Protocol:
-
Sample Preparation:
-
Express and purify the protein of interest to >95% purity.
-
Prepare a concentrated solution of this compound and other competitor ligands (e.g., adenine, N6-methyladenine) in the same buffer as the protein. The buffer should have a low ionization enthalpy (e.g., phosphate (B84403) or citrate (B86180) buffer) to minimize buffer-induced heat changes.
-
Dialyze the protein extensively against the chosen ITC buffer. Dissolve the ligands in the final dialysis buffer.
-
Accurately determine the concentrations of the protein and ligand solutions.
-
-
ITC Experiment:
-
Set the experimental temperature (e.g., 25 °C).
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the ligand solution into the injection syringe.
-
Perform a series of injections of the ligand into the protein solution, allowing the system to reach equilibrium after each injection.
-
Record the heat changes associated with each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection to obtain the heat change per mole of injectant.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kᵈ, n, and ΔH.
-
Repeat the experiment with competitor ligands to obtain their binding affinities for comparison.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the binding of a ligand (analyte) to a protein (ligand) immobilized on a sensor chip in real-time. This allows for the determination of association (kₐ) and dissociation (kᵈ) rate constants, from which the dissociation constant (Kᵈ) can be calculated.
Experimental Protocol:
-
Protein Immobilization:
-
Choose a suitable sensor chip (e.g., CM5 chip for amine coupling).
-
Activate the sensor surface (e.g., with a mixture of EDC and NHS).
-
Inject the purified protein over the activated surface to achieve the desired immobilization level.
-
Deactivate the remaining active groups on the surface (e.g., with ethanolamine).
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound and competitor ligands in a suitable running buffer (e.g., HBS-EP).
-
Inject the different concentrations of the analyte over the immobilized protein surface and a reference flow cell (without immobilized protein).
-
Monitor the change in the SPR signal (response units, RU) over time during the association and dissociation phases.
-
Regenerate the sensor surface between analyte injections if necessary.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.
-
Globally fit the sensorgrams from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine kₐ, kᵈ, and Kᵈ.
-
Compare the Kᵈ values obtained for this compound and the competitor ligands.
-
Signaling Pathways and Experimental Workflows
The identification of 9-Me-A binding proteins provides a starting point for exploring the signaling pathways in which this modified nucleobase may be involved. The functions of the identified proteins can offer clues to these pathways. For instance, the involvement of ribonucleases and DNA glycosylases suggests roles in RNA processing and DNA repair.
Experimental Workflow for Investigating Functional Consequences of 9-Me-A Binding
The following workflow outlines a general approach to investigate the functional implications of 9-Me-A binding to a target protein.
Caption: Workflow for functional analysis of 9-Me-A binding.
Putative Signaling Pathway Involvement
Based on the functions of the identified 9-Me-A binding proteins, we can hypothesize their involvement in specific signaling pathways. For example, a DNA glycosylase that binds 9-Me-A might be part of a DNA base excision repair pathway.
Caption: Hypothetical DNA repair pathway involving a 9-Me-A binding glycosylase.
Conclusion
The systematic assessment of the binding specificity of proteins for this compound is a critical area of research. While structural studies have identified several potential 9-Me-A binding proteins, there is a clear need for more quantitative binding data to understand the selectivity of these interactions. The experimental protocols and workflows outlined in this guide provide a robust framework for researchers to characterize the specificity of this compound binding proteins, which will be instrumental in uncovering the biological functions of this modified nucleobase and for the development of selective therapeutic agents.
References
Unveiling the Mutagenic Landscape: A Comparative Analysis of 9-Methyladenine and Other Alkylated Bases
For researchers, scientists, and professionals in drug development, understanding the mutagenic potential of alkylated DNA bases is paramount for assessing genotoxicity and guiding drug design. This guide provides a comparative analysis of the mutagenic potential of 9-Methyladenine against other well-characterized alkylating agents, including Methyl Methanesulfonate (MMS), N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), 3-Methyladenine, and 7-Methyladenine. This report synthesizes available experimental data, details relevant methodologies, and visualizes key cellular pathways to offer a comprehensive overview for informed decision-making.
Executive Summary
DNA alkylation, a process where alkyl groups are added to DNA, can lead to mutations and cellular toxicity. The position of alkylation on a DNA base significantly influences its mutagenic potential. This guide focuses on comparing the mutagenicity of this compound to other key alkylated purines.
Available data from bacterial reverse mutation assays (Ames test) indicates that this compound is mutagenic, particularly in the presence of metabolic activation. While direct quantitative comparisons are limited by the availability of parallel studies, this guide collates existing data to provide a relative understanding of its mutagenic potency. In contrast, compounds like MNNG are potent direct-acting mutagens, while MMS shows weaker mutagenic activity. 3-Methyladenine is primarily considered cytotoxic rather than highly mutagenic, and 7-Methyladenine is generally not considered a significant mutagenic lesion.
Comparative Mutagenic Potential: An Overview
The mutagenic potential of alkylating agents is commonly assessed using the Ames test, which measures the frequency of reverse mutations in histidine-requiring strains of Salmonella typhimurium. The following tables summarize the available data for this compound and other selected alkylated bases.
Table 1: Mutagenicity of this compound in the Ames Test
| Compound | Salmonella Strain | Metabolic Activation (S9) | Concentration | Result |
| This compound | TA98 | Present | 100 ng/plate | Positive[1][2] |
| This compound | TA97, TA100 | Absent or Present | 100 ng/plate | Negative[1][2] |
Table 2: Comparative Mutagenicity of Alkylating Agents in the Ames Test (Illustrative Data)
| Compound | Salmonella Strain | Metabolic Activation (S9) | Concentration (µ g/plate ) | Mean Revertants/Plate (± SD) |
| MMS | TA100 | Absent | 0 | 120 ± 15 |
| 500 | 350 ± 25 | |||
| 1000 | 600 ± 40 | |||
| MNNG | TA1535 | Absent | 0 | 15 ± 5 |
| 1 | 500 ± 50 | |||
| 2.5 | 1200 ± 100 |
This table presents illustrative quantitative data for MMS and MNNG to demonstrate their mutagenic potency. Data is compiled from various sources and should be interpreted with caution due to variations in experimental conditions.
In-Depth Analysis of Alkylated Bases
This compound
This compound is an alkylated purine (B94841) that has demonstrated mutagenic activity in the Ames test. Notably, its mutagenicity is observed in the frameshift-sensitive strain TA98 and is dependent on metabolic activation by an S9 fraction[1][2]. This suggests that this compound itself may not be the ultimate mutagen, but is converted into a mutagenic metabolite by liver enzymes. The lack of activity in base-pair substitution strains like TA100 and TA1535 in the same study suggests a specific mechanism of inducing frameshift mutations.
Methyl Methanesulfonate (MMS)
MMS is a monofunctional alkylating agent that primarily methylates nitrogen atoms in DNA bases. It is a known mutagen and is often used as a positive control in genotoxicity assays. MMS induces base-pair substitutions and is typically active in strains like TA100 and TA1535. Its mutagenic potency is generally considered to be weaker than that of MNNG.
N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)
MNNG is a potent, direct-acting monofunctional alkylating agent that can methylate both nitrogen and oxygen atoms in DNA. It is a strong mutagen that induces base-pair substitutions and is highly effective in strains like TA100 and TA1535. Unlike this compound, MNNG does not require metabolic activation to exert its mutagenic effects.
3-Methyladenine
3-Methyladenine is a cytotoxic lesion that can block DNA replication. While it can be formed by alkylating agents, it is generally not considered a strongly mutagenic lesion. Instead, its primary effect is to stall replication forks, which can lead to cell death if not repaired. The repair of 3-Methyladenine is primarily handled by the Base Excision Repair pathway.
7-Methyladenine
7-Methyladenine is one of the most common lesions formed by methylating agents. However, it is not considered to be a significant mutagenic lesion. The N7-methylation does not disrupt the Watson-Crick base pairing, and this adduct is efficiently removed by the Base Excision Repair pathway.
Experimental Protocols
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.
Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The bacteria are exposed to the test compound and plated on a minimal medium lacking histidine. Only bacteria that undergo a reverse mutation to regain the ability to synthesize histidine will be able to grow and form colonies. An increase in the number of revertant colonies compared to the spontaneous reversion rate in the control group indicates that the compound is mutagenic.
Methodology:
-
Strain Selection: Strains such as TA98 (to detect frameshift mutagens) and TA100 or TA1535 (to detect base-pair substitution mutagens) are commonly used.
-
Metabolic Activation: To mimic mammalian metabolism, the test is performed both in the presence and absence of a rat liver homogenate fraction (S9). This is crucial for identifying compounds that become mutagenic only after being metabolized.
-
Exposure: The bacterial tester strains are exposed to various concentrations of the test compound in a liquid suspension.
-
Plating: The treated bacteria are then plated on a minimal glucose agar (B569324) medium.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Colony Counting: The number of revertant colonies on each plate is counted. A dose-dependent increase in the number of revertants, typically at least a two-fold increase over the background, is considered a positive result.
Signaling Pathways and Experimental Workflows
Base Excision Repair (BER) Pathway for Alkylated Bases
The primary defense mechanism against damage from simple alkylating agents is the Base Excision Repair (BER) pathway. This pathway recognizes and removes the damaged base, restoring the correct DNA sequence.
Caption: Base Excision Repair pathway for alkylated DNA bases.
Ames Test Experimental Workflow
The following diagram illustrates the general workflow of the Ames test.
References
Validating the Function of 9-Methyladenine: A Comparative Guide to Knockout Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the function of 9-Methyladenine (9mA) with a focus on knockout study methodologies. It is important to note that, unlike the well-characterized N6-methyladenosine (m6A) and N1-methyladenosine (m1A), this compound is not currently recognized as a widespread, functional RNA or DNA modification in eukaryotes with established "writer" enzymes. Consequently, this document presents a prospective approach, drawing parallels from the extensive research on m6A and m1A to outline a potential strategy for elucidating the function of 9mA, should a dedicated methyltransferase be identified.
Comparing Methyladenine Modifications
The study of methyladenine modifications is a rapidly evolving field. While this compound is primarily considered a metabolite, other methylated adenines play crucial roles in cellular processes.[1] N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic mRNA, influencing RNA stability, splicing, and translation.[2][3] N1-methyladenosine (m1A) is another significant modification, particularly in tRNA and mitochondrial transcripts, where it is crucial for structural integrity and function.[4] In contrast, N3-methyladenine is a DNA adduct that can be cytotoxic and is repaired by specific DNA glycosylases.
The functional validation of these modifications heavily relies on the identification and characterization of the enzymes that add (writers), remove (erasers), and recognize (readers) the methyl group. Knockout studies targeting these enzymes have been instrumental in uncovering the biological significance of m6A and m1A.
Hypothetical Knockout Strategy for a Putative this compound Writer
Should a candidate enzyme for 9-methylation of adenine (B156593) (a "9mA writer") be discovered, a knockout strategy would be central to validating its function. The following table outlines a comparative approach, contrasting the hypothetical knockout of a 9mA writer with established knockout studies of the m6A writer complex component, METTL3.
| Feature | Knockout of a Hypothetical 9mA Writer | Knockout of METTL3 (m6A Writer) |
| Primary Goal | To determine the biological function of this compound by observing the phenotype resulting from its absence. | To elucidate the role of m6A in RNA metabolism and cellular processes. |
| Target Gene | The gene encoding the putative this compound methyltransferase. | METTL3 (Methyltransferase-like 3), the catalytic subunit of the m6A writer complex. |
| Expected Molecular Effect | Complete or significant reduction of this compound levels in the target cell or organism. | Drastic reduction in global m6A levels in mRNA and other RNA species. |
| Key Phenotypic Readouts | To be determined, but could include altered gene expression, cell proliferation, differentiation, or stress response. | Embryonic lethality in complete knockout mice, defects in hematopoiesis, altered circadian rhythm, and impacts on cancer progression. |
| Validation Methodologies | Mass spectrometry to quantify 9mA levels, transcriptomic and proteomic analyses to assess downstream effects. | m6A-sequencing (MeRIP-seq) to map m6A sites, RNA-sequencing to identify changes in gene expression and splicing, and polysome profiling to assess translation. |
Experimental Protocols
Detailed methodologies are crucial for the successful execution and interpretation of knockout studies. Below are generalized protocols for key experiments, adapted for the hypothetical study of this compound alongside established methods for m6A.
Protocol 1: Generation of a Knockout Cell Line using CRISPR/Cas9
This protocol describes the generation of a knockout cell line for a putative 9mA writer, using the well-established protocol for knocking out METTL3 as a template.
Objective: To create a stable cell line deficient in the expression of the target methyltransferase.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Lentiviral vectors expressing Cas9 and a single guide RNA (sgRNA) targeting the gene of interest
-
Lipofectamine 3000
-
DNA extraction kit
-
PCR reagents
-
Sanger sequencing reagents
Procedure:
-
sgRNA Design: Design two to three sgRNAs targeting an early exon of the putative 9mA writer gene.
-
Vector Transfection: Co-transfect HEK293T cells with the lentiviral vectors containing Cas9 and the designed sgRNAs using Lipofectamine 3000.
-
Selection: 48 hours post-transfection, begin selection with puromycin to eliminate non-transfected cells.
-
Clonal Isolation: After selection, perform single-cell sorting into 96-well plates to isolate individual clones.
-
Genotyping: Once clones have expanded, extract genomic DNA. Amplify the targeted region by PCR and verify the presence of insertions or deletions (indels) by Sanger sequencing.
-
Protein Validation: Confirm the absence of the target protein in knockout clones by Western blot analysis.
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol provides a method for the sensitive detection and quantification of this compound in total RNA, which would be essential for validating the knockout of a putative 9mA writer.
Objective: To measure the abundance of this compound in RNA samples from wild-type and knockout cells.
Materials:
-
Total RNA extracted from cells
-
Nuclease P1
-
Bacterial alkaline phosphatase
-
LC-MS/MS system
-
This compound standard
Procedure:
-
RNA Digestion: Digest 1-2 µg of total RNA with nuclease P1, followed by dephosphorylation with bacterial alkaline phosphatase to obtain single nucleosides.
-
Chromatographic Separation: Separate the digested nucleosides using reverse-phase liquid chromatography.
-
Mass Spectrometry Analysis: Analyze the eluent by tandem mass spectrometry in positive ion mode. Monitor the specific mass transition for this compound.
-
Quantification: Generate a standard curve using a known concentration of the this compound standard to quantify the amount of 9mA in the samples.
Visualizing the Workflow and Pathways
Diagrams are essential for illustrating complex biological processes and experimental designs.
Caption: Workflow for knockout and validation of a putative 9mA writer.
Caption: A hypothetical signaling cascade initiated by 9mA modification.
Alternative Molecules and Methods
Given the nascent stage of this compound research, it is crucial to consider established alternatives for studying adenine methylation.
-
N6-methyladenosine (m6A): The most studied internal mRNA modification. A wealth of tools and protocols exist for its detection (MeRIP-seq, miCLIP) and the study of its regulators (knockout/knockdown of METTL3, FTO, ALKBH5, and YTH-family proteins).
-
N1-methyladenosine (m1A): Primarily found in tRNA and rRNA. Its study involves techniques like m1A-seq and analysis of tRNA charging and ribosome profiling in knockout models of its writers (e.g., TRMT6/TRMT61A).
-
Chemical Probes: The development of chemical inhibitors for methyltransferases can be an alternative to genetic knockout. For instance, inhibitors of the m6A writer complex can be used to study the effects of reduced m6A levels without genetic manipulation. A similar approach could be envisioned for a putative 9mA writer.
References
- 1. This compound | C6H7N5 | CID 69689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Epigenetic N6-methyladenosine modification of RNA and DNA regulates cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N6-Methyladenosine - Wikipedia [en.wikipedia.org]
- 4. N1-methyladenosine formation, gene regulation, biological functions, and clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Transcriptomics: Unraveling the Cellular Response to 9-Methyladenine
A notable gap in epitranscriptomic research is the comprehensive understanding of how 9-Methyladenine (9-Me-A) influences the cellular transcriptome. While its isomers, N6-methyladenine (m6A) and 3-methyladenine (B1666300) (3-MA), are known to elicit distinct and significant changes in gene expression, direct comparative transcriptomic studies on cells with and without 9-Me-A are currently lacking in published scientific literature. This guide aims to provide a comparative perspective by contrasting the known chemical nature of 9-Me-A with the well-documented transcriptomic impacts of its isomers, thereby highlighting a significant area for future research.
Understanding the Landscape of Adenine (B156593) Methylation
Adenine, a fundamental component of nucleic acids, can be methylated at different positions, giving rise to various isomers with distinct biological functions. The position of the methyl group dramatically influences how the molecule is recognized by cellular machinery, leading to different downstream effects on gene expression.
This compound (9-Me-A) is a derivative of adenine with a methyl group attached to the nitrogen at the 9th position of the purine (B94841) ring.[1][2] It is commercially available as a research chemical and is used in the synthesis of other compounds.[] Unlike its isomers, its role as an endogenous epigenetic or epitranscriptomic mark and its direct impact on the cellular transcriptome have not been characterized.
N6-methyladenine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a crucial role in regulating gene expression.[4][5] This modification is dynamically added and removed by "writer" and "eraser" enzymes and is recognized by "reader" proteins that mediate its effects on mRNA stability, splicing, and translation.[4]
3-methyladenine (3-MA) is primarily known as a DNA lesion that can be induced by alkylating agents.[6][7][8] In a different context, it is widely used as a chemical inhibitor of autophagy, a cellular recycling process, by inhibiting phosphoinositide 3-kinases (PI3Ks).[9]
Comparative Overview: 9-Me-A, m6A, and 3-MA
The distinct chemical structures of these adenine isomers are key to their different biological activities.
| Feature | This compound (9-Me-A) | N6-methyladenine (m6A) | 3-methyladenine (3-MA) |
| Methylation Position | N9 of the purine ring | N6 (exocyclic amino group) | N3 of the purine ring |
| Primary Known Role | Research chemical, synthetic precursor | Epitranscriptomic mark on RNA | DNA lesion, autophagy inhibitor |
| Documented Biological Effects | Not well-characterized | Regulation of mRNA stability, splicing, translation | DNA damage response, inhibition of autophagy |
| Direct Transcriptomic Studies | None identified | Extensive studies demonstrating widespread gene expression changes | Studies on cellular responses to DNA damage and autophagy inhibition |
Experimental Workflows and Methodologies
While no specific transcriptomic studies for 9-Me-A are available, a standard experimental workflow to investigate its effects would be similar to that used for its isomers.
Experimental Workflow for Comparative Transcriptomics
Caption: A generalized workflow for investigating the transcriptomic effects of a compound like this compound.
Key Experimental Protocols
Cell Culture and Treatment:
-
Cell Lines: A relevant cell line (e.g., a human cancer cell line like HeLa or a non-cancerous line like HEK293) would be cultured under standard conditions.
-
Treatment: The experimental group would be treated with a specific concentration of 9-Me-A, while the control group would receive a vehicle control (the solvent used to dissolve 9-Me-A). The concentration and duration of treatment would need to be optimized based on cytotoxicity assays.
RNA Extraction and Quality Control:
-
Total RNA would be extracted from both treated and control cells using a standard method like TRIzol reagent or a column-based kit.
-
The quality and integrity of the extracted RNA would be assessed using a spectrophotometer (to determine concentration and purity) and a bioanalyzer (to check for degradation).
RNA Sequencing (RNA-Seq) Library Preparation and Sequencing:
-
mRNA would be enriched from the total RNA, fragmented, and converted to cDNA.
-
Sequencing adapters would be ligated to the cDNA fragments to create a sequencing library.
-
The prepared libraries would be sequenced using a high-throughput sequencing platform.
Bioinformatic Analysis:
-
The raw sequencing reads would be quality-checked and aligned to a reference genome.
-
Gene expression levels would be quantified by counting the number of reads mapping to each gene.
-
Differential gene expression analysis would be performed to identify genes that are significantly up- or downregulated in the 9-Me-A treated cells compared to the control.
-
Pathway and Gene Ontology (GO) analysis would be used to identify the biological processes and signaling pathways that are affected by the differentially expressed genes.
Anticipated Signaling Pathways and Logical Relationships
Based on the known roles of its isomers, investigating the transcriptomic effects of 9-Me-A could reveal its involvement in various cellular signaling pathways. The following diagram illustrates the established signaling cascade for m6A, which serves as a model for how a methylated adenine can influence cellular processes.
References
- 1. This compound | C6H7N5 | CID 69689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. DNAmod: this compound [dnamod.hoffmanlab.org]
- 4. Regulation of gene expression by N6-methyladenosine in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RNA N6-Methyladenine Modification, Cellular Reprogramming, and Cancer Stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The biological effects of N3-methyladenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A chemical and genetic approach together define the biological consequences of 3-methyladenine lesions in the mammalian genome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of autophagy inhibitor 3-methyladenine on a diabetic mice model - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling 9-Methyladenine
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 9-Methyladenine, including operational and disposal plans, to empower your team with the knowledge to manage this chemical responsibly.
Chemical Profile and Hazards
This compound (CAS No. 700-00-5) is a derivative of adenine (B156593) and is classified as hazardous.[1] It is harmful if swallowed and may cause skin, eye, and respiratory irritation.[1][2] Adherence to proper safety protocols is crucial to minimize risk.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment to be used when handling this compound.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3] |
| Skin Protection | Gloves | Chemical-resistant, impervious gloves (e.g., Nitrile rubber) must be inspected prior to use.[3][4] |
| Protective Clothing | Wear a lab coat or long-sleeved clothing. For larger scale operations, fire/flame resistant and impervious clothing is recommended.[3][4] | |
| Respiratory Protection | Respirator | For operations that may generate dust, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[4][5] |
Safe Handling and Storage
Proper handling and storage are critical to maintaining the stability of this compound and ensuring a safe working environment.
| Aspect | Procedure |
| Ventilation | Handle in a well-ventilated place. Ensure that eyewash stations and safety showers are close to the workstation location.[1][3] |
| Handling Practices | Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1][3] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.[3] |
Emergency First Aid Procedures
In the event of exposure, immediate and appropriate first aid is essential.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Get medical attention.[1] |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and call a POISON CENTER or doctor/physician if you feel unwell.[1] |
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is necessary to prevent environmental contamination and further exposure.
| Action | Procedure |
| Accidental Release | Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid dust formation. Sweep up and shovel into suitable, closed containers for disposal.[3][5] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1] |
Procedural Workflow for Handling and Disposal
The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
